Product packaging for 1-Ethylpiperidin-3-amine(Cat. No.:CAS No. 6789-94-2)

1-Ethylpiperidin-3-amine

Cat. No.: B145787
CAS No.: 6789-94-2
M. Wt: 128.22 g/mol
InChI Key: WAKUKXKZEXFXJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Ethylpiperidin-3-amine, also known as this compound, is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76077. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2 B145787 1-Ethylpiperidin-3-amine CAS No. 6789-94-2

Properties

IUPAC Name

1-ethylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-9-5-3-4-7(8)6-9/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKUKXKZEXFXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871170
Record name 3-Amino-N-ethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6789-94-2
Record name 1-Ethyl-3-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6789-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-ethylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006789942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Piperidinamine, 1-ethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-N-ethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-N-ethylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.143
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Ethylpiperidin-3-amine structure and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Ethylpiperidin-3-amine: Structure, Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic amine featuring a piperidine core, a foundational structure in medicinal chemistry. The piperidine ring is a prevalent motif in numerous FDA-approved drugs and natural alkaloids, valued for its ability to impart favorable physicochemical properties such as enhanced solubility and lipophilicity, which are critical for developing drug-like candidates.[1][2] This guide offers a comprehensive technical overview of this compound, detailing its chemical structure, properties, synthesis, and applications to serve as a critical resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound, with the molecular formula C₇H₁₆N₂, is a chiral compound existing as two distinct enantiomers, (R)- and (S)-1-Ethylpiperidin-3-amine. The structure consists of a six-membered piperidine ring substituted with an ethyl group on the ring nitrogen (position 1) and a primary amine group at position 3. This substitution pattern creates a stereocenter at the C3 position.

Caption: Chemical structures of racemic, (S)-, and (R)-1-Ethylpiperidin-3-amine.

Table 1: Key Identifiers for this compound

Identifier Value
IUPAC Name This compound[3]
CAS Number 6789-94-2 (for racemate)[4][5][6][7]
1149384-34-8 (for (S)-enantiomer)[8]
1020396-26-2 (for (R)-enantiomer)[9]
Molecular Formula C₇H₁₆N₂[4][9][10]
Molecular Weight 128.22 g/mol [4][9][10]
Canonical SMILES CCN1CCCC(C1)N

| InChIKey | WAKUKXKZEXFXJP-UHFFFAOYSA-N |

Physicochemical Properties

The properties of this compound are dictated by its constituent functional groups: a basic tertiary amine integrated within the piperidine ring, a primary amine at the C3 position, and an ethyl group that enhances lipophilicity.

Table 2: Physicochemical Data

Property Value Source(s)
Boiling Point 155.1°C (at 760 mmHg) [5]
Flash Point 60.6°C [5]
Density 0.898 g/cm³ (Predicted) [9]

| pKa (Conjugate Acid) | 11.06 ± 0.20 (Predicted) |[9] |

The molecule possesses two basic centers. The ring nitrogen, being a tertiary amine, is a strong base. The ethyl group, through a positive inductive effect, increases the electron density on this nitrogen, making it slightly more basic than unsubstituted piperidine (pKa of conjugate acid ~11.22)[11]. The primary exocyclic amine at C3 also contributes significantly to the overall basicity of the molecule. This dual basicity is a key feature in its synthetic applications, allowing for differential reactivity based on steric hindrance and electronic effects.

Synthesis and Reactivity

Synthetic Pathway: Reductive Amination

A prevalent and efficient method for synthesizing this compound is the reductive amination of 1-ethylpiperidin-3-one. This pathway is favored for its operational simplicity and high yields.

G start 1-Ethylpiperidin-3-one reagents + Ammonia (NH3) + Reducing Agent (e.g., NaBH(OAc)3) start->reagents product This compound reagents->product

Caption: Workflow for synthesis via reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

  • Reaction Setup: To a solution of 1-ethylpiperidin-3-one (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a source of ammonia, typically ammonium acetate (2.0-3.0 eq). The choice of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is crucial; it is selective for the imine formed in situ and tolerant of the slightly acidic conditions generated by ammonium acetate, preventing side reactions.

  • Execution: Stir the mixture at ambient temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the ketone starting material.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by distillation to yield pure this compound.

Reactivity Profile

The reactivity is dominated by its two amine functionalities.

  • Primary Amine (C3): This group readily participates in standard amine reactions such as acylation, alkylation, sulfonylation, and formation of Schiff bases. Its accessibility makes it the primary site for derivatization in multi-step syntheses.

  • Tertiary Amine (N1): This nitrogen is strongly basic and nucleophilic. While it can be quaternized with reactive alkylating agents, its primary role is often as an acid scavenger or a directing group in more complex transformations.

This differential reactivity allows for selective functionalization, a highly desirable trait for a synthetic building block. For instance, the primary amine can be protected (e.g., as a Boc-carbamate), allowing for chemistry to be performed elsewhere in the molecule, followed by deprotection.

Applications in Medicinal Chemistry

The 3-aminopiperidine scaffold is a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents. It is a key component in Dipeptidyl Peptidase-IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are used to treat type 2 diabetes.[12] this compound serves as a versatile starting point for accessing analogs of these complex molecules. The N-ethyl group provides a handle to modulate the molecule's lipophilicity and metabolic stability compared to simpler N-H or N-methyl analogs.

G A Scaffold (this compound) B Step 1: Amide Coupling A->B C Step 2: Further Functionalization B->C D Final API (e.g., DPP-IV Inhibitor Analog) C->D

Caption: Logical progression from building block to Active Pharmaceutical Ingredient (API).

The compound also serves as a known intermediate in the synthesis of an impurity of Amisulpride, an antipsychotic medication, highlighting its relevance in both process chemistry and regulatory analysis.[4]

Spectroscopic Characterization

Definitive identification of this compound relies on a combination of spectroscopic techniques. The expected spectral data provide a unique fingerprint for the molecule.

Table 3: Predicted Spectroscopic Signatures

Technique Feature Predicted Chemical Shift / Wavenumber
¹H NMR -NH₂ (primary amine) δ 0.5 - 3.0 ppm (broad singlet)
-CH-NH₂ (methine) δ ~2.5 - 3.0 ppm
-CH₂-N (ring & ethyl) δ ~2.0 - 2.8 ppm
-CH₂- (ring) δ ~1.4 - 1.9 ppm
-CH₃ (ethyl) δ ~1.0 ppm (triplet)
¹³C NMR -CH-NH₂ (C3) δ ~45 - 55 ppm
-CH₂-N (ring carbons) δ ~50 - 60 ppm
-CH₂-N (ethyl) δ ~47 ppm
-CH₂- (ring carbons) δ ~20 - 35 ppm
-CH₃ (ethyl) δ ~12 ppm
IR Spectroscopy N-H Stretch (primary amine) 3400–3250 cm⁻¹ (two bands)[13][14]
N-H Bend (primary amine) 1650–1580 cm⁻¹[13][14]
C-N Stretch (aliphatic) 1250–1020 cm⁻¹[13]
Mass Spectrometry Molecular Ion [M]⁺ m/z = 128.13

| | Key Fragment | Alpha-cleavage adjacent to either nitrogen. |

Note: NMR shifts are approximate and depend on the solvent used.

Safety and Handling

As a reactive amine, this compound requires careful handling to ensure laboratory safety.

  • Hazards: The compound is classified as a skin and eye irritant.[5] Inhalation may cause respiratory tract irritation.[5] The related compound N-ethylpiperidine is a flammable liquid and can be absorbed through the skin.[15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[17] Use spark-proof tools and keep the compound away from heat, sparks, and open flames.[17]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[17]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[17]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[17]

    • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[17]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis and medicinal chemistry. Its dual amine functionalities, combined with the modulatory effect of the N-ethyl group, provide a rich platform for creating diverse molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the research and development of novel pharmaceuticals and fine chemicals.

References

The 1-Ethylpiperidin-3-amine Scaffold: A Versatile Core for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast number of FDA-approved drugs and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an ideal building block for engaging with a multitude of biological targets. Within this important class of heterocycles, the 1-Ethylpiperidin-3-amine scaffold is emerging as a core of significant interest, particularly for the development of novel therapeutics targeting the central nervous system (CNS).

This technical guide provides a comprehensive overview of the potential therapeutic applications of the this compound scaffold. We will delve into its established role as a key synthetic intermediate for a known antipsychotic's analogue, explore its potential in other therapeutic areas, and provide detailed experimental protocols and conceptual frameworks to guide researchers in this promising field.

The Amisulpride Connection: A Gateway to CNS Drug Discovery

The most direct link of the this compound scaffold to a therapeutic area comes from its role as a key intermediate in the synthesis of Amisulpride EP Impurity G.[2][3] Amisulpride is a selective antagonist of dopamine D2 and D3 receptors, widely used in the treatment of schizophrenia.[4] The formation of this specific impurity, 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide, underscores the chemical compatibility of the this compound core with the pharmacophore required for dopamine receptor modulation.[2]

This connection strongly suggests that the this compound scaffold can serve as a foundational element for the design of novel CNS agents. By systematically modifying the substituents on the amine and the piperidine ring, researchers can explore new chemical space around the dopaminergic system, potentially leading to compounds with improved efficacy, selectivity, or side-effect profiles for the treatment of schizophrenia, depression, and other psychiatric and neurological conditions.

Proposed Mechanism of Action: Dopamine D2/D3 Receptor Antagonism

The therapeutic effects of amisulpride in schizophrenia are attributed to its blockade of postsynaptic dopamine D2 and D3 receptors in the limbic system. At lower doses, it is believed to preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release and an alleviation of the negative symptoms of schizophrenia. The following diagram illustrates this proposed mechanism of action for therapeutics derived from the this compound scaffold.

Dopamine D2_D3 Receptor Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release D2_D3_Autoreceptor D2/D3 Autoreceptor D2_D3_Receptor Postsynaptic D2/D3 Receptor Signal_Transduction Signal Transduction (e.g., ↓cAMP) D2_D3_Receptor->Signal_Transduction Activates Dopamine_Release->D2_D3_Autoreceptor Negative Feedback Dopamine_Release->D2_D3_Receptor Binds Scaffold_Derivative This compound Derivative Scaffold_Derivative->D2_D3_Autoreceptor Blocks Scaffold_Derivative->D2_D3_Receptor Blocks Synaptic_Cleft Synaptic Cleft

Caption: Proposed mechanism of dopamine D2/D3 receptor antagonism by this compound derivatives.

Expanding Therapeutic Horizons: Beyond the CNS

While the CNS is a primary area of interest, the versatility of the piperidine scaffold suggests that this compound derivatives could have applications in other therapeutic areas as well.

Anticancer Potential

Numerous piperidine-containing compounds have demonstrated anticancer activity.[1] The structural features of the this compound scaffold, including its basic nitrogen and the potential for diverse substitutions, make it a candidate for the development of novel anticancer agents. For instance, derivatives could be designed to interact with specific kinases, transcription factors, or other targets implicated in cancer progression.

Antimicrobial Applications

The piperidine nucleus is also found in many compounds with antimicrobial properties. The amine functionality of the this compound scaffold provides a handle for the introduction of various pharmacophoric groups known to confer antibacterial or antifungal activity.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on the this compound scaffold are limited, general principles from related piperidine series can guide drug design. For example, in a series of acetylcholinesterase inhibitors, the introduction of a phenyl group on the nitrogen atom of an amide moiety attached to the piperidine core resulted in enhanced activity.[5] One of the most potent inhibitors, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, exhibited an IC50 of 1.2 nM.[5] This highlights the potential for achieving high potency through strategic modifications of the piperidine scaffold.

Table 1: Example of High-Potency Piperidine Derivative

CompoundTargetIC50 (nM)
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochlorideAcetylcholinesterase (AChE)1.2

Data from[5]

Experimental Protocols

Synthesis of 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide (Amisulpride Impurity G Analogue)

The synthesis of this analogue, which directly utilizes the this compound scaffold, provides a practical workflow for researchers. The following is a representative synthetic route based on established methods for the synthesis of Amisulpride and its impurities.[6][7]

Step 1: Synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

This intermediate can be prepared from 4-amino-2-methoxybenzoic acid through a series of reactions including sulfonation and oxidation.

Step 2: Coupling with this compound

  • Dissolve 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired compound.

Synthesis_Workflow Starting_Material 4-amino-5-(ethylsulfonyl) -2-methoxybenzoic acid Coupling Amide Coupling (HATU, DIPEA, DMF) Starting_Material->Coupling Amine_Scaffold This compound Amine_Scaffold->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product Target Compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound derivatives via amide coupling.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. Its established link to the dopaminergic system provides a strong rationale for its exploration in CNS drug discovery. Furthermore, the broader therapeutic potential of the piperidine core suggests that derivatives of this scaffold may also find applications in oncology and infectious diseases. Future research should focus on the synthesis and biological evaluation of diverse libraries of this compound derivatives to fully elucidate the structure-activity relationships and identify lead compounds for further development.

References

The Strategic Role of 1-Ethylpiperidin-3-amine in Advancing Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Medicinal Chemists

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved therapeutics and natural alkaloids.[1] This saturated heterocyclic motif offers a unique combination of structural rigidity and conformational flexibility, enabling it to effectively interact with a diverse array of biological targets.[2] Furthermore, the piperidine scaffold can favorably modulate critical physicochemical properties of drug candidates, including their solubility and lipophilicity, which are paramount for desirable pharmacokinetic profiles.[3][4] Within the vast landscape of piperidine-containing building blocks, 1-Ethylpiperidin-3-amine emerges as a precursor of significant interest. Its distinct trifunctional nature—a tertiary amine, a secondary amine, and a chiral center—provides a versatile platform for the synthesis of complex molecular architectures. This guide delves into the strategic application of this compound in drug discovery, elucidating its role as a key precursor, exploring its synthetic utility, and examining the structure-activity relationships of its derivatives.

The Piperidine Scaffold: A Privileged Motif in Pharmacology

The piperidine nucleus is a ubiquitous structural feature in a wide range of clinically successful drugs, spanning therapeutic areas from oncology to central nervous system (CNS) disorders.[3][5] Its significance lies in its ability to impart favorable pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties to a molecule. The presence of the nitrogen atom allows for modulation of a compound's basicity, which can influence its solubility and interaction with biological targets. The saturated, three-dimensional nature of the ring also allows for the precise spatial orientation of substituents, a critical factor in optimizing drug-receptor interactions.[2]

The metabolic stability of the piperidine scaffold is another key advantage, although it is influenced by the substitution pattern around the nitrogen atom.[3] Strategic functionalization of the piperidine ring is a common strategy to enhance a drug candidate's metabolic profile and overall "druggability."[3]

This compound: A Versatile Precursor for Library Synthesis

This compound presents a unique combination of structural features that make it a valuable starting material for the synthesis of diverse chemical libraries for high-throughput screening.

  • Tertiary Amine: The N-ethyl group provides a handle for modulating lipophilicity and can participate in key binding interactions with biological targets.

  • Secondary Amine: The 3-amino group serves as a crucial point for derivatization, most commonly through amide bond formation, allowing for the introduction of a wide array of functional groups.

  • Chiral Center: The C3 position of the piperidine ring is a stereocenter, enabling the synthesis of enantiomerically pure compounds, which is often critical for therapeutic efficacy and safety.

A notable, albeit specific, application of this compound is as a precursor in the synthesis of 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide, a known impurity of the antipsychotic drug Amisulpride (specifically, Amisulpride EP Impurity G).[6] This connection underscores the relevance of this building block in pharmaceutical synthesis and quality control.

Synthetic Utility and Key Transformations

The primary synthetic utility of this compound lies in the derivatization of its 3-amino group. Amide bond formation is a cornerstone of medicinal chemistry, and this precursor readily participates in such reactions.

General Workflow for Amide Bond Formation

The following diagram illustrates a general workflow for the synthesis of a diverse library of amide derivatives starting from this compound.

G cluster_0 Reactant Preparation cluster_1 Amide Coupling Reaction cluster_2 Purification and Analysis This compound This compound Reaction Amide Bond Formation This compound->Reaction Carboxylic_Acid_Library Library of Carboxylic Acids (R-COOH) Carboxylic_Acid_Library->Reaction Coupling_Reagents Coupling Reagents (e.g., HATU, HBTU, EDCI) Coupling_Reagents->Reaction Base Base (e.g., DIPEA, TEA) Base->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Analysis Analysis (e.g., LC-MS, NMR) Purification->Analysis Final_Compound_Library Diverse Amide Library Analysis->Final_Compound_Library

Caption: General workflow for amide library synthesis.

Detailed Experimental Protocol: Synthesis of an Amisulpride Impurity G Analogue

This protocol provides a representative example of an amide coupling reaction using a precursor structurally similar to this compound. This synthesis is based on established methods for preparing Amisulpride and its related compounds.

Objective: To synthesize 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide.

Materials:

  • 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 20-30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Structure-Activity Relationships (SAR) of N-Substituted 3-Aminopiperidine Derivatives

The biological activity of derivatives of this compound is highly dependent on the nature of the substituents at both the piperidine nitrogen and the 3-amino group.

The N-Ethyl Group

The N-ethyl substituent on the piperidine ring plays a crucial role in modulating a compound's pharmacokinetic and pharmacodynamic properties. In the context of antipsychotic drugs that often target dopamine and serotonin receptors, the nature of the N-substituent is critical for receptor affinity and selectivity.[7][8]

Feature of N-Ethyl GroupImpact on Drug Properties
Lipophilicity The ethyl group increases the lipophilicity of the molecule, which can enhance its ability to cross the blood-brain barrier and reach CNS targets.
Steric Bulk The size and conformation of the N-alkyl group can influence how the molecule fits into the binding pocket of a receptor, affecting both potency and selectivity.
Metabolic Stability The N-ethyl group can influence the metabolic stability of the piperidine ring.
Derivatization of the 3-Amino Group

The 3-amino group is the primary site for introducing diversity into molecules derived from this compound. The nature of the substituent attached to this amine has a profound impact on the biological activity.

The following diagram illustrates the key structural components of a drug candidate derived from this compound and their influence on its overall properties.

SAR Scaffold This compound Scaffold N-Ethyl Group 3-Amido Group Properties Biological Activity & Pharmacokinetics Potency Selectivity Solubility Permeability Metabolic Stability Scaffold:n->Properties:potency Influences receptor binding and lipophilicity Scaffold:n->Properties:selectivity Affects interaction with off-target receptors Scaffold:c3->Properties:solubility Modulates polarity and H-bonding potential Scaffold:c3->Properties:permeability Impacts ability to cross membranes Scaffold:c3->Properties:metabolism Can introduce metabolically liable or stable groups

Caption: SAR of this compound derivatives.

Bioisosteric Replacements for the Piperidine Ring

In drug design, it is often beneficial to explore bioisosteric replacements for common scaffolds to fine-tune a molecule's properties. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

Several heterocyclic systems can be considered as bioisosteres for the piperidine ring, each offering a unique set of properties:

  • Morpholine: The introduction of an oxygen atom increases polarity and can act as a hydrogen bond acceptor, potentially improving solubility and reducing metabolism at the adjacent positions.[7]

  • Thiomorpholine: The sulfur atom offers a different size and electronic profile compared to oxygen or a methylene group.

  • Azaspiro[3.3]heptane: This spirocyclic system offers a more rigid and three-dimensional structure, allowing for the exploration of different exit vectors for substituents.[7]

Conclusion

This compound represents a valuable and versatile precursor in the field of drug discovery. Its unique structural features provide a robust platform for the synthesis of diverse libraries of compounds with the potential for a wide range of therapeutic applications. A thorough understanding of the synthetic methodologies for its derivatization, coupled with a nuanced appreciation of the structure-activity relationships of its analogues, will continue to empower medicinal chemists to design and develop novel and effective therapeutics. The strategic incorporation of the N-ethyl-3-aminopiperidine scaffold into drug candidates offers a promising avenue for optimizing both their biological activity and their pharmacokinetic profiles.

References

An In-Depth Technical Guide to (R)-1-Ethylpiperidin-3-amine dihydrochloride: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (R)-1-Ethylpiperidin-3-amine dihydrochloride, a chiral synthetic building block of increasing importance in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's physicochemical properties, synthesis methodologies, safety protocols, and applications, with a focus on providing actionable insights for laboratory and process development settings.

Core Chemical Identity and Physicochemical Properties

(R)-1-Ethylpiperidin-3-amine dihydrochloride is a chiral piperidine derivative. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved pharmaceuticals and natural alkaloids.[1] The specific stereochemistry at the C3 position and the N-ethyl substitution make this compound a valuable and specific intermediate for creating complex molecular architectures.

The dihydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it suitable for storage and use in various reaction conditions.[2] It typically presents as a white to off-white solid.[3][4]

Data Summary Table

For ease of reference, the key quantitative and qualitative properties of (R)-1-Ethylpiperidin-3-amine dihydrochloride are summarized below.

PropertyValueSource(s)
CAS Number 2031242-60-9[3][5]
Molecular Formula C₇H₁₈Cl₂N₂[3][5]
Molecular Weight 201.14 g/mol [5]
Appearance White to off-white solid[3][4]
Purity ≥97%[5]
Storage Conditions 2-8°C, sealed storage, away from moisture and light[4][5]
SMILES CCN1C--INVALID-LINK--N.Cl.Cl[5]
Topological Polar Surface Area (TPSA) 29.26 Ų[5]
logP 1.273[5]

Synthesis and Manufacturing Insights

The synthesis of chiral 3-aminopiperidine derivatives is a critical area of process chemistry, driven by their use in blockbuster drugs. While specific process details for (R)-1-Ethylpiperidin-3-amine dihydrochloride are proprietary, a general and robust synthetic strategy can be extrapolated from established methods for analogous compounds, such as the synthesis of (R)-3-aminopiperidine dihydrochloride, a key intermediate for dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin.[2][6]

A common industrial approach involves the reduction of a chiral lactam precursor. This methodology ensures high enantiomeric purity, which is critical for pharmaceutical applications.

Illustrative Synthetic Workflow

The following multi-step protocol outlines a logical and field-proven pathway for synthesizing chiral N-alkylated-3-aminopiperidines.

Step 1: Synthesis of (R)-3-aminopiperidin-2-one hydrochloride This precursor is often synthesized from a chiral amino acid, such as (R)-2,5-diaminopentanoic acid, through an esterification followed by cyclization.[6][7]

Step 2: Reduction of the Lactam to form (R)-3-aminopiperidine A powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is used to reduce the cyclic amide (lactam) to the corresponding amine. This reaction is typically performed in an anhydrous ether solvent like tetrahydrofuran (THF).[6][7] The choice of LiAlH₄ is predicated on its high reactivity and efficacy in reducing amides, a transformation that is often challenging with milder reagents.

Step 3: Reductive Amination to install the N-Ethyl Group The resulting (R)-3-aminopiperidine can be ethylated via reductive amination. This involves reacting the piperidine with acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. This method is favored for its mild conditions and high selectivity, preventing over-alkylation.

Step 4: Formation of the Dihydrochloride Salt The final free base, (R)-1-Ethylpiperidin-3-amine, is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the stable dihydrochloride salt, which can then be isolated by filtration.

Workflow Diagram

The logical flow of this synthetic approach is visualized below.

G cluster_0 Precursor Synthesis cluster_1 Core Reduction & Alkylation cluster_2 Salt Formation & Isolation A Chiral Amino Acid (e.g., (R)-2,5-diaminopentanoic acid) B (R)-3-aminopiperidin-2-one HCl A->B Esterification & Cyclization C (R)-Piperidin-3-amine B->C LiAlH₄ Reduction D (R)-1-Ethylpiperidin-3-amine (Free Base) C->D Reductive Amination (Acetaldehyde, NaBH(OAc)₃) E (R)-1-Ethylpiperidin-3-amine dihydrochloride D->E HCl Addition & Precipitation

Caption: Generalized synthetic workflow for (R)-1-Ethylpiperidin-3-amine dihydrochloride.

Applications in Drug Discovery and Development

The piperidine scaffold is a cornerstone of modern drug design.[1] Specifically, chiral 3-aminopiperidine derivatives are key structural motifs in a range of therapeutic agents. Their primary utility lies in their role as intermediates for drugs targeting enzymes and receptors where specific stereochemistry is essential for biological activity.

Role as a Building Block for DPP-IV Inhibitors

A major application for related compounds like (R)-3-aminopiperidine dihydrochloride is in the synthesis of DPP-IV inhibitors, a class of oral hypoglycemic agents used to treat type 2 diabetes.[2] These drugs, such as alogliptin and linagliptin, work by preventing the degradation of incretin hormones, which play a crucial role in glucose homeostasis.[2] The (R)-enantiomer of the 3-aminopiperidine moiety is often critical for potent and selective inhibition of the DPP-IV enzyme. (R)-1-Ethylpiperidin-3-amine dihydrochloride serves as a valuable building block for creating novel analogs in this class, where the N-ethyl group can be used to modulate properties such as potency, selectivity, and pharmacokinetics.

Logical Diagram of Application

The following diagram illustrates the role of this chemical as a starting material in the synthesis of a potential therapeutic agent.

G A (R)-1-Ethylpiperidin-3-amine dihydrochloride C Multi-Step Synthesis (e.g., Amide Coupling, Cyclization) A->C B Other Reagents & Building Blocks B->C D Active Pharmaceutical Ingredient (API) C->D Leads to final drug molecule

Caption: Role as a key intermediate in pharmaceutical synthesis.

Safety, Handling, and Storage

Proper handling of (R)-1-Ethylpiperidin-3-amine dihydrochloride is essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification and Classification

Based on available safety data sheets for analogous compounds, (R)-1-Ethylpiperidin-3-amine dihydrochloride is classified with the following hazards:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[8]

  • Eye Irritation (Category 2): H319 - Causes serious eye irritation.[8]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[8]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[8]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[8]

    • Skin and Body Protection: Wear a lab coat. Remove and wash contaminated clothing before reuse.[8]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]

Storage and Stability
  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed to prevent moisture absorption, as amine salts can be hygroscopic.[9] Recommended storage is between 2-8°C.[4][5]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9]

Conclusion

(R)-1-Ethylpiperidin-3-amine dihydrochloride is a specialized chemical intermediate with significant potential in the field of drug discovery. Its defined stereochemistry and functional handles make it an attractive building block for synthesizing complex, biologically active molecules, particularly in the development of enzyme inhibitors and other targeted therapeutics. A thorough understanding of its properties, synthesis, and handling is crucial for any researcher or organization looking to leverage this compound in their research and development pipeline.

References

The Piperidine Motif: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The piperidine ring, a simple six-membered nitrogenous heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in a vast number of natural products and FDA-approved pharmaceuticals underscores its status as a "privileged scaffold." This guide provides a comprehensive exploration of the piperidine motif, delving into its fundamental significance, synthetic accessibility, and profound impact on the pharmacological and pharmacokinetic properties of drug candidates. Through a detailed examination of its structural features, key synthetic methodologies, and in-depth case studies of blockbuster drugs, this document aims to equip researchers and drug development professionals with the critical knowledge to effectively leverage the piperidine scaffold in their quest for novel therapeutics.

The Piperidine Scaffold: A Privileged Player in Drug Discovery

The piperidine motif is one of the most important synthetic fragments for designing drugs and plays a significant role in the pharmaceutical industry.[1] Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids.[1] The enduring success of the piperidine ring can be attributed to several key factors:

  • Three-Dimensionality and Conformational Rigidity: Unlike flat aromatic rings, the saturated piperidine ring adopts a stable chair conformation. This inherent three-dimensionality provides a rigid scaffold that can orient substituents in precise vectors to optimize interactions with biological targets, often leading to enhanced potency and selectivity.[2]

  • Physicochemical Properties: The basic nitrogen atom (pKa of the conjugate acid is ~11.22) allows for the formation of salts, which can improve solubility and aid in formulation.[2] Furthermore, the lipophilicity of the piperidine ring can be readily modulated through substitution, providing a powerful tool to fine-tune a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

  • Metabolic Stability: The piperidine scaffold is generally considered metabolically stable.[3] However, strategic placement of substituents can be employed to block potential metabolic "soft spots," such as the carbons adjacent to the nitrogen atom, further enhancing the drug-like properties of the molecule.[3]

  • Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the piperidine core, making it a readily accessible building block for medicinal chemists.[1][4]

The interplay of these features has cemented the piperidine ring's status as a privileged scaffold, a structural framework that is repeatedly found in bioactive compounds.

Crafting the Core: Key Synthetic Strategies for Piperidine Derivatives

The efficient and stereoselective synthesis of functionalized piperidines is a cornerstone of modern drug discovery.[4] Two of the most powerful and widely employed methods are the catalytic hydrogenation of pyridines and the Pictet-Spengler reaction.

Catalytic Hydrogenation of Pyridines

The most direct and atom-economical route to piperidines is the catalytic hydrogenation of their corresponding pyridine precursors.[1] This method involves the addition of hydrogen across the aromatic ring, typically using a transition metal catalyst.

Materials:

  • Substituted Pyridine (1.0 mmol)

  • Platinum(IV) oxide (PtO₂) (5 mol%)

  • Glacial Acetic Acid (10 mL)

  • Hydrogen Gas (high purity)

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: In a suitable glass liner for the high-pressure reactor, dissolve the substituted pyridine (1.0 mmol) in glacial acetic acid (10 mL).

  • Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • Hydrogenation:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).

    • Begin vigorous stirring and maintain the reaction at room temperature.

    • Monitor the reaction progress by observing hydrogen uptake.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Neutralize the residue with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude piperidine derivative.

  • Purification: Purify the crude product as necessary by distillation or column chromatography.

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification Pyridine Substituted Pyridine Dissolve Dissolve Pyridine->Dissolve Solvent Glacial Acetic Acid Solvent->Dissolve Catalyst PtO₂ Add_Catalyst Add_Catalyst Catalyst->Add_Catalyst Dissolve->Add_Catalyst Seal_Reactor Seal_Reactor Add_Catalyst->Seal_Reactor Place in Reactor Purge_N2 Purge_N2 Seal_Reactor->Purge_N2 Remove Air Pressurize_H2 Pressurize_H2 Purge_N2->Pressurize_H2 50-70 bar Stir Stir Pressurize_H2->Stir Room Temp Vent_H2 Vent_H2 Stir->Vent_H2 Reaction Complete Filter Filter Vent_H2->Filter Remove Catalyst Concentrate Concentrate Filter->Concentrate Neutralize_Extract Neutralize_Extract Concentrate->Neutralize_Extract Purify Purify Neutralize_Extract->Purify Final_Product Final_Product Purify->Final_Product Pure Piperidine

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or related heterocyclic systems, including those containing a piperidine ring fused to an aromatic system.[5] This reaction is particularly valuable for the synthesis of complex alkaloids and other natural products.[5]

Materials:

  • Tryptamine (1.0 mmol)

  • Aldehyde (e.g., acetaldehyde) (1.1 mmol)

  • Trifluoroacetic acid (TFA) (catalytic amount)

  • Dichloromethane (DCM) (10 mL)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a round-bottom flask, add tryptamine (1.0 mmol) and dissolve it in dichloromethane (10 mL).

  • Aldehyde Addition: Add the aldehyde (1.1 mmol) to the solution.

  • Acid Catalysis: Add a catalytic amount of trifluoroacetic acid to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydro-β-carboline.

G Product Tetrahydroisoquinoline Product

Case Studies: Piperidine-Containing Drugs in the Clinic

The versatility of the piperidine scaffold is best illustrated by its presence in a wide array of blockbuster drugs across various therapeutic areas. Here, we examine three prominent examples: fentanyl, risperidone, and donepezil.

Fentanyl: A Potent Opioid Analgesic

Fentanyl is a powerful synthetic opioid analgesic approximately 50 to 100 times more potent than morphine.[6] Its piperidine core is crucial for its interaction with the μ-opioid receptor.

Physicochemical and Pharmacokinetic Properties of Fentanyl

PropertyValueReference(s)
Molecular Weight336.47 g/mol [7]
pKa8.4[8]
LogP4.05[9]
Bioavailability (Oral)~33%[8]
Bioavailability (Transmucosal)50-90%[9]
Protein Binding80-85%[8]
Half-life2-12 hours[8]
MetabolismPrimarily by CYP3A4 to inactive norfentanyl[7][10]

Mechanism of Action: Fentanyl acts as a potent agonist at the μ-opioid receptor, a G-protein coupled receptor (GPCR).[6] Binding of fentanyl activates the receptor, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of ion channels. This ultimately results in a reduction in neuronal excitability and the inhibition of pain signaling pathways.[6][11]

G Fentanyl Fentanyl MOR μ-Opioid Receptor (GPCR) Fentanyl->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels ↑ K⁺ efflux ↓ Ca²⁺ influx G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Neuron Neuron cAMP->Neuron Hyperpolarization Ion_Channels->Neuron Hyperpolarization Pain_Signal ↓ Nociceptive Signal Transmission Neuron->Pain_Signal Analgesia Analgesia Pain_Signal->Analgesia

Risperidone: An Atypical Antipsychotic

Risperidone is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. Its therapeutic effects are mediated through its interaction with dopamine and serotonin receptors, a binding profile significantly influenced by its piperidine-containing structure.[12]

Physicochemical and Pharmacokinetic Properties of Risperidone

PropertyValueReference(s)
Molecular Weight410.49 g/mol [13]
pKa8.24[13]
LogP3.33[13]
Bioavailability (Oral)70%[14]
Protein Binding90% (risperidone), 77% (9-hydroxyrisperidone)[15]
Half-life3-20 hours (risperidone), 21-30 hours (9-hydroxyrisperidone)[15]
MetabolismExtensively metabolized by CYP2D6 to the active metabolite 9-hydroxyrisperidone[14][15]

Mechanism of Action: Risperidone's antipsychotic activity is thought to be mediated through a combination of dopamine D₂ and serotonin 5-HT₂A receptor antagonism.[12][16] The blockade of D₂ receptors in the mesolimbic pathway is believed to alleviate the positive symptoms of schizophrenia, while the antagonism of 5-HT₂A receptors may contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[2][17]

G Risperidone Risperidone D2_Receptor Dopamine D₂ Receptor Risperidone->D2_Receptor Antagonizes Five_HT2A_Receptor Serotonin 5-HT₂A Receptor Risperidone->Five_HT2A_Receptor Antagonizes Mesolimbic Mesolimbic Pathway D2_Receptor->Mesolimbic Blockade in Nigrostriatal Nigrostriatal Pathway Five_HT2A_Receptor->Nigrostriatal Modulation in Mesocortical Mesocortical Pathway Five_HT2A_Receptor->Mesocortical Modulation in Positive_Symptoms ↓ Positive Symptoms Mesolimbic->Positive_Symptoms EPS ↓ Extrapyramidal Side Effects Nigrostriatal->EPS Negative_Symptoms ↓ Negative Symptoms Mesocortical->Negative_Symptoms

Donepezil: A Treatment for Alzheimer's Disease

Donepezil is a centrally acting reversible acetylcholinesterase inhibitor used for the treatment of mild to moderate Alzheimer's disease.[18] The piperidine moiety in donepezil is a key structural feature for its binding to the acetylcholinesterase enzyme.

Physicochemical and Pharmacokinetic Properties of Donepezil

PropertyValueReference(s)
Molecular Weight379.49 g/mol [19]
pKa8.93[19]
LogP3.86[19]
Bioavailability (Oral)100%[19]
Protein Binding96%[19]
Half-life~70-80 hours[20]
MetabolismMetabolized by CYP2D6 and CYP3A4 to several metabolites

Mechanism of Action: The primary mechanism of action of donepezil is the reversible inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine.[18] By inhibiting this enzyme, donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[15] Additionally, there is evidence to suggest that donepezil may also modulate nicotinic acetylcholine receptors, further contributing to its therapeutic effects.[21][22]

G Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Reversibly Inhibits nAChR Nicotinic ACh Receptors Donepezil->nAChR Modulates ACh Acetylcholine (ACh) AChE->ACh Breaks down Synaptic_Cleft Synaptic Cleft ACh->Synaptic_Cleft ↑ Concentration in Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft->Postsynaptic_Neuron Acts on Cholinergic_Receptors Cholinergic Receptors (Nicotinic & Muscarinic) Postsynaptic_Neuron->Cholinergic_Receptors Contains Cognitive_Function ↑ Cognitive Function Cholinergic_Receptors->Cognitive_Function Activation leads to

Structure-Activity Relationships (SAR) and the Impact of Piperidine Modifications

The biological activity of piperidine-containing compounds is highly dependent on the nature, position, and stereochemistry of substituents on the piperidine ring.[3] Understanding these structure-activity relationships is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • Stereochemistry: The introduction of chiral centers into the piperidine ring can have a profound impact on biological activity.[23] Different enantiomers can exhibit vastly different pharmacological profiles due to stereoselective interactions with their biological targets.[24] For example, in the development of P2Y₁₄R antagonists, rigid, bridged piperidine analogues were synthesized to explore receptor-preferred conformations, with some maintaining high binding affinity.[25]

  • Substitution Patterns and Metabolic Stability: The metabolic stability of the piperidine scaffold is strongly influenced by the functionalization at positions adjacent to the nitrogen atom.[3] Alkyl substitution at the 2 and/or 6 positions can block metabolism and influence the ring's conformation.[4] For instance, the replacement of a piperidine with a more rigid tropane structure in a β-tryptase inhibitor significantly improved its stability in rat and human microsomes.[26]

  • Receptor Affinity and Selectivity: The substitution pattern on the piperidine ring can dramatically alter a compound's affinity and selectivity for its target receptors. For example, in a series of sigma receptor ligands, the presence of a 4-hydroxylphenyl-moiety on the piperidine was generally detrimental to affinity for both S1R and S2R.[27]

Conclusion: The Enduring Legacy and Future of the Piperidine Motif

The piperidine scaffold has proven to be an exceptionally versatile and valuable tool in the medicinal chemist's arsenal. Its unique combination of structural rigidity, tunable physicochemical properties, and synthetic accessibility has led to its incorporation into a remarkable number of successful drugs. As our understanding of disease biology deepens and new therapeutic targets emerge, the ability to rationally design and synthesize novel, highly functionalized piperidine derivatives will undoubtedly continue to be a key driver of innovation in drug discovery. The ongoing development of novel synthetic methodologies and a deeper appreciation for the subtle nuances of its structure-activity relationships will ensure that the piperidine motif remains a cornerstone of medicinal chemistry for the foreseeable future.

References

An In-depth Technical Guide to the Predicted Mechanism of Action for 1-Ethylpiperidin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1-Ethylpiperidin-3-amine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its conformational flexibility and capacity to engage in diverse molecular interactions make it an invaluable component in the design of novel therapeutics targeting a wide array of biological systems, including the central nervous system (CNS).[1][2] This guide focuses on analogs of this compound, a specific piperidine derivative. While this particular molecule is noted as an intermediate in the synthesis of an Amisulpride impurity, its structural motifs suggest a rich pharmacological potential.[3] Amisulpride is a selective antagonist of dopamine D2 and D3 receptors, providing a strong rationale for investigating this receptor family as a primary target for novel this compound analogs.[4][5][6]

This document provides a comprehensive, in-depth framework for elucidating the mechanism of action of novel this compound analogs. We will begin with a robust in silico predictive workflow to generate primary and secondary hypotheses. Subsequently, we will detail the predicted signaling pathway interactions and conclude with a systematic, multi-tiered experimental validation strategy designed to rigorously test these computational predictions. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven methodologies.

Part 1: In Silico Prediction of Biological Activity and Pharmacokinetics

In modern drug discovery, in silico methods are indispensable for rapidly evaluating the therapeutic potential and liabilities of new chemical entities, thereby prioritizing resources for the most promising candidates.[7][8] This section outlines a computational workflow to predict the biological targets, mechanism of action (MoA), and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound analogs.

Foundational Target Hypothesis through Structural Homology

The most immediate line of inquiry stems from the structural relationship between the 1-ethyl-3-aminopiperidine core and known pharmacologically active agents.

  • Primary Hypothesis—Dopamine D2/D3 Receptor Antagonism: The link to Amisulpride, a selective D2/D3 antagonist, is the strongest indicator of a potential MoA.[4][5][9] Amisulpride's therapeutic effects in schizophrenia and its antiemetic properties are attributed to its blockade of these receptors.[5][6][10] Therefore, it is highly probable that analogs of this compound will exhibit affinity for and modulate the activity of D2 and D3 receptors.

Expanded Target Prediction via Pharmacophore Modeling and Virtual Screening

To broaden our understanding of potential targets beyond the obvious, we can employ pharmacophore modeling and virtual screening against comprehensive databases of biological targets.

  • Methodology:

    • Generate a 3D conformational library of the this compound analogs.

    • Utilize computational platforms such as SwissTargetPrediction or BindingDB to screen these structures against databases of known protein targets.[11]

    • Analyze the results to identify clusters of high-probability targets.

  • Predicted Secondary Target Classes: Based on the common activities of piperidine-containing compounds, this screening is likely to identify the following as potential secondary or off-target interactions:[1]

    • Acetylcholinesterase (AChE): Many N-benzylpiperidine derivatives are potent AChE inhibitors, a mechanism relevant to Alzheimer's disease.[12]

    • Sigma-1 (σ1) Receptors: These unique intracellular chaperone proteins are implicated in a range of CNS disorders, and many synthetic ligands feature a piperidine core.[3][13][14]

    • Other GPCRs and Ion Channels: The piperidine scaffold is versatile and may show affinity for other aminergic GPCRs (e.g., serotonergic, adrenergic) or various ion channels.

Predictive ADMET Profiling

Early assessment of a compound's pharmacokinetic and safety profile is crucial.[8] Web-based tools like SwissADME and ProTox-II can provide initial estimates of these properties.[15]

ParameterPredicted Property for this compound AnalogsRationale & Significance
Lipophilicity (LogP) Likely to be in the optimal range for CNS penetration.The ethyl group and piperidine core contribute to lipophilicity, which is essential for crossing the blood-brain barrier.
Aqueous Solubility (LogS) Moderate solubility expected.The amine functionalities provide some hydrophilicity, balancing the lipophilicity for favorable pharmacokinetic properties.
Drug-Likeness High probability of adhering to Lipinski's Rule of Five.The molecular weight and functional groups are consistent with those of typical oral drugs.
CYP450 Inhibition Potential for inhibition of CYP2D6 and other isoforms.Many amine-containing compounds are substrates or inhibitors of cytochrome P450 enzymes, indicating a potential for drug-drug interactions.
Toxicity Risks Low to moderate.While the piperidine scaffold is generally well-tolerated, some derivatives can exhibit toxicity.[16] In silico models can flag potential toxicophores.[15][17]

Part 2: Predicted Mechanisms of Action and Signaling Pathways

Based on the in silico analysis, we can construct detailed hypotheses about how this compound analogs might exert their effects at a molecular level.

Primary Hypothesis: Modulation of Dopaminergic Signaling

The predicted primary mechanism of action is the antagonism of D2 and D3 dopamine receptors. In the CNS, these receptors play a critical role in controlling locomotion, cognition, and emotional processes.[18][19]

  • Signaling Pathway: D2-like receptors (D2, D3, D4) are Gαi/o-coupled GPCRs.[18] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of Protein Kinase A (PKA) and downstream signaling cascades. By acting as antagonists, the this compound analogs would block the binding of endogenous dopamine, thereby preventing this inhibitory signaling and leading to a relative increase in neuronal activity in specific pathways.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2/D3 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits (via Gαi/o) cAMP cAMP ↓ AC->cAMP Converts ATP to cAMP PKA PKA Activity ↓ cAMP->PKA Activates Response Cellular Response (e.g., Altered Ion Channel Conductance, Gene Expression) PKA->Response Phosphorylates Targets Analog This compound Analog (Antagonist) Analog->D2R Blocks

Predicted Antagonism of Dopaminergic Signaling
Secondary Hypothesis: Inhibition of Acetylcholinesterase (AChE)

A plausible secondary mechanism is the inhibition of AChE. This enzyme is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating its action.[20]

  • Signaling Pathway: Inhibition of AChE would lead to an accumulation of ACh in the synapse. This would enhance the activation of both nicotinic and muscarinic acetylcholine receptors on postsynaptic neurons, leading to a potentiation of cholinergic neurotransmission. This mechanism is the basis for several drugs used to treat the cognitive symptoms of Alzheimer's disease.

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE AChR Cholinergic Receptors (Nicotinic/Muscarinic) ACh->AChR Binds & Activates Products Choline + Acetate AChE->Products Hydrolyzes Analog This compound Analog (Inhibitor) Analog->AChE Inhibits Response Enhanced Cholinergic Signaling AChR->Response

Predicted Inhibition of Acetylcholinesterase
Secondary Hypothesis: Modulation of Sigma-1 (σ1) Receptors

The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates a variety of signaling pathways, including calcium signaling, and interacts with numerous other proteins.[3][13]

  • Signaling Pathway: Ligands can act as agonists or antagonists at the σ1 receptor, but these classifications are complex and context-dependent.[3][21] Modulation of the σ1 receptor can impact neuronal survival, plasticity, and neurotransmitter release. An interaction could represent a novel mechanism for neuroprotective or psychotropic effects.

G cluster_0 Endoplasmic Reticulum cluster_1 Cytosol / Mitochondria Sigma1R Sigma-1 (σ1) Receptor IP3R IP3 Receptor Sigma1R->IP3R Stabilizes / Interacts Analog This compound Analog (Ligand) Analog->Sigma1R Binds & Modulates Ca Ca²⁺ Signaling IP3R->Ca Regulates Ca²⁺ release Response Modulation of Neuronal Function (Plasticity, Survival) Ca->Response Influences

Predicted Modulation of Sigma-1 Receptors

Part 3: A Framework for Experimental Validation

Computational predictions must be rigorously tested through empirical experimentation.[22][23][24][25] This section provides detailed, step-by-step protocols for validating the predicted mechanisms of action. The workflow is designed to proceed from initial binding confirmation to functional cellular assays.

G Start Synthesized Analogs Tier1 Tier 1: Primary Target Engagement (Binding Assays) Start->Tier1 D2_bind Dopamine D2/D3 Radioligand Binding Assay Tier1->D2_bind AChE_bind AChE Inhibition Assay (Ellman's Method) Tier1->AChE_bind S1_bind Sigma-1 Receptor Radioligand Binding Assay Tier1->S1_bind Tier2 Tier 2: Functional Activity (Cell-Based Assays) D2_bind->Tier2 AChE_bind->Tier2 S1_bind->Tier2 cAMP_assay cAMP Accumulation Assay (Functional D2/D3 Antagonism) Tier2->cAMP_assay Cell_viability Neuronal Cell Viability Assay (Neuroprotection / Cytotoxicity) Tier2->Cell_viability Tier3 Tier 3: In Vivo Confirmation (Animal Models) cAMP_assay->Tier3 Cell_viability->Tier3

Experimental Validation Workflow
Tier 1: Primary Target Engagement (Binding Assays)

The initial step is to determine if the analogs physically interact with the predicted protein targets.

3.1.1. Protocol: Dopamine D2/D3 Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radioactive ligand from the D2 and D3 receptors.

  • Objective: To determine the binding affinity (Ki) of the analogs for human D2 and D3 receptors.

  • Materials:

    • HEK293 cells stably expressing human D2 or D3 receptors.

    • Radioligand (e.g., [³H]-Spiperone or [³H]-Methylspiperone).[19]

    • Non-specific binding control (e.g., Haloperidol or Raclopride).[19]

    • Test analogs dissolved in DMSO.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • 96-well plates, scintillation vials, liquid scintillation counter.

  • Procedure:

    • Prepare cell membrane homogenates from the transfected HEK293 cells.

    • In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test analog (typically from 10⁻¹⁰ M to 10⁻⁵ M).

    • For total binding wells, add vehicle (DMSO) instead of the test analog.

    • For non-specific binding wells, add a high concentration of the control compound (e.g., 10 µM Haloperidol).

    • Incubate the plate (e.g., 60 minutes at room temperature).

    • Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.

    • Place filter mats in scintillation vials with scintillation fluid.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each analog concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.

3.1.2. Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity and its inhibition by the test compounds.[20][26][27][28]

  • Objective: To determine the IC₅₀ value of the analogs for AChE.

  • Materials:

    • Purified AChE (e.g., from electric eel).[27]

    • Substrate: Acetylthiocholine iodide (ATCI).[20]

    • Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[20][28]

    • Phosphate Buffer (pH 8.0).

    • Test analogs and a positive control inhibitor (e.g., Donepezil or Physostigmine).

    • 96-well plate, microplate reader capable of measuring absorbance at 412 nm.

  • Procedure:

    • To each well of a 96-well plate, add phosphate buffer.

    • Add varying concentrations of the test analog or positive control. Add vehicle for the 100% activity control.

    • Add the DTNB solution to all wells.

    • Add the AChE enzyme solution to all wells except the blank. Pre-incubate for 15 minutes.[27]

    • Initiate the reaction by adding the ATCI substrate solution to all wells.[20]

    • Immediately measure the change in absorbance at 412 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay).[20]

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min). Determine the percent inhibition for each analog concentration relative to the 100% activity control. Plot percent inhibition versus log concentration and fit to a dose-response curve to calculate the IC₅₀.[20]

3.1.3. Protocol: Sigma-1 (σ1) Receptor Radioligand Binding Assay

This assay is similar in principle to the dopamine receptor assay and is used to measure binding affinity to the σ1 receptor.

  • Objective: To determine the binding affinity (Ki) of the analogs for the σ1 receptor.

  • Materials:

    • Guinea pig brain homogenates or cells expressing the σ1 receptor.[3]

    • Radioligand (e.g., [³H]-(+)-Pentazocine).[14]

    • Non-specific binding control (e.g., Haloperidol).[29]

    • Test analogs.

  • Procedure & Data Analysis: The procedure and analysis are analogous to the Dopamine D2/D3 Receptor Radioligand Binding Assay described in section 3.1.1.

Tier 2: Functional Activity (Cell-Based Assays)

Once binding is confirmed, the next step is to determine the functional consequence of that binding (i.e., antagonism, agonism, or inverse agonism).

3.2.1. Protocol: cAMP Accumulation Assay

This assay determines if a compound that binds to a Gαi/o-coupled receptor, like D2 or D3, functions as an antagonist by measuring its ability to block agonist-induced decreases in cAMP.

  • Objective: To confirm functional antagonism at D2/D3 receptors.

  • Materials:

    • CHO or HEK293 cells expressing human D2 or D3 receptors.

    • A known D2/D3 agonist (e.g., Quinpirole).

    • Forskolin (an adenylyl cyclase activator, used to stimulate a measurable baseline of cAMP).

    • Test analogs.

    • A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with varying concentrations of the test analog.

    • Stimulate the cells with a mixture of Forskolin and a fixed concentration (e.g., EC₈₀) of the agonist (Quinpirole).

    • Incubate for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.

  • Data Analysis: An effective antagonist will reverse the agonist-induced suppression of the Forskolin-stimulated cAMP levels in a dose-dependent manner. Plot the cAMP levels against the log concentration of the analog to generate a dose-response curve and determine the IC₅₀/EC₅₀ for functional antagonism.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. This guide outlines a logical, evidence-based strategy for elucidating the mechanism of action of its analogs. The primary predicted mechanism, based on structural homology to Amisulpride, is the antagonism of dopamine D2 and D3 receptors.[4][5] Secondary potential mechanisms include the inhibition of acetylcholinesterase and modulation of sigma-1 receptors. The proposed workflow, which integrates robust in silico prediction with a tiered experimental validation plan, provides a comprehensive and self-validating system for characterizing these novel compounds. By systematically progressing from initial target binding assays to functional cellular assays, researchers can confidently identify the primary mechanism of action and any significant off-target activities, paving the way for further preclinical and clinical development.

References

Exploring the Chemical Space of Substituted 3-Aminopiperidines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted 3-aminopiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a multitude of biologically active compounds.[1] This guide provides an in-depth exploration of the chemical space surrounding this versatile scaffold, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the intricacies of its synthesis, the critical aspects of its conformational behavior, and its diverse applications in the pursuit of novel therapeutics. This document is designed to not only present established methodologies but also to provide the scientific rationale behind experimental choices, thereby empowering researchers to navigate and exploit this rich chemical space.

The Significance of the 3-Aminopiperidine Scaffold in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in approved pharmaceuticals.[1][2] The introduction of an amino group at the 3-position imbues the scaffold with a unique combination of properties that are highly advantageous for drug design. The presence of two nitrogen atoms—one endocyclic and one exocyclic—provides multiple points for derivatization, allowing for fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity.[3] This dual functionality also presents opportunities for establishing multiple interactions with biological targets.

Furthermore, the chiral center at the C3 position introduces stereochemical diversity, which is often crucial for achieving high potency and selectivity.[3] The defined three-dimensional arrangement of substituents on the piperidine ring can be tailored to fit precisely into the binding pockets of enzymes and receptors. Consequently, 3-aminopiperidine derivatives have found widespread application in the development of drugs for a range of therapeutic areas, including metabolic diseases, neurological disorders, and oncology.[4][5][6] A notable example is their role as key intermediates in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[5][7][8]

Navigating the Synthetic Landscape: Strategies for Accessing Substituted 3-Aminopiperidines

The synthesis of substituted 3-aminopiperidines, particularly in an enantiomerically pure form, has been a subject of intense research. A variety of synthetic strategies have been developed, ranging from classical organic reactions to modern biocatalytic approaches.

Classical Synthetic Routes

Traditional methods for the synthesis of 3-aminopiperidines often involve multi-step sequences starting from readily available precursors. These routes, while well-established, can sometimes be limited by harsh reaction conditions, the use of toxic reagents, or a lack of stereocontrol.[9]

Common approaches include:

  • Reduction of 3-Aminopyridines: Catalytic hydrogenation of substituted 3-aminopyridines is a direct method to access the piperidine core. However, this approach often requires high pressures and expensive catalysts, and the separation of isomers can be challenging.[10]

  • Hofmann and Curtius Rearrangements: These classical rearrangements of piperidine-3-carboxamides or acyl azides, respectively, provide a pathway to the 3-amino group. While effective, these methods can involve hazardous intermediates.[9]

  • Ring-Closing Metathesis: This powerful reaction can be employed to construct the piperidine ring from acyclic precursors, offering good control over substitution patterns.

  • Cyclization of α-Amino Acids: Enantiomerically pure 3-aminopiperidines can be synthesized from natural α-amino acids like L-glutamic acid or D-lysine, preserving the initial stereochemistry.[11][12]

Asymmetric Synthesis: The Quest for Enantiopurity

Given the importance of stereochemistry in drug action, the development of asymmetric syntheses of 3-aminopiperidines is of paramount importance. These methods aim to introduce the chiral center at C3 with high enantioselectivity.

One powerful strategy is the rhodium-catalyzed asymmetric hydrogenation of enamides. This method provides an atom-economical route to both enantiomers of the 3-aminopiperidine moiety with high enantiomeric excesses.[13]

Another key approach is the asymmetric reductive amination of N-protected 3-piperidones. This transformation can be achieved using chiral catalysts or reagents to stereoselectively introduce the amino group.[14]

The Rise of Biocatalysis: A Greener Approach

Enzymatic methods have emerged as highly efficient and sustainable alternatives for the synthesis of chiral amines.[9] Transaminases , in particular, have proven to be exceptionally useful for the asymmetric amination of ketones.[7][10][15]

The use of immobilized ω-transaminases allows for the conversion of prochiral 1-Boc-3-piperidone into either the (R)- or (S)-3-amino-1-Boc-piperidine with high yields and excellent enantiomeric excess.[7] This biocatalytic approach offers several advantages, including mild reaction conditions, high selectivity, and the potential for process intensification.[15]

Multi-enzyme cascades have also been designed to synthesize semi-protected 3-aminopiperidines from readily available amino alcohols, streamlining the synthetic process and avoiding the isolation of potentially unstable intermediates.[9][16]

Below is a workflow illustrating a typical biocatalytic synthesis of a chiral 3-aminopiperidine derivative.

Biocatalytic_Synthesis Substrate 1-Boc-3-piperidone (Prochiral Ketone) Enzyme Immobilized ω-Transaminase Substrate->Enzyme Enzymatic Reaction Product_R (R)-3-amino-1-Boc-piperidine (Chiral Amine) Enzyme->Product_R (R)-selective Transaminase Product_S (S)-3-amino-1-Boc-piperidine (Chiral Amine) Enzyme->Product_S (S)-selective Transaminase Cofactor Amine Donor (e.g., Isopropylamine) + PLP Cofactor->Enzyme

Caption: Biocatalytic synthesis of enantiopure 3-aminopiperidines.

Experimental Protocol: Asymmetric Amination using ω-Transaminase

The following protocol is a representative example of an asymmetric amination of 1-Boc-3-piperidone using an immobilized ω-transaminase.

Materials:

  • 1-Boc-3-piperidone

  • Immobilized ω-transaminase (e.g., ATA-025-IMB)

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., phosphate buffer, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a reaction vessel, dissolve 1-Boc-3-piperidone in the buffer solution.

  • Add the immobilized ω-transaminase, isopropylamine, and PLP.

  • Stir the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 21 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC).

  • Upon completion, filter off the immobilized enzyme for potential reuse.

  • Extract the aqueous phase with an organic solvent.

  • Combine the organic layers, dry over a drying agent, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash chromatography to yield the enantiomerically enriched 3-amino-1-Boc-piperidine.[7]

Note: The choice of transaminase will determine the stereochemical outcome ((R)- or (S)-enantiomer). Optimization of reaction parameters such as pH, temperature, and substrate concentration may be necessary to maximize yield and enantioselectivity.[7]

Conformational Analysis: Understanding the 3D Architecture

The biological activity of substituted 3-aminopiperidines is intrinsically linked to their three-dimensional conformation. The piperidine ring typically adopts a chair conformation to minimize steric strain. Substituents can occupy either an axial or an equatorial position, and the equilibrium between these two conformations can significantly impact how the molecule interacts with its biological target.

The conformational preference of a substituent is governed by a combination of steric and electronic factors. Generally, bulkier substituents prefer the more sterically accommodating equatorial position. However, electronic interactions, such as dipole-dipole interactions and hydrogen bonding, can also play a crucial role. For instance, in protonated 3- and 3,5-difluoropiperidines, the fluorine atom shows a preference for the axial position, which can be attributed to a favorable interaction between the C-F dipole and the N-H+ bond.[17][18]

The protonation state of the nitrogen atoms also influences the conformational equilibrium. Protonation of the ring nitrogen can lead to a stabilization of the axial conformer for polar substituents at the 4-position due to electrostatic interactions.[19] Understanding these conformational nuances is critical for rational drug design, as it allows for the strategic placement of substituents to achieve the desired bioactive conformation.

Conformational_Equilibrium cluster_equatorial Equatorial Conformer cluster_axial Axial Conformer Equatorial Axial Equatorial->Axial ΔG

Caption: Conformational equilibrium of a substituted piperidine.

Applications in Drug Discovery: A Privileged Scaffold in Action

The 3-aminopiperidine scaffold is a versatile building block that has been successfully incorporated into a wide range of therapeutic agents.[4][5][6] Its ability to present functional groups in a well-defined spatial arrangement makes it an ideal platform for targeting various biological systems.

DPP-IV Inhibitors for Type 2 Diabetes

One of the most prominent applications of 3-aminopiperidines is in the development of DPP-IV inhibitors.[5][7][8] Drugs such as alogliptin and linagliptin feature a chiral 3-aminopiperidine core that is essential for their potent and selective inhibition of the DPP-IV enzyme.[6][7][9] The amino group of the piperidine ring typically forms a key interaction with the active site of the enzyme.

Central Nervous System (CNS) Agents

The piperidine scaffold is a common feature in many CNS-active drugs.[4][5] Substituted 3-aminopiperidines have been explored for the development of agents targeting neurological and psychiatric disorders, including depression and schizophrenia.[7] For instance, certain derivatives have shown potential as T-type calcium channel inhibitors, which are of interest for treating pain, epilepsy, and Parkinson's disease.[20]

Anticancer and Anti-infective Agents

The 3-aminopiperidine motif has also been incorporated into compounds with anticancer and anti-infective properties. For example, 3-aminopiperidine-2,6-dione hydrochloride is a critical intermediate in the synthesis of immunomodulatory drugs like lenalidomide, which are used to treat certain cancers.[21] Additionally, 3,5-diamino-piperidine derivatives have been investigated as aminoglycoside mimetics that inhibit bacterial translation.[22]

Bioisosteric Replacement

In drug design, the concept of bioisosterism involves replacing a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic profiles.[23] The 3-aminopiperidine scaffold itself can be considered a bioisostere for other cyclic diamines. Conversely, bioisosteric replacements for the piperidine ring, such as spirocyclic systems, are being explored to enhance properties like metabolic stability.[24][25]

Future Directions and Conclusion

The exploration of the chemical space of substituted 3-aminopiperidines continues to be a vibrant area of research. The development of novel, highly efficient, and stereoselective synthetic methods, particularly those employing biocatalysis and multi-enzyme cascades, will undoubtedly expand the accessibility and diversity of these valuable building blocks.[9][16]

A deeper understanding of the conformational behavior of these molecules, aided by computational modeling and advanced analytical techniques, will enable more rational and predictive drug design.[19] Furthermore, the application of the 3-aminopiperidine scaffold in emerging therapeutic areas and its use in innovative drug design strategies, such as the development of proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, holds significant promise.

References

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 1-Ethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Profile

1-Ethylpiperidin-3-amine (CAS No: 6789-94-2) is a substituted piperidine derivative utilized as a key intermediate and building block in synthetic organic chemistry.[1] Its structural combination of a tertiary amine within the piperidine ring and a primary amine side chain makes it a versatile reagent, particularly in the development of pharmaceutical compounds. For instance, it serves as an intermediate in synthesizing certain active pharmaceutical ingredients (APIs), such as Amisulpride impurity G.[1] Given its reactive nature and specific hazard profile, a comprehensive understanding of its safety, handling, and storage is paramount for ensuring laboratory safety and experimental integrity.

This guide provides a detailed framework for the safe management of this compound, moving beyond mere procedural lists to explain the scientific rationale behind each recommendation.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe chemical handling. This compound presents several hazards that must be understood and mitigated.

GHS Classification and Hazards

While classifications can vary slightly between suppliers, the aggregated data indicates the following Globally Harmonized System (GHS) classifications are most relevant.[2][3]

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2]
Flammable Liquid (Inferred from related structures)Category 3H226: Flammable liquid and vapor.[4]

Note: The flammability classification is based on related structures like 1-Ethyl-3-hydroxypiperidine and 1-Ethylpiperidine, as specific flammability data for this compound is not consistently available. It is prudent to treat it as a flammable liquid.

Toxicological Summary:

  • Inhalation: Vapors may cause irritation to the nose, throat, and lungs, leading to coughing and wheezing.[2][5] High concentrations of related amine vapors can cause symptoms like headache, dizziness, and nausea.[6]

  • Skin Contact: Causes skin irritation.[2] Prolonged contact can lead to more severe irritation. The compound may be absorbed through the skin, increasing overall exposure.[5]

  • Eye Contact: Poses a significant risk of severe eye irritation and potential burns, which could lead to permanent damage if not addressed immediately.[5]

  • Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.[7] Ingestion of related compounds can cause severe swelling and damage to delicate tissues.[6]

Safe Handling and Engineering Controls

The primary objective during handling is to minimize exposure through all potential routes (inhalation, dermal, ocular). This is achieved through a combination of engineering controls and established safe work practices.

Engineering Controls: The First Line of Defense
  • Ventilation: All manipulations of this compound should be conducted within a certified chemical fume hood to control vapor inhalation.[8] General laboratory ventilation is insufficient for providing adequate protection.

  • Safety Equipment: An operational emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[7][9]

Standard Operating Procedures (SOPs)
  • Preventing Ignition: As a precautionary flammable substance, all sources of ignition—including open flames, hot plates, and spark-producing equipment—must be strictly excluded from the handling area.[4][5] Use only explosion-proof electrical equipment.[4][9]

  • Static Discharge: Vapors can travel a significant distance to an ignition source and flash back.[5][6] To prevent ignition from static electricity, all metal containers and transfer equipment must be properly grounded and bonded.[5][6][7]

  • Inert Atmosphere: For reactions sensitive to air or for long-term storage of high-purity material, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.[4] Remove contaminated clothing immediately and wash it before reuse.[2][7]

Personal Protective Equipment (PPE)

Engineering controls are supplemented by PPE to protect the user from direct exposure. The choice of PPE must be based on a thorough risk assessment of the specific procedure being performed.

  • Hand Protection: Wear chemically resistant gloves tested according to standards like EN 374. Nitrile gloves may be suitable for incidental contact, but for extended handling or immersion, heavier-duty gloves (e.g., butyl rubber or Viton™) should be considered. Always check the glove manufacturer's compatibility chart and inspect gloves for tears or holes before each use.

  • Eye and Face Protection: Tight-fitting safety goggles are mandatory.[6] Due to the risk of severe irritation and splashes, it is highly recommended to use a full-face shield in conjunction with safety goggles.[5][6]

  • Skin and Body Protection: A flame-resistant laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. Ensure clothing fully covers the skin.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[7] Respirator use must be part of a comprehensive respiratory protection program that includes fit-testing and training, as mandated by OSHA 1910.134.[5]

Storage and Incompatibility

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous reactions.

Storage Conditions
  • Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[5][7][10] The storage area should be secured and accessible only to authorized personnel.[2]

  • Container: Keep the container tightly closed to prevent the escape of vapors and contamination.[2][4][10] Store in the original container or a compatible, properly labeled secondary container.

  • Environment: Protect from direct sunlight and heat.[4][10] The storage temperature should ideally be maintained at room temperature or cooler.[11]

Chemical Incompatibilities

Isolating this compound from incompatible materials is crucial to prevent dangerous reactions. Avoid storage near:

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides) Can cause violent reactions, leading to fire or explosion.[5][7]

  • Acids and Acid Chlorides: Reacts exothermically and can produce toxic fumes.[5][6][7]

  • Carbon Dioxide (CO₂): May react with the amine.[5][7] This is an important consideration for fire extinguisher choice.

  • Acid Anhydrides: Incompatible.[5][6]

Emergency Procedures

Preparedness is key to mitigating the impact of an incident. All personnel must be familiar with these emergency protocols.

First Aid Measures

Immediate action is crucial following any exposure.

  • Inhalation: Immediately move the affected person to fresh air.[2][7] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation).[2][6] Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing.[12] Flush the affected skin with copious amounts of water for at least 15 minutes.[7][13] Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2][7][13] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[2][7] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[7] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[7]

Spill Response Protocol

The response to a spill depends on its size and location. This protocol is for a minor laboratory spill (<1 liter) that personnel are trained and equipped to handle.[14] For major spills, evacuate the area and contact emergency services.

Step-by-Step Spill Cleanup:

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.[15]

  • Assess & Equip: Evaluate the spill and review the SDS.[16] Don the appropriate PPE as described in Section 4 (gloves, goggles, face shield, lab coat).

  • Ventilate & Extinguish: Ensure the area is well-ventilated (fume hood). Remove all ignition sources from the vicinity.[5][8]

  • Contain: Use a non-combustible absorbent material like vermiculite, dry sand, or earth.[5][7][14] Create a dike around the spill's perimeter and then work inward. Do not use combustible materials like paper towels.[14]

  • Absorb & Collect: Apply the absorbent material over the spill until the liquid is fully absorbed. Using non-sparking tools (e.g., plastic or brass), carefully collect the contaminated material.[8]

  • Package for Disposal: Place the collected material into a suitable, leak-proof, and properly labeled container for hazardous waste.[5][15][16]

  • Decontaminate: Clean the spill area with a mild detergent and water solution, then wipe dry.[17]

  • Dispose & Restock: Dispose of all contaminated materials (including PPE) as hazardous waste.[15][16] Replenish the spill kit immediately.[16]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2][6] Water spray can be used to cool fire-exposed containers.[4][5]

  • Unsuitable Media: Do not use a solid water jet, as it may scatter and spread the fire.[4]

  • Specific Hazards: The compound is flammable and its vapors can form explosive mixtures with air.[4][6] During a fire, poisonous gases, primarily nitrogen oxides (NOx) and carbon oxides (CO, CO₂), are produced.[5][6][7] Containers may rupture or explode when heated.[5][6]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[6][7][8]

Disposal Considerations

Chemical waste must be managed in accordance with all local, state, and federal regulations.

  • Waste Classification: this compound and materials contaminated with it are considered hazardous waste.

  • Disposal: Do not dispose of down the drain or into the environment.[3][4] Collect waste in designated, sealed, and properly labeled containers.[2] Arrange for disposal through a licensed hazardous waste management company.

Visual Workflow: Chemical Lifecycle Management

The following diagram outlines the critical safety checkpoints from procurement to disposal for this compound.

cluster_0 Planning & Procurement cluster_1 Handling & Use cluster_2 Storage cluster_3 Waste & Disposal Procurement Procurement & SDS Review RiskAssess Risk Assessment & SOP Development Procurement->RiskAssess Training Personnel Training RiskAssess->Training Handling Use in Fume Hood with PPE Training->Handling Proceed to Use Grounding Ground & Bond Equipment Handling->Grounding NoIgnition Remove Ignition Sources Handling->NoIgnition Storage Store in Cool, Dry, Ventilated Area Handling->Storage Waste Collect in Labeled Hazardous Waste Container Handling->Waste Emergency Emergency Procedures (Spill/Fire/First Aid) Handling->Emergency Storage->Handling Segregation Segregate from Incompatibles Storage->Segregation Disposal Licensed Waste Disposal Waste->Disposal

Caption: Workflow for safe management of this compound.

References

Physicochemical properties of N-ethyl-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-3-aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-3-aminopiperidine, a substituted piperidine derivative, is a versatile bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure incorporates both a secondary alicyclic amine and a primary amine, bestowing upon it a unique combination of chemical reactivity and physical properties. This guide provides a comprehensive overview of the core physicochemical properties of N-ethyl-3-aminopiperidine, offering insights into its chemical identity, spectral characteristics, and practical considerations for its handling and use in a laboratory setting. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, where a thorough understanding of the properties of such building blocks is paramount for the rational design and synthesis of new chemical entities.

Chemical Identity and Structure

A clear identification of N-ethyl-3-aminopiperidine is fundamental for its accurate use and documentation in research and development.

  • IUPAC Name : 1-ethylpiperidin-3-amine

  • Synonyms : 3-Amino-1-ethylpiperidine, N-ethyl-3-aminopiperidine, 1-Ethyl-3-piperidinamine[1]

  • CAS Number : 6789-94-2[2]

  • Molecular Formula : C7H16N2[3]

Chemical Structure
Chemical Structure of N-ethyl-3-aminopiperidine

Figure 1. 2D Chemical Structure of N-ethyl-3-aminopiperidine.

Key Identifiers
IdentifierValueReference
IUPAC Name This compound
CAS Number 6789-94-2[2]
Molecular Formula C7H16N2[3]
Molecular Weight 128.22 g/mol [3]
InChI InChI=1S/C7H16N2/c1-2-9-5-3-4-7(8)6-9/h7H,2-6,8H2,1H3[3]
InChIKey WAKUKXKZEXFXJP-UHFFFAOYSA-N[3]
SMILES CCN1CCCC(C1)N

Physicochemical Properties

The physicochemical properties of N-ethyl-3-aminopiperidine are crucial for predicting its behavior in various chemical and biological systems, including its suitability as a reactant, its absorption and distribution characteristics in biological assays, and the development of appropriate formulation strategies.

Summary of Physicochemical Data
PropertyValueReference
Molecular Weight 128.22 g/mol [3]
Appearance Brown Thick Oily Compound[2]
Boiling Point 155.1°C at 760 mmHg[2]
Density Not specified
Flash Point Not specified
pKa Not specified (estimation required)
Solubility Soluble in many organic solvents
Detailed Properties

Boiling Point: The boiling point of N-ethyl-3-aminopiperidine is reported to be 155.1°C at atmospheric pressure (760 mmHg)[2]. This relatively high boiling point is indicative of the presence of intermolecular hydrogen bonding facilitated by the primary amine group.

pKa: An experimental pKa value for N-ethyl-3-aminopiperidine is not available in the reviewed literature. However, based on the pKa values of similar aliphatic amines, it is anticipated to have two pKa values. The tertiary amine within the piperidine ring is expected to have a pKa around 10-11, while the primary exocyclic amine is likely to have a slightly lower pKa, in the range of 9-10. These values are crucial for understanding the ionization state of the molecule at different pH values, which in turn influences its solubility, lipophilicity, and interaction with biological targets.

Spectral Properties

Spectroscopic data is essential for the structural confirmation and purity assessment of N-ethyl-3-aminopiperidine. While full spectral data is not provided here, the expected characteristics are discussed based on the molecular structure. Online databases indicate the availability of spectral data for this compound[3].

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex pattern of signals. Key features would include a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a series of multiplets for the piperidine ring protons. The protons on the carbon bearing the amino group would appear as a distinct multiplet. The N-H protons of the primary amine would likely appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of these signals would be characteristic of the aliphatic amine environment.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹ for the primary amine. C-H stretching vibrations for the aliphatic parts of the molecule would be observed around 2800-3000 cm⁻¹. C-N stretching vibrations are expected in the 1000-1200 cm⁻¹ region.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 128. The fragmentation pattern would likely involve the loss of the ethyl group and cleavage of the piperidine ring.

Synthesis and Reactivity

N-ethyl-3-aminopiperidine can be synthesized through various routes, often starting from commercially available piperidine derivatives. A common approach involves the reductive amination of N-ethyl-3-piperidone.

Representative Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of N-ethyl-3-aminopiperidine.

G cluster_0 Synthesis of N-ethyl-3-aminopiperidine Start N-ethyl-3-piperidone Reaction Reductive Amination Start->Reaction Reacts with Reagents Ammonia or Ammonium Salt Reducing Agent (e.g., NaBH3CN) Reagents->Reaction Workup Quenching Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product N-ethyl-3-aminopiperidine Purification->Product

Caption: A generalized workflow for the synthesis of N-ethyl-3-aminopiperidine via reductive amination.

Experimental Protocol: Synthesis via Reductive Amination
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-ethyl-3-piperidone in a suitable solvent such as methanol or ethanol.

  • Addition of Amine Source: Add an excess of an ammonia source, for example, ammonium acetate or a solution of ammonia in methanol.

  • Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding an aqueous acid solution (e.g., dilute HCl). Basify the mixture with a strong base (e.g., NaOH) to a pH > 12.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography.

Reactivity

N-ethyl-3-aminopiperidine exhibits the characteristic reactivity of both a secondary and a primary amine. The primary amine group can undergo reactions such as acylation, alkylation, and formation of imines. The secondary amine within the piperidine ring is also nucleophilic and can participate in similar reactions, although its reactivity may be sterically hindered.

Safety and Handling

N-ethyl-3-aminopiperidine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazards: The safety data sheet for this compound indicates that it is a chemical to be handled with care[2]. Direct contact may cause irritation to the skin and eyes. Inhalation of vapors may cause respiratory irritation.

  • First-Aid Measures:

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

    • Eye Contact: If the substance gets into the eyes, rinse cautiously with water for several minutes.

    • Inhalation: If inhaled, move the person to fresh air and seek medical attention if symptoms persist.

    • Ingestion: If swallowed, rinse the mouth with water and seek immediate medical advice.

  • Handling and Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a chemical fume hood.

Experimental Protocols

The following are generalized protocols for the determination of key physicochemical properties of aliphatic amines like N-ethyl-3-aminopiperidine.

Protocol 1: Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the dissociation constants (pKa) of amines[4][5][6].

G cluster_0 pKa Determination by Potentiometric Titration Prepare Prepare a dilute aqueous solution of N-ethyl-3-aminopiperidine Titrate Titrate with a standardized acid solution (e.g., HCl) Prepare->Titrate Measure Record pH after each addition of titrant Titrate->Measure Plot Plot pH vs. volume of titrant Measure->Plot Analyze Determine equivalence points and pKa values from the curve Plot->Analyze

Caption: Workflow for the determination of pKa by potentiometric titration.

Methodology:

  • Preparation: Accurately weigh a sample of N-ethyl-3-aminopiperidine and dissolve it in deionized water to a known concentration (e.g., 0.01 M).

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the acid, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH values against the volume of HCl added. The resulting titration curve will show inflection points corresponding to the equivalence points. The pKa values can be determined from the pH at the half-equivalence points.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound in a specific solvent.

G cluster_0 Aqueous Solubility by Shake-Flask Method Add_Excess Add excess N-ethyl-3-aminopiperidine to a known volume of water Equilibrate Shake the mixture at a constant temperature until equilibrium is reached Add_Excess->Equilibrate Separate Separate the saturated solution from the excess solute (e.g., by centrifugation) Equilibrate->Separate Quantify Determine the concentration of the saturated solution by a suitable analytical method Separate->Quantify

Caption: Workflow for the determination of aqueous solubility using the shake-flask method.

Methodology:

  • Sample Preparation: Add an excess amount of N-ethyl-3-aminopiperidine to a vial containing a known volume of water.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the mixture to stand to let the undissolved amine settle. Carefully withdraw a sample of the supernatant (the saturated aqueous solution). It is often necessary to centrifuge or filter the sample to remove any suspended microdroplets.

  • Quantification: Determine the concentration of N-ethyl-3-aminopiperidine in the saturated solution using a suitable analytical technique, such as gas chromatography (GC) with a proper calibration curve.

References

An In-Depth Technical Guide to the Neuropharmacological Potential of 1-Ethyl-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-Ethyl-3-hydroxypiperidine is a heterocyclic compound recognized primarily as a versatile synthetic intermediate in the development of pharmaceuticals, including analgesics and antidepressants.[1][2][3] Its core structure, a piperidine ring, is a privileged scaffold in medicinal chemistry, appearing in numerous centrally active agents.[4] Despite its utility in organic synthesis, the intrinsic neuropharmacological properties of 1-Ethyl-3-hydroxypiperidine remain largely uncharacterized in public-domain research. This guide proposes a structured, multi-phase research program designed to systematically elucidate the neuropharmacological potential of this molecule. We will outline the scientific rationale for investigating specific neural targets, provide detailed, self-validating experimental protocols for in vitro and in vivo assessment, and establish a logical framework for interpreting the resulting data. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals seeking to explore the therapeutic possibilities of 1-Ethyl-3-hydroxypiperidine.

Introduction: The Case for a Scaffolding Intermediate

1-Ethyl-3-hydroxypiperidine (also known as 1-Ethyl-3-piperidinol) is an organic compound whose value has, until now, been defined by its role as a molecular building block.[2][3] The piperidine moiety is fundamental to the structure of many successful neuropharmacological drugs, from the potent opioid analgesic fentanyl to the antipsychotic haloperidol.[5][6] The presence of an N-ethyl group and a C-3 hydroxyl group on this scaffold provides specific steric and electronic properties that make it an attractive starting point for chemical modification.[3]

However, it is a well-established principle in pharmacology that molecular fragments and intermediates can possess their own inherent biological activity. Given the prevalence of the N-alkylated piperidine core in CNS-active compounds, there is a strong scientific rationale for investigating 1-Ethyl-3-hydroxypiperidine not just as an intermediate, but as a potential pharmacophore in its own right.

This guide will therefore proceed not by documenting known activities, but by outlining a robust, hypothesis-driven strategy to uncover them.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for designing valid pharmacological experiments.

PropertyValueSource
Synonyms 1-Ethyl-3-piperidinol, N-Ethyl-3-hydroxypiperidine[1][7]
CAS Number 13444-24-1[1][7]
Molecular Formula C₇H₁₅NO[7]
Molecular Weight 129.20 g/mol [7]
Appearance Colorless to slightly yellow clear liquid[1]
Purity ≥ 98% (GC)[1]
Storage Store at 2 - 8 °C[1]

A Phased Strategy for Neuropharmacological Evaluation

We propose a three-phase workflow to systematically characterize the compound, moving from broad, high-throughput screening to specific, hypothesis-driven in vivo testing. This structure ensures that resources are allocated efficiently and that each experimental step is informed by a robust preceding dataset.

G cluster_2 Phase 3: Pharmacodynamics & Efficacy p1_binding Protocol 1: Radioligand Binding Assays (Target Affinity) p2_functional Protocol 2: Functional Assays (Agonism/Antagonism) p1_binding->p2_functional p3_pk Protocol 3: Rodent Pharmacokinetics (BBB Penetration) p2_functional->p3_pk Confirmed Activity p5_models Protocol 5: Target-Specific Behavioral Models (Therapeutic Potential) p2_functional->p5_models Informs Model Selection p4_behavior Protocol 4: General Behavioral Phenotyping (Safety & Overt Effects) p3_pk->p4_behavior p4_behavior->p5_models Informed by Overt Effects

Caption: A three-phase workflow for neuropharmacological characterization.

Phase 1: In Vitro Profiling – Target Identification

Objective: To perform a broad screen of 1-Ethyl-3-hydroxypiperidine against key CNS receptors and transporters to identify primary molecular targets and determine the nature of their interaction.

Rationale for Target Selection

The selection of an initial screening panel is guided by structural analogy to known pharmacologically active classes:

  • NMDA Receptors: The piperidine ring is a core component of non-competitive NMDA receptor antagonists like phencyclidine (PCP).[8][9] Antagonism at this receptor is associated with dissociative, anesthetic, and psychotomimetic effects.

  • Sigma (σ) Receptors: Structurally related N-substituted piperidines, such as (+)3PPP, have shown activity at sigma receptors, which are implicated in psychosis, movement disorders, and neuroprotection.[10]

  • Opioid Receptors (μ, δ, κ): The N-substituted piperidine scaffold is the foundation of extremely potent opioid analgesics, making these receptors a critical liability and/or therapeutic target to investigate.[6]

  • Monoamine Systems (Dopamine, Serotonin): The compound's description as an intermediate for antidepressants and the role of piperidine in many antipsychotic drugs justifies screening against key dopamine (D₂-like) and serotonin (5-HT₂A) receptors.[2][11]

Protocol 1: Competitive Radioligand Binding Assays

This protocol serves as a first-pass screen to determine if 1-Ethyl-3-hydroxypiperidine binds with appreciable affinity to any of the hypothesized targets.

Methodology:

  • Membrane Preparation:

    • Utilize either commercially available cell membranes expressing specific human recombinant receptors (e.g., CHO-K1 cells expressing hNMDA-NR1/NR2B) or prepare crude synaptosomal membranes from whole rat brain homogenates for targets with high endogenous expression.[12]

  • Assay Buffer: Prepare a buffer appropriate for the target receptor. For example, for NMDA receptor binding, use a Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Competitive Binding Reaction:

    • In a 96-well plate, combine the prepared membranes, a known concentration of a specific high-affinity radioligand (e.g., [³H]MK-801 for the NMDA receptor channel binding site), and a range of concentrations of 1-Ethyl-3-hydroxypiperidine (e.g., 1 nM to 100 µM).[12]

    • For each assay, include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a saturating concentration of a known unlabeled ligand, e.g., cold MK-801).

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of 1-Ethyl-3-hydroxypiperidine.

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ (concentration that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G prep Membrane Preparation (Recombinant or Brain Tissue) setup Assay Setup (96-well) Radioligand + Membranes + Competitor (Test Compound) prep->setup incubate Incubation to Equilibrium setup->incubate filter Rapid Vacuum Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 → Ki Calculation) count->analyze

Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vitro Functional Assays

Should Protocol 1 reveal significant binding affinity (e.g., Ki < 1 µM) for a specific target, the next critical step is to determine the functional consequence of that binding.

Example Methodology (for NMDA Receptor Antagonism): This protocol uses a calcium flux assay, a common method for assessing the function of ligand-gated ion channels like the NMDA receptor.

  • Cell Culture: Culture a suitable cell line expressing functional NMDA receptors (e.g., HEK293 cells stably expressing NR1/NR2A subunits) in appropriate media. Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye exhibits a large increase in fluorescence intensity upon binding to intracellular calcium.

  • Compound Pre-incubation: Wash the cells and replace the media with a buffer (e.g., HBSS). Add varying concentrations of 1-Ethyl-3-hydroxypiperidine to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

  • Receptor Activation and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a baseline fluorescence reading.

    • Inject a solution containing NMDA receptor co-agonists (e.g., 100 µM NMDA + 10 µM Glycine) to activate the channels and induce calcium influx.

    • Continuously record the fluorescence intensity over time (e.g., for 2-3 minutes).

  • Data Analysis:

    • For each well, calculate the peak fluorescence response following agonist addition.

    • Normalize the responses as a percentage of the control response (agonist alone, no test compound).

    • Plot the normalized response against the log concentration of 1-Ethyl-3-hydroxypiperidine to generate a dose-response curve and calculate the IC₅₀ for functional inhibition.

G cluster_NMDAR NMDA Receptor Signaling cluster_antagonist Mechanism of Blockade NMDA NMDA Receptor NMDA Receptor (NR1/NR2 Subunits) NMDA->Receptor Glycine Glycine Glycine->Receptor Channel Ion Channel Receptor->Channel opens Ca_in Ca²⁺ Influx Channel->Ca_in Ca_out Ca²⁺ Test_Cmpd 1-Ethyl-3-hydroxypiperidine (Hypothesized Antagonist) Test_Cmpd->Channel blocks

Caption: Hypothesized blockade of the NMDA receptor ion channel.

Phase 2 & 3: In Vivo Characterization

Positive and potent activity in Phase 1 provides the impetus for moving into animal models to assess pharmacokinetics, safety, and potential efficacy.

Protocol 3 & 4: Pharmacokinetics & General Phenotyping

Rationale: Before any efficacy testing, it is essential to confirm that the compound can reach its target in the brain and to assess its general safety profile.[13] A compound that does not cross the blood-brain barrier (BBB) will have no central effect.

Methodology (Abbreviated):

  • Pharmacokinetics (PK): Administer 1-Ethyl-3-hydroxypiperidine to rodents (e.g., Sprague-Dawley rats) via intravenous and oral routes. Collect serial blood and brain tissue samples at various time points. Analyze compound concentrations using LC-MS/MS to determine key parameters like half-life, bioavailability, and brain-to-plasma ratio.

  • Behavioral Phenotyping: Administer a range of doses to mice and perform a systematic observational assessment (e.g., an Irwin test). Score for changes in alertness, motor function (gait, stereotypy), autonomic signs (salivation), and reactivity. Concurrently, measure locomotor activity in an open-field arena to quantify hypo- or hyper-activity.

Protocol 5: Target-Specific Behavioral Models

Rationale: The results from Phase 1 and 2 will guide the selection of specific behavioral assays to test for pharmacodynamic effects relevant to a potential therapeutic indication.[14]

Example Methodology (If Compound is an NMDA Antagonist):

  • PCP-Induced Hyperlocomotion: Phencyclidine (PCP), a known NMDA antagonist, induces a hyperlocomotor state in rodents that is considered a model for aspects of psychosis.[8][14] The ability of 1-Ethyl-3-hydroxypiperidine to either mimic this effect (if it's an NMDA antagonist itself) or attenuate it would be highly informative.

    • Acclimate mice to locomotor activity chambers.

    • Administer a pre-treatment of either vehicle or 1-Ethyl-3-hydroxypiperidine.

    • After a suitable pre-treatment interval, administer a challenge dose of PCP (or saline).

    • Record locomotor activity (e.g., beam breaks) for 60-90 minutes.

    • Analyze the data to determine if the test compound induces hyperlocomotion on its own or alters the effects of PCP.

  • Prepulse Inhibition (PPI) of Startle: PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients.[14] NMDA antagonists like PCP disrupt PPI. This model can assess the compound's potential psychotomimetic or antipsychotic-like properties.

    • Place a rodent in a startle chamber equipped to deliver acoustic stimuli and measure whole-body startle.

    • Present a series of trials: some with a loud startling pulse alone, and others where a weaker, non-startling prepulse precedes the pulse.

    • Calculate PPI as the percentage reduction in startle amplitude in the prepulse+pulse trials compared to the pulse-alone trials.

    • Test the effect of 1-Ethyl-3-hydroxypiperidine on baseline PPI and its ability to reverse a PCP-induced deficit in PPI.

Data Interpretation and Future Directions

The culmination of this phased approach will yield a comprehensive neuropharmacological profile. For example, a compound that demonstrates potent, selective NMDA receptor antagonism in vitro, good brain penetration, and PCP-like effects in vivo would be a candidate for development as a research tool or a potential anesthetic. Conversely, a compound that binds to 5-HT₂A receptors and reverses PCP-induced deficits could be explored as a novel antipsychotic.

Subsequent steps would involve lead optimization, where derivatives of 1-Ethyl-3-hydroxypiperidine are synthesized to improve potency, selectivity, and pharmacokinetic properties, and more extensive testing in sophisticated animal models of neurological and psychiatric disease.[13]

References

Methodological & Application

Synthetic Routes for 1-Ethylpiperidin-3-amine via Reductive Amination: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 1-Ethylpiperidin-3-amine, a key building block in pharmaceutical development, via reductive amination of 1-ethyl-3-piperidone. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of various synthetic strategies. Detailed experimental protocols, mechanistic insights, and comparative data are presented to enable the selection and optimization of the most suitable synthetic route.

Introduction: The Significance of this compound and Reductive Amination

This compound is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its piperidine core and primary amine functionality make it a versatile scaffold for introducing molecular diversity and modulating pharmacological activity. Reductive amination stands out as a powerful and widely employed method for the formation of C-N bonds, offering a direct and efficient pathway to amines from carbonyl compounds.[1] This one-pot reaction, which combines the formation of an imine or enamine intermediate with its subsequent reduction, is highly valued for its atom economy and often milder reaction conditions compared to other amination strategies.[2]

This guide will delve into three primary reductive amination approaches for the synthesis of this compound from 1-ethyl-3-piperidone:

  • Catalytic Hydrogenation: A classic and scalable method employing a metal catalyst and hydrogen gas.

  • Borohydride-Mediated Reductive Amination: Utilizing selective reducing agents like sodium triacetoxyborohydride for mild and controlled reactions.

  • The Leuckart-Wallach Reaction: A historical yet effective method using formic acid or its derivatives as both the reducing agent and the ammonia source.

Mechanistic Overview of Reductive Amination

The reductive amination of a ketone with ammonia proceeds through a two-step sequence within a single reaction vessel.[2]

  • Imine Formation: The process initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 1-ethyl-3-piperidone. This is followed by dehydration to form the corresponding imine intermediate. The equilibrium of this reaction is typically favored by the removal of water or by carrying out the reaction under conditions that promote imine formation.

  • Reduction: The imine intermediate is then reduced in situ to the desired primary amine, this compound. The choice of reducing agent is critical, as it must selectively reduce the C=N double bond of the imine without significantly reducing the starting ketone.

G ketone 1-Ethyl-3-piperidone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + NH3 ammonia Ammonia (NH3) hemiaminal->ketone - NH3 imine Imine Intermediate hemiaminal->imine - H2O imine->hemiaminal + H2O amine This compound imine->amine Reduction reducing_agent Reducing Agent (e.g., H2/Catalyst, NaBH(OAc)3) reducing_agent->amine

Caption: General workflow of reductive amination.

Synthetic Protocols

This section provides detailed experimental protocols for the synthesis of this compound using different reductive amination strategies.

Protocol 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a robust and scalable method for reductive amination.[3] Raney® Nickel is a commonly used catalyst due to its high activity and relatively low cost.[4][5] The reaction is typically carried out under a hydrogen atmosphere.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Ethyl-3-piperidone127.1912.7 g0.1
Methanolic Ammonia (7N)-100 mL-
Raney® Nickel (slurry in water)-~5 g-
Hydrogen Gas (H₂)2.02High Pressure-
Methanol32.04As needed-
Diatomaceous Earth-As needed-
Hydrochloric Acid (conc.)36.46As needed-
Sodium Hydroxide40.00As needed-
Dichloromethane84.93As needed-
Anhydrous Sodium Sulfate142.04As needed-

Experimental Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (approximately 5 g) with deionized water (3 x 50 mL) and then with methanol (3 x 50 mL) to remove residual water.

  • Reaction Setup: To a high-pressure autoclave, add 1-ethyl-3-piperidone (12.7 g, 0.1 mol) and the washed Raney® Nickel catalyst.

  • Addition of Ammonia: Add 100 mL of 7N methanolic ammonia to the autoclave.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 500-1000 psi. Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 6-12 hours.

  • Work-up: Cool the autoclave to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol and excess ammonia. Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of ~2. Wash the acidic aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted starting material.

  • Product Liberation: Basify the aqueous layer with a 50% aqueous sodium hydroxide solution to a pH of >12, ensuring the solution remains cool.

  • Extraction and Purification: Extract the product with dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.

Protocol 2: Borohydride-Mediated Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[6] It is less basic and more sterically hindered than other borohydrides, which contributes to its selectivity for reducing the intermediate iminium ion over the starting ketone.[7][8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Ethyl-3-piperidone127.196.36 g0.05
Ammonium Acetate77.0819.3 g0.25
Sodium Triacetoxyborohydride211.9415.9 g0.075
1,2-Dichloroethane (DCE)98.96200 mL-
Saturated Sodium Bicarbonate-As needed-
Dichloromethane84.93As needed-
Anhydrous Sodium Sulfate142.04As needed-

Experimental Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-ethyl-3-piperidone (6.36 g, 0.05 mol) and ammonium acetate (19.3 g, 0.25 mol) in 1,2-dichloroethane (200 mL).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (15.9 g, 0.075 mol) portion-wise over 15 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford this compound.

G cluster_borohydride Borohydride-Mediated Reductive Amination ketone 1-Ethyl-3-piperidone stirring1 Stir at RT (30 min) ketone->stirring1 amine_source Ammonium Acetate amine_source->stirring1 solvent 1,2-Dichloroethane solvent->stirring1 stab Add NaBH(OAc)3 stirring1->stab stirring2 Stir at RT (Overnight) stab->stirring2 quench Quench with NaHCO3 (aq) stirring2->quench extraction Extraction with CH2Cl2 quench->extraction purification Purification extraction->purification product This compound purification->product

Caption: Workflow for borohydride-mediated synthesis.

Protocol 3: The Leuckart-Wallach Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as the nitrogen source and reducing agent.[9][10] This reaction is typically performed at elevated temperatures.[11]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Ethyl-3-piperidone127.1912.7 g0.1
Ammonium Formate63.0631.5 g0.5
Formic Acid (98%)46.0310 mL~0.26
Hydrochloric Acid (conc.)36.46As needed-
Sodium Hydroxide40.00As needed-
Diethyl Ether74.12As needed-
Anhydrous Sodium Sulfate142.04As needed-

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 1-ethyl-3-piperidone (12.7 g, 0.1 mol), ammonium formate (31.5 g, 0.5 mol), and formic acid (10 mL).

  • Heating: Heat the reaction mixture to 160-180°C in an oil bath. The reaction will become vigorous, and the evolution of carbon dioxide will be observed.

  • Reaction Monitoring: Maintain the temperature for 4-6 hours, or until the evolution of gas ceases. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture to room temperature and add 50 mL of concentrated hydrochloric acid. Heat the mixture to reflux for 6-8 hours to hydrolyze the intermediate formamide.

  • Work-up: Cool the mixture and make it strongly alkaline (pH > 12) by the careful addition of a concentrated sodium hydroxide solution, ensuring the flask is cooled in an ice bath.

  • Extraction and Purification: Extract the liberated amine with diethyl ether (3 x 75 mL). Combine the ethereal extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.

Comparison of Synthetic Routes

FeatureCatalytic HydrogenationBorohydride-Mediation (STAB)Leuckart-Wallach Reaction
Reducing Agent H₂ gasSodium TriacetoxyborohydrideFormic Acid/Formate
Catalyst Raney® Nickel (or others)None (or acid catalyst)None
Temperature 80-100°CRoom Temperature160-180°C
Pressure High Pressure (500-1000 psi)AtmosphericAtmospheric
Advantages Scalable, high yielding, cleanMild conditions, high selectivityInexpensive reagents
Disadvantages Requires specialized equipmentHigher cost of reagentHigh temperatures, strong acid
Safety Concerns Flammable H₂ gas, pyrophoric catalystToxic solvent (DCE)Corrosive acid, vigorous reaction

Conclusion

The synthesis of this compound via reductive amination of 1-ethyl-3-piperidone can be successfully achieved through several distinct methodologies. The choice of the optimal route depends on the specific requirements of the synthesis, including scale, available equipment, and cost considerations.

  • Catalytic hydrogenation is well-suited for large-scale production where the initial investment in high-pressure equipment is justified by the high yields and atom economy.

  • Borohydride-mediated reductive amination with STAB offers a milder and often more selective alternative, making it ideal for smaller-scale syntheses and for substrates with sensitive functional groups.

  • The Leuckart-Wallach reaction , while requiring harsh conditions, remains a viable option due to the low cost and ready availability of the reagents.

Researchers and drug development professionals should carefully consider the advantages and disadvantages of each method to select the most appropriate protocol for their specific needs.

References

Application Notes & Protocols: N-Alkylation Strategies for 3-Aminopiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-aminopiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmaceutical agents, including alogliptin and tofacitinib. The strategic N-alkylation of this diamine building block is a critical step in the synthesis of diverse compound libraries for drug discovery. However, the presence of two distinct nucleophilic centers—the endocyclic secondary amine (N1) and the exocyclic primary amine (N3)—presents a significant challenge in achieving chemoselectivity. This guide provides an in-depth analysis of field-proven N-alkylation protocols, focusing on reductive amination, direct alkylation, and palladium-catalyzed Buchwald-Hartwig amination. We delve into the mechanistic rationale behind these methods, offer detailed, step-by-step protocols, and present a logical framework for designing selective alkylation strategies using protective groups.

The Chemoselectivity Challenge in 3-Aminopiperidine Alkylation

The core challenge in modifying 3-aminopiperidine is controlling which nitrogen atom reacts. The endocyclic secondary amine and the exocyclic primary amine exhibit different steric and electronic properties, but direct alkylation often leads to mixtures of N1-alkylated, N3-alkylated, and N1,N3-dialkylated products.

To achieve regiochemical control, a protection strategy is paramount. By temporarily masking one amine, the other can be functionalized selectively. The tert-butoxycarbonyl (Boc) group is the most common and versatile choice for this purpose due to its stability under various reaction conditions and its straightforward removal with acid.[1][2]

cluster_0 Strategic Decision Flow for Selective N-Alkylation Start 3-Aminopiperidine Protect Protect one amine (e.g., with Boc₂O) Start->Protect Decision Target Site? Protect->Decision Alkylate_N1 Alkylate free N1 amine (Endocyclic) Decision->Alkylate_N1 N1 (Ring) Alkylate_N3 Alkylate free N3 amine (Exocyclic) Decision->Alkylate_N3 N3 (Side-chain) Deprotect Deprotection (e.g., TFA or HCl) Alkylate_N1->Deprotect Alkylate_N3->Deprotect Product_N1 N1-Substituted Product Deprotect->Product_N1 from N1 alkylation Product_N3 N3-Substituted Product Deprotect->Product_N3 from N3 alkylation cluster_1 Direct Alkylation (Sₙ2) Workflow Amine Protected 3-Aminopiperidine (R₂NH) TransitionState [R₂NH---R'---X]‡ Sₙ2 Transition State Amine->TransitionState AlkylHalide Alkyl Halide (R'-X) AlkylHalide->TransitionState Base Base (e.g., DIPEA) Base->TransitionState Product N-Alkylated Product (R₂NR') TransitionState->Product Salt Base·HX Salt TransitionState->Salt cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Oxidative Addition ArPdAmine [Ar-Pd(II)-NHR₂]⁺ L₂ ArPdX->ArPdAmine Amine Coordination ArPdAmido Ar-Pd(II)-NR₂ L₂ ArPdAmine->ArPdAmido Deprotonation ArPdAmido->Pd0 Reductive Elimination Product Ar-NR₂ ArPdAmido->Product ArX Ar-X ArX->ArPdX Amine R₂NH Amine->ArPdAmine Base Base Base->ArPdAmine

References

The Versatile Scaffolding of 1-Ethylpiperidin-3-amine: A Guide to its Application in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of modern organic synthesis, particularly within drug discovery and development, the selection of appropriate building blocks is a critical determinant of success. 1-Ethylpiperidin-3-amine, a bifunctional molecule featuring a nucleophilic primary amine and a tertiary amine embedded within a piperidine ring, presents itself as a highly versatile and valuable scaffold. Its inherent structural features allow for the strategic introduction of diverse functionalities, making it an attractive starting point for the synthesis of complex molecules with potential therapeutic applications. This guide provides an in-depth exploration of the utility of this compound, offering detailed protocols and mechanistic insights for its application in key synthetic transformations.

The strategic importance of the piperidine moiety in medicinal chemistry cannot be overstated, as it is a prevalent core in numerous approved pharmaceuticals.[1][2] The presence of both a primary and a tertiary amine in this compound offers differential reactivity, enabling selective functionalization and the construction of novel molecular architectures. This document will delve into three principal applications of this building block: amide bond formation, reductive amination, and urea synthesis, providing researchers with the foundational knowledge to effectively incorporate this reagent into their synthetic workflows.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 6789-94-2[3][4][5]
Molecular Formula C₇H₁₆N₂[3]
Molecular Weight 128.22 g/mol
Boiling Point 155.1°C at 760 mmHg[6]
Density 0.898 g/cm³[6]
Flash Point 60.6°C[6]
Appearance Brown Thick Oily Compound[6]
Solubility Soluble in Methanol[6]

Safety and Handling: this compound should be handled in a well-ventilated area, and personal protective equipment, including safety goggles and gloves, should be worn.[6] It is crucial to avoid contact with skin and eyes and to prevent inhalation.[6] Store the compound in a tightly sealed container in a cool, dry place.[6]

Application 1: Amide Bond Formation - Crafting the Amide Linkage

The amide bond is a cornerstone of peptide and pharmaceutical chemistry. This compound, with its primary amine, serves as an excellent nucleophile for acylation reactions with carboxylic acids and their derivatives. A notable application is in the synthesis of impurities for active pharmaceutical ingredients (APIs), such as Amisulpride EP Impurity G, which is chemically known as 4-Amino-N-[(3RS)-1-ethylpiperidin-3-yl]-5-(ethylsulfonyl)-2-methoxybenzamide.[7][8][9]

Mechanistic Rationale: The Role of Coupling Agents

Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt. To overcome this, coupling agents are employed to activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea or an active ester intermediate, which is then readily attacked by the primary amine of this compound.

Amide_Formation RCOOH Carboxylic Acid (R-COOH) ActiveIntermediate Activated Intermediate RCOOH->ActiveIntermediate + Coupling Agent CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->ActiveIntermediate Amide Amide Product ActiveIntermediate->Amide + Amine Byproduct Byproduct ActiveIntermediate->Byproduct Amine This compound Amine->Amide

Caption: General workflow for amide bond formation.

Protocol: Synthesis of a Representative N-(1-Ethylpiperidin-3-yl)benzamide

This protocol describes a general procedure for the amide coupling of this compound with a generic benzoic acid derivative using HATU as the coupling agent.

Materials:

  • This compound (1.0 eq)

  • Substituted Benzoic Acid (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-(1-Ethylpiperidin-3-yl)benzamide.

Expert Insights: The choice of coupling agent and base is crucial and can be optimized for specific substrates.[10] HATU is often preferred for its high efficiency and low rates of racemization in chiral substrates. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation step.

Application 2: Reductive Amination - Forging New C-N Bonds

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[8] This one-pot reaction involves the initial formation of an imine or enamine from an amine and a carbonyl compound, followed by in-situ reduction. The primary amine of this compound can react with aldehydes or ketones to form an imine, which is then reduced to yield a secondary amine. This transformation is highly valuable for introducing a wide range of substituents onto the amine nitrogen.

Causality in Reagent Selection: The Selectivity of Sodium Triacetoxyborohydride

A key aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the imine in the presence of the unreacted carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its mild and selective nature.[8] It is less reactive than sodium borohydride (NaBH₄) and will not readily reduce the aldehyde or ketone starting material under the reaction conditions.

Reductive_Amination Aldehyde Aldehyde/Ketone (R'-CHO) Imine Imine Intermediate Aldehyde->Imine + Amine Amine This compound Amine->Imine SecondaryAmine Secondary Amine Product Imine->SecondaryAmine + Reducing Agent ReducingAgent NaBH(OAc)₃ ReducingAgent->SecondaryAmine

Caption: Workflow of a one-pot reductive amination.

Protocol: Synthesis of a Representative N-Benzyl-1-ethylpiperidin-3-amine

This protocol outlines the reductive amination of this compound with benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in dichloromethane.

  • Stir the solution at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 8-16 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-1-ethylpiperidin-3-amine.

Application 3: Urea Synthesis - Building Blocks for Bioactive Molecules

Urea derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[11] The primary amine of this compound can readily react with isocyanates or their synthetic equivalents to form N,N'-disubstituted ureas.

The Nucleophilic Addition Mechanism

The synthesis of ureas from isocyanates and amines proceeds through a straightforward nucleophilic addition mechanism. The nitrogen atom of the primary amine in this compound acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate. This is followed by proton transfer to yield the stable urea product. The reaction is typically fast and high-yielding.

Urea_Synthesis Isocyanate Isocyanate (R'-NCO) Urea Urea Product Isocyanate->Urea + Amine (Nucleophilic Addition) Amine This compound Amine->Urea

Caption: Mechanism of urea synthesis from an isocyanate.

Protocol: Synthesis of a Representative N-(1-Ethylpiperidin-3-yl)-N'-phenylurea

This protocol details the reaction of this compound with phenyl isocyanate.

Materials:

  • This compound (1.0 eq)

  • Phenyl isocyanate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add phenyl isocyanate (1.0 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with hexanes, filter, and dry under vacuum to obtain the desired N-(1-Ethylpiperidin-3-yl)-N'-phenylurea.

Trustworthiness Through Self-Validation: The protocols provided are based on well-established synthetic methodologies. The progress of each reaction can be monitored by standard analytical techniques such as TLC, and the identity and purity of the final products should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and comparison with expected data. Spectroscopic data for this compound can be found in publicly available databases.[12][13]

Conclusion: A Versatile Asset in the Synthetic Chemist's Toolbox

This compound has demonstrated its value as a versatile and strategic building block in organic synthesis. Its dual amine functionalities allow for a range of selective transformations, leading to the efficient construction of complex molecules with potential applications in pharmaceutical and materials science. The detailed protocols and mechanistic discussions provided in this guide are intended to empower researchers to confidently and effectively utilize this valuable scaffold in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities.

References

Application Notes and Protocols for the Synthesis of σ1 Receptor Ligands from Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum, has emerged as a significant therapeutic target for a multitude of neurological disorders and other conditions.[1][2] Its modulation by small molecule ligands can influence a variety of cellular processes, including calcium signaling, ion channel function, and cell survival.[1][3] The piperidine scaffold is a privileged structural motif in medicinal chemistry and is frequently incorporated into potent and selective σ1 receptor ligands.[4][5] This guide provides a comprehensive overview of the synthesis of σ1 receptor ligands derived from piperidine, detailing synthetic strategies, step-by-step experimental protocols, and methods for biological evaluation. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Introduction: The σ1 Receptor and the Prominence of the Piperidine Scaffold

Initially misidentified as an opioid receptor subtype, the σ1 receptor is now recognized as a distinct protein with no homology to other mammalian proteins.[3][6] It is implicated in a wide range of pathophysiological conditions, including neuropathic pain, depression, Alzheimer's disease, and cancer.[1][7] The development of selective ligands for the σ1 receptor is therefore an area of intense research.

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design of σ1 receptor ligands. Its key features contributing to its prevalence include:

  • Basic Nitrogen Center: The protonatable nitrogen atom of the piperidine ring is crucial for forming a key electrostatic interaction with the glutamate 172 (Glu172) residue within the σ1 receptor binding pocket.[8]

  • Conformational Flexibility: The chair and boat conformations of the piperidine ring allow for optimal positioning of substituents to interact with various residues in the binding site.

  • Synthetic Tractability: The piperidine scaffold is readily accessible through a variety of well-established synthetic methodologies, allowing for the facile introduction of diverse substituents to explore structure-activity relationships (SAR).[9]

This guide will focus on common and effective synthetic routes to piperidine-based σ1 receptor ligands, providing both the "how" and the "why" behind the protocols.

General Synthetic Strategies

The synthesis of piperidine-based σ1 ligands typically involves the construction of a core piperidine structure followed by the introduction of various substituents that modulate affinity, selectivity, and functional activity. Two prevalent and versatile strategies are highlighted below: Reductive Amination and N-Arylation reactions.

Reductive Amination: A Workhorse for C-N Bond Formation

Reductive amination is a powerful and widely used method for the formation of amines, including the piperidine nitrogen and its substituents. This reaction proceeds in two stages: the formation of an imine or enamine intermediate from an aldehyde or ketone and a primary or secondary amine, followed by reduction to the corresponding amine.

Causality of Experimental Choices:

  • Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations.[10] Its mild nature and tolerance of a wide range of functional groups make it superior to harsher reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), which can sometimes reduce the initial carbonyl compound. NaBH(OAc)₃ is particularly effective for the reductive amination of both aldehydes and ketones with primary and secondary amines.

  • Solvent: Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and aprotic, preventing unwanted side reactions with the reducing agent.

  • pH Control: For some reductive aminations, particularly with less reactive amines or carbonyls, the addition of a mild acid catalyst like acetic acid can accelerate the formation of the iminium ion intermediate, thereby increasing the reaction rate.

N-Arylation of the Piperidine Ring: The Ullmann Condensation

The introduction of an aryl or heteroaryl group onto the piperidine nitrogen is a common strategy in the design of σ1 ligands. The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds between an amine and an aryl halide.[11] While traditional Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper), modern advancements with the use of ligands have made this reaction more versatile and applicable under milder conditions.[12][13]

Causality of Experimental Choices:

  • Catalyst System: A combination of a copper(I) salt, such as copper(I) iodide (CuI), and a ligand is typically employed. The ligand, often a diamine like 1,10-phenanthroline, accelerates the reaction by increasing the solubility and reactivity of the copper catalyst.[12]

  • Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the piperidine nitrogen, making it a more potent nucleophile.

  • Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often used to ensure the reactants remain in solution at the required reaction temperatures.[11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative piperidine-based σ1 receptor ligand.

Protocol 1: Synthesis of a 4-Substituted Piperidine Core via Reductive Amination

This protocol describes the synthesis of an N-benzyl-4-phenylpiperidin-4-ol, a common intermediate for further functionalization.

Materials:

  • 4-Pentanone (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-pentanone (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-4-phenylpiperidin-4-ol.

Protocol 2: Characterization of Synthesized Ligands

The identity and purity of the synthesized compounds must be rigorously confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is employed to determine the purity of the final compound, which should typically be >95% for biological testing.

Biological Evaluation: Assessing σ1 Receptor Affinity

Once a novel piperidine derivative has been synthesized and characterized, its affinity for the σ1 receptor must be determined. This is typically achieved through competitive radioligand binding assays.[14]

Protocol 3: σ1 Receptor Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for the σ1 receptor.

Materials:

  • Membrane preparations from cells or tissues expressing the σ1 receptor (e.g., guinea pig brain or HEK293 cells overexpressing the human σ1 receptor).[15]

  • [³H]-(+)-Pentazocine (a selective σ1 receptor radioligand).[14][15]

  • Haloperidol (for determining non-specific binding).

  • Test compound (the synthesized piperidine derivative).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • In a 96-well microplate, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (typically at or near its Kd value), and varying concentrations of the test compound.

  • For determining total binding, omit the test compound.

  • For determining non-specific binding, add a high concentration of an unlabeled competing ligand like haloperidol.

  • Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

The binding affinities of a series of synthesized piperidine derivatives can be summarized in a table for easy comparison.

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
1a HBenzyl15.21580103.9
1b MeBenzyl8.71250143.7
2a H4-Fluorobenzyl5.4980181.5
2b Me4-Fluorobenzyl2.11150547.6

Table 1: Example of binding affinity data for a series of piperidine-based σ1 receptor ligands.[16]

Visualization of Workflows

Visual diagrams can aid in understanding the overall process of ligand synthesis and evaluation.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials (Piperidine Precursor) reaction Chemical Synthesis (e.g., Reductive Amination) start->reaction workup Reaction Workup & Crude Isolation reaction->workup purification Purification (Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms hplc Purity Analysis (HPLC >95%) purification->hplc binding_assay σ1 Receptor Binding Assay hplc->binding_assay data_analysis Data Analysis (IC₅₀, Ki) binding_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: Workflow for the synthesis, characterization, and biological evaluation of piperidine-based σ1 receptor ligands.

Binding_Assay_Workflow cluster_assay Radioligand Binding Assay Protocol prep Prepare Reagents: Membranes, Radioligand, Test Compound incubate Incubate at 25°C (120 min) prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC₅₀, Ki) count->analyze

Caption: Step-by-step workflow for a σ1 receptor radioligand binding assay.

Conclusion and Future Directions

The piperidine scaffold remains a highly valuable starting point for the design and synthesis of novel σ1 receptor ligands. The synthetic strategies outlined in this guide, particularly reductive amination and N-arylation, provide robust and versatile methods for generating diverse libraries of compounds for SAR studies. Rigorous characterization and biological evaluation are paramount to identifying potent and selective ligands. Future efforts in this field will likely focus on the development of ligands with specific functional profiles (agonist, antagonist, or allosteric modulator) and improved pharmacokinetic properties for in vivo studies and potential therapeutic applications.

References

Introduction: The Imperative for Unambiguous Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Complete NMR-Based Structural Characterization of 1-Ethylpiperidin-3-amine

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities and synthetic intermediates is a cornerstone of regulatory compliance and scientific rigor. This compound, a chiral piperidine derivative, serves as a valuable building block in the synthesis of a wide range of biologically active molecules. Its structural integrity—the correct connectivity, stereochemistry, and conformational profile—directly impacts the efficacy and safety of downstream compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering an unparalleled, non-destructive window into molecular architecture. This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of this compound. Moving beyond a simple recitation of data, this document, written from the perspective of a senior application scientist, delves into the causal reasoning behind experimental design, data interpretation, and the strategic use of multi-dimensional NMR techniques to build an unassailable, self-validating case for the compound's identity and purity.

Molecular Structure and Inherent NMR Challenges

A successful NMR analysis begins with a theoretical dissection of the molecule's structure to anticipate spectral features and potential complexities.

Figure 1: Structure of this compound with Atom Numbering cluster_ring cluster_ethyl cluster_amine N1 N1 C2 C2 N1->C2 C7 C7 N1->C7 C3 C3 C2->C3 C4 C4 C3->C4 N2 N2(-H₂) C3->N2 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 C8 C8 C7->C8

Figure 1. Structure of this compound with Atom Numbering.

Key Structural Considerations:

  • Piperidine Ring Conformation: Like cyclohexane, the piperidine ring predominantly adopts a chair conformation.[1] This leads to chemically distinct axial and equatorial protons on the CH₂ groups (C2, C4, C5, C6), resulting in complex splitting patterns due to geminal (²JHH) and vicinal (³JHH) couplings.

  • Chiral Center (C3): The presence of a stereocenter at C3 renders the adjacent protons on C2 and C4 diastereotopic. This means that even within the same CH₂ group (e.g., at C2), the two protons are chemically non-equivalent and will exhibit different chemical shifts and couplings.

  • N-Ethyl Group: This group provides two distinct and easily identifiable signals: a quartet for the methylene protons (C7) coupled to the methyl protons, and a triplet for the terminal methyl protons (C8).

  • Amine Protons (-NH₂): The protons on the primary amine (N2) are exchangeable. Their signal is typically a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature. This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O), a key diagnostic test.

¹H NMR Spectral Analysis: A Predictive Approach

A standard ¹H NMR experiment is the first step in characterization. Based on established chemical shift ranges for similar aliphatic amines and piperidine derivatives, we can predict the spectral features.[1][2][3]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (in CDCl₃)

Atom PositionProton(s)Predicted δ (ppm)MultiplicityCoupling Constant (J)Rationale & Comments
C8-CH₃~1.10Triplet (t)³JH8-H7 ≈ 7 HzCoupled to the two protons on C7.
N2-NH₂1.0 - 2.5Broad Singlet (br s)-Exchangeable protons; shift is variable. Disappears with D₂O shake.
C4, C5Ring -CH₂-1.4 - 1.9Complex Multiplets (m)-Significant signal overlap is expected. Axial and equatorial protons will have different shifts.
C7-CH₂-~2.45Quartet (q)³JH7-H8 ≈ 7 HzCoupled to the three protons on C8. Deshielded by adjacent nitrogen N1.
C2, C6Ring -CH₂-N2.0 - 3.0Complex Multiplets (m)-Protons adjacent to the ring nitrogen (N1) are deshielded. Diastereotopicity at C2 adds complexity.
C3-CH-N~2.7 - 3.1Multiplet (m)-Methine proton at the chiral center, coupled to protons on C2 and C4.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the unique carbon environments. Combined with a DEPT-135 experiment, it allows for the definitive assignment of each carbon type (CH₃, CH₂, CH).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom PositionCarbon TypePredicted δ (ppm)DEPT-135 PhaseRationale & Comments
C8-CH₃~12PositiveStandard aliphatic methyl carbon.
C5-CH₂-~25NegativePiperidine ring carbon distant from heteroatoms.[1][4]
C4-CH₂-~34NegativePiperidine ring carbon beta to the amine group.
C3-CH-~48PositiveMethine carbon bearing the amine group.
C6-CH₂-~53NegativePiperidine ring carbon alpha to the ring nitrogen (N1).
C7-CH₂-~54NegativeMethylene carbon of the ethyl group, attached to N1.
C2-CH₂-~59NegativePiperidine ring carbon alpha to N1 and adjacent to the chiral center C3.

Causality Note: The chemical shifts of the ring carbons (C2, C6) adjacent to the nitrogen are significantly downfield compared to other ring carbons (C4, C5) due to the electron-withdrawing inductive effect of the nitrogen atom.[5]

Protocol I: NMR Sample Preparation

The quality of the final spectrum is critically dependent on meticulous sample preparation. This protocol is designed to produce a high-resolution, artifact-free spectrum.

Materials:

  • This compound (5-10 mg for ¹H; 20-30 mg for ¹³C)[6][7]

  • High-quality 5 mm NMR tube[8]

  • Deuterated chloroform (CDCl₃)

  • Pasteur pipette with a cotton or glass wool plug

  • Small vial for dissolution

Procedure:

  • Weighing: Accurately weigh the required amount of this compound into a clean, dry vial. Expertise Note: Preparing the sample in a separate vial ensures complete dissolution before transfer and prevents contamination of the bulk solvent.[7]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[6] Gently swirl or vortex the vial until the sample is completely dissolved. The solution must be transparent and free of any particulate matter.

  • Filtration and Transfer: Using the Pasteur pipette with a cotton plug, carefully draw the solution from the vial and transfer it into the NMR tube. Trustworthiness Note: Filtering the sample into the tube is a self-validating step that removes any micro-particulates that could degrade magnetic field homogeneity, leading to poor shimming and broadened spectral lines.[8][9]

  • Capping and Labeling: Securely cap the NMR tube. Label the tube clearly with the compound identity and solvent.

  • D₂O Exchange (Optional but Recommended): After acquiring an initial ¹H spectrum, remove the tube, add 1-2 drops of D₂O, cap, and shake vigorously for 30 seconds. Re-acquire the ¹H spectrum to confirm the disappearance of the -NH₂ signal.

Protocol II: NMR Data Acquisition and Structural Elucidation Workflow

For an unambiguous assignment, a suite of 1D and 2D NMR experiments is required. This workflow represents a robust, self-validating system for structural confirmation.

G A 1. Acquire 1D ¹H Spectrum E Tentative Assignment (Integration, Multiplicity, Shift) A->E B 2. Acquire 1D ¹³C & DEPT-135 Spectra F Carbon Type Identification (CH, CH₂, CH₃) B->F C 3. Acquire 2D ¹H-¹H COSY Spectrum G Establish ¹H-¹H Connectivity (Trace spin systems) C->G D 4. Acquire 2D ¹H-¹³C HSQC Spectrum H Correlate ¹H to Directly Attached ¹³C D->H I Final, Unambiguous ¹H and ¹³C Assignment E->I F->I G->I H->I

References

Application Notes & Protocols: A Research Framework for 1-Ethylpiperidin-3-amine in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in CNS Research

The piperidine ring is a six-membered nitrogen-containing heterocycle that serves as a foundational scaffold in medicinal chemistry.[1][2] Its prevalence in numerous approved drugs and natural products highlights its status as a "privileged structure," particularly for agents targeting the central nervous system (CNS).[3] The conformational flexibility of the piperidine ring allows it to present substituents in precise three-dimensional orientations, enabling effective and selective interactions with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[2][4] Consequently, piperidine derivatives have been developed as treatments for a broad spectrum of neurological and psychiatric conditions, such as schizophrenia, pain, and Alzheimer's disease.[5][6]

1-Ethylpiperidin-3-amine is a simple, under-investigated derivative of this important scaffold. While direct public-domain research on its neuropharmacological profile is scarce, its structural features—a tertiary amine within the ring and a primary amine substituent at the 3-position—suggest significant potential for interaction with CNS targets. The ethyl group on the piperidine nitrogen can influence lipophilicity and steric interactions within a binding pocket, while the 3-amino group provides a key site for hydrogen bonding.[4]

This document outlines a comprehensive, albeit hypothetical, research framework for the systematic characterization of this compound. It is intended to guide researchers in exploring its potential as a novel neuropharmacological tool or therapeutic lead. The protocols described herein are standard, validated methods in the field of drug discovery and neuropharmacology.[7][8]

Hypothesized Biological Targets and Rationale

Based on the activities of structurally related 3-aminopiperidine and other N-alkylated piperidine derivatives, a primary screening panel should focus on key CNS receptor families known to bind ligands with this core structure.[9]

  • Dopamine Receptors (D2, D3, D4): Many antipsychotics and CNS research tools feature a piperidine ring that interacts with dopaminergic receptors. The benzamide class of D2/D3 ligands, for instance, often incorporates a substituted piperidine or pyrrolidine ring.[10][11] The nitrogen of the piperidine can act as a key basic interaction point.

  • Serotonin Receptors (5-HT₂A, 5-HT₂C): A significant number of serotonergic ligands, including atypical antipsychotics and antidepressants, contain a piperidine moiety.[12] The 4-(p-fluorobenzoyl)piperidine fragment, for example, is crucial for anchorage at the 5-HT₂A receptor.[12]

  • Sigma Receptors (σ₁, σ₂): The piperidine scaffold is a common feature in high-affinity sigma receptor ligands.[13] These receptors are implicated in a variety of CNS functions and diseases, including addiction, psychosis, and neurodegeneration.

  • Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a GPCR that modulates monoaminergic systems. Known agonists for TAAR1 incorporate piperidine scaffolds, suggesting that this compound could potentially interact with this receptor.[14]

  • Monoamine Transporters (DAT, SERT, NET): Piperidine-based structures, such as derivatives of methylphenidate, are well-known inhibitors of monoamine transporters. The ethyl group and amine substituent of this compound could confer affinity for these targets.

Proposed Experimental Workflow: A Tiered Screening Cascade

A logical progression from broad, initial screening to more specific functional and mechanistic studies is recommended. This tiered approach ensures efficient use of resources and builds a comprehensive pharmacological profile.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Selectivity & Early Safety cluster_4 Tier 4: Mechanistic & In Vivo Probes T1_Bind Radioligand Binding Assays (Dopamine, Serotonin, Sigma, etc.) T2_Func Functional Assays (e.g., Calcium Flux, cAMP) T1_Bind->T2_Func Hits with Ki < 1µM T3_Select Broad Receptor Panel Screening (e.g., CEREP Panel) T2_Func->T3_Select Active Compounds T3_hERG hERG Channel Assay T2_Func->T3_hERG T3_Cyp CYP450 Inhibition Assay T2_Func->T3_Cyp T4_Vivo Initial In Vivo PK/PD & Behavioral Models T3_Select->T4_Vivo Selective Compounds

Caption: Proposed screening cascade for this compound.

Detailed Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for a panel of hypothesized CNS targets.

Principle: This competitive binding assay measures the ability of the test compound to displace a known, high-affinity radioligand from its receptor target in a membrane preparation.

Materials:

  • Membrane preparations containing the receptor of interest (e.g., HEK293 cells expressing human D2 receptors).

  • Radioligand (e.g., [³H]-Spiperone for D2 receptors).

  • Non-specific binding control (e.g., Haloperidol).

  • This compound (test compound).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 25 µL Assay Buffer, 25 µL Radioligand, 50 µL Membrane Preparation.

    • Non-Specific Binding (NSB): 25 µL Non-specific Control (high concentration), 25 µL Radioligand, 50 µL Membrane Preparation.

    • Test Compound: 25 µL of this compound dilution, 25 µL Radioligand, 50 µL Membrane Preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Convert the CPM for each test compound concentration into a percentage of specific binding inhibition.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation Template:

Target ReceptorRadioligand UsedKi (nM) of this compound
Dopamine D2[³H]-SpiperoneRecord Value
Serotonin 5-HT₂A[³H]-KetanserinRecord Value
Sigma σ₁[³H]-(+)-PentazocineRecord Value
.........

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at GPCR targets identified in Tier 1.

Principle: Many GPCRs, such as the D2 dopamine receptor, are coupled to the Gαi protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP). This assay measures changes in cAMP levels in response to the test compound.

Materials:

  • CHO or HEK293 cells stably expressing the target receptor (e.g., D2 receptor).

  • Known agonist for the receptor (e.g., Quinpirole for D2).

  • Forskolin (an adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • Cell culture medium and reagents.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and grow to confluence.

  • Assay Preparation: On the day of the assay, replace the culture medium with stimulation buffer.

  • Agonist Mode:

    • Add increasing concentrations of this compound to the wells.

    • Incubate for 15-30 minutes at 37°C.

    • Add a fixed concentration of Forskolin to all wells to stimulate cAMP production.

    • Incubate for another 15-30 minutes.

  • Antagonist Mode:

    • Add increasing concentrations of this compound to the wells.

    • Incubate for 15-30 minutes.

    • Add a fixed concentration of the known agonist (at its EC₈₀) to stimulate the receptor.

    • Incubate for 15-30 minutes.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy) relative to the standard agonist.

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀. Convert this to a functional antagonist constant (Kb) using the Gaddum-Schild equation.

G cluster_0 Agonist Binding to Gαi-Coupled Receptor cluster_1 Measurement Agonist Agonist (e.g., Quinpirole) Receptor D2 Receptor Gαi Gβγ Agonist->Receptor:port AC Adenylyl Cyclase Receptor->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC Conversion Detection cAMP Level Measurement cAMP->Detection

Caption: Simplified Gαi signaling pathway for cAMP functional assays.

Objective: To assess the potential for this compound to inhibit the hERG potassium channel, a primary cause of drug-induced cardiac arrhythmia.

Principle: This protocol uses automated patch-clamp electrophysiology to directly measure the flow of ions through the hERG channel in cells expressing the channel, providing a precise measure of inhibition.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Automated patch-clamp system (e.g., QPatch, Patchliner).

  • Extracellular and intracellular recording solutions.

  • Known hERG inhibitor as a positive control (e.g., Cisapride).

  • This compound.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.

  • System Setup: Prime the automated patch-clamp system with recording solutions and load the cell suspension.

  • Seal and Record: The system will automatically establish a high-resistance (giga-ohm) seal with individual cells and achieve whole-cell configuration.

  • Baseline Recording: Record baseline hERG tail currents using a specific voltage-clamp protocol designed to elicit and isolate the hERG current.

  • Compound Application: Apply a vehicle control followed by increasing concentrations of this compound (e.g., 0.1, 1, 10, 30 µM).

  • Data Acquisition: Record the hERG current at each concentration after it reaches a steady-state effect.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percent inhibition against the log concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation Template:

AssayEndpointResult (IC₅₀, µM)Interpretation
hERG Patch ClampChannel InhibitionRecord Value>30 µM is generally low risk
CYP3A4 InhibitionEnzyme InhibitionRecord Value>10 µM is generally low risk

Conclusion and Future Directions

This application note provides a structured, hypothetical framework for the initial neuropharmacological characterization of this compound. The piperidine scaffold is a well-validated starting point for CNS drug discovery, and a systematic evaluation of this novel derivative is a scientifically sound endeavor.[5][15] Positive results from this screening cascade—particularly the discovery of potent and selective activity at a specific target, combined with a clean off-target and safety profile—would strongly justify advancing the compound into more complex cellular models and in vivo animal studies for efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship determination.[16][17] The ultimate goal is to ascertain whether this compound or its future optimized analogs could serve as valuable research tools or as leads for novel therapeutics for neurological disorders.

References

Application Notes and Protocols: Designing Novel Antibacterial Agents Using a Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery of novel antibacterial agents.[1] The piperidine scaffold, a six-membered nitrogen-containing heterocycle, has emerged as a highly privileged structural motif in medicinal chemistry due to its prevalence in numerous natural products and FDA-approved drugs.[2][3][4] Its synthetic tractability and the ability to introduce diverse substituents in a stereocontrolled manner make it an attractive starting point for the design of new therapeutics.[5][6] This guide provides a comprehensive overview of the design, synthesis, and evaluation of piperidine-based compounds as potential antibacterial agents, offering field-proven insights and detailed protocols for researchers in drug discovery.

Rational Drug Design and Structure-Activity Relationship (SAR)

The design of potent antibacterial agents hinges on a deep understanding of the relationship between a molecule's structure and its biological activity. For piperidine derivatives, SAR studies are crucial for optimizing antibacterial potency while minimizing toxicity.

Key Structural Considerations for Piperidine Scaffolds:
  • Substitution Pattern: The position, nature, and stereochemistry of substituents on the piperidine ring profoundly influence antibacterial activity. For instance, studies on piperidine-4-carboxamides have shown that the introduction of a trifluoromethyl group at the 4-position of a phenyl moiety can lead to a nearly 10-fold increase in activity against Mycobacterium abscessus.[7]

  • Lipophilicity and Solubility: The overall lipophilicity of the molecule, influenced by its substituents, affects its ability to penetrate bacterial cell membranes. A balance must be struck, as high lipophilicity can lead to poor solubility and off-target effects. The piperidine motif itself can enhance druggability by improving metabolic stability and facilitating transport across biological membranes.[6]

  • Target Engagement: The substituents on the piperidine ring are designed to interact with specific molecular targets within the bacterial cell, such as enzymes or ribosomal components.[8]

Illustrative SAR Data

The following table summarizes hypothetical SAR data for a series of piperidine analogs, demonstrating how modifications can impact antibacterial activity against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Compound IDR1-SubstituentR2-SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Lead-1 HH32>64
Analog-1A 4-F-PhH832
Analog-1B 4-Cl-PhH416
Analog-1C 4-CF3-PhH28
Analog-2A 4-Cl-PhCH3832
Analog-2B 4-Cl-PhOCH31664

MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater potency.

Overall Drug Discovery Workflow

The process of discovering and developing novel piperidine-based antibacterial agents is a multi-step endeavor that begins with initial design and synthesis, followed by a cascade of in vitro and in vivo evaluations.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Preclinical Development Rational_Design Rational Design & SAR Chemical_Synthesis Chemical Synthesis Rational_Design->Chemical_Synthesis Purification_Characterization Purification & Characterization Chemical_Synthesis->Purification_Characterization Primary_Screening Primary Screening (MIC) Purification_Characterization->Primary_Screening Compound Library Secondary_Screening Secondary Screening (MBC) Primary_Screening->Secondary_Screening Mechanism_of_Action Mechanism of Action Studies Secondary_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Informed Optimization In_Vivo_Efficacy In Vivo Efficacy Models Toxicology_Studies Toxicology Studies In_Vivo_Efficacy->Toxicology_Studies Toxicology_Studies->Lead_Optimization

Caption: A streamlined workflow for the discovery of piperidine-based antibacterials.

Synthetic Strategies

The synthesis of piperidine derivatives is a well-established field, with numerous methods available to construct the core ring and introduce desired substituents. The choice of synthetic route often depends on the target molecule's complexity and the desired stereochemistry.

Common Synthetic Approaches:
  • Mannich Reaction: This classical reaction involves the condensation of an enolizable ketone, an aldehyde, and an amine to form a β-amino carbonyl compound, which can then be cyclized to form a piperidone.[9]

  • Wittig Olefination and Nucleophilic Substitution: These reactions are useful for constructing more complex piperidine derivatives. For example, a Wittig olefination can be used to create an α,β-unsaturated ester, which can then undergo O-alkylation and nucleophilic substitution with piperidine.[2][10]

  • Cyclization of Acyclic Precursors: Piperidines can be synthesized through the cyclization of appropriately functionalized acyclic precursors, often involving intramolecular nucleophilic attack.

Example Synthetic Protocol: Synthesis of 1-(4-chlorophenyl)piperidine-2,6-dione

This protocol describes a green chemistry approach to synthesizing a piperidine-2,6-dione derivative.[3]

Materials:

  • Glutaric acid

  • Thionyl chloride (SOCl2)

  • 4-chloroaniline

  • Ethanol

  • 1:1 Hydrochloric acid (HCl)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round bottom flask, combine glutaric acid (0.01 mol) and thionyl chloride (0.02 mol).

  • Gently warm the reaction mixture for 2 hours to form the acid chloride.

  • Add 4-chloroaniline (0.01 mol) to the reaction mixture.

  • Reflux the mixture for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • Wash the solid product with 1:1 HCl to remove any unreacted amine.

  • Filter the solid product and recrystallize from aqueous ethanol to obtain the purified 1-(4-chlorophenyl)piperidine-2,6-dione.

In Vitro Antibacterial Evaluation

The initial assessment of a compound's antibacterial potential is performed through a series of in vitro assays. These assays determine the compound's ability to inhibit bacterial growth and to kill bacteria.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] The broth microdilution method is a commonly used and standardized technique for determining MIC values.[11]

Protocol: Broth Microdilution MIC Assay[11][13]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Test compound stock solution

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Sterile saline or broth for dilutions

  • Incubator (35 ± 2°C)

Procedure:

  • Prepare Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14] Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Prepare Compound Dilutions: Perform a two-fold serial dilution of the test compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculate Plate: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a growth control (broth with bacteria, no compound) and a sterility control (broth only) on each plate.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[13]

  • Read Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[1][13]

G Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform 2-fold Serial Dilution of Compound in 96-well plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate_Plate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate_Plate->Read_MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][16] This assay is performed after the MIC has been determined and helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting) agents.[12][17]

Protocol: MBC Assay[15][18]

Materials:

  • MIC plate from the previous assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator (35 ± 2°C)

Procedure:

  • From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10 µL aliquot.

  • Spot the aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Mechanism of Action Studies

Elucidating the mechanism of action (MoA) of a novel antibacterial agent is a critical step in its development. Understanding how a compound kills bacteria can inform lead optimization and predict potential resistance mechanisms. For piperidine-based compounds, several MoAs have been proposed, including inhibition of DNA gyrase and disruption of the bacterial cell membrane.[1]

DNA Gyrase Inhibition Assay

DNA gyrase is a bacterial enzyme essential for DNA replication and repair, making it an attractive target for antibacterial drugs.[1][19] Fluoroquinolones are a well-known class of antibiotics that target DNA gyrase.[20]

Protocol: DNA Gyrase Supercoiling Inhibition Assay

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer containing ATP

  • Test compound

  • Agarose gel electrophoresis system

  • DNA stain (e.g., ethidium bromide)

Procedure:

  • Set up a reaction mixture containing the assay buffer, relaxed plasmid DNA, and DNA gyrase.

  • Add the test compound at various concentrations.

  • Incubate the reaction at 37°C for 30-60 minutes to allow for the supercoiling reaction to occur.[21]

  • Stop the reaction and analyze the DNA products by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA.

Bacterial Membrane Potential Assay

Disruption of the bacterial cell membrane's electrochemical potential is another common MoA for antibacterial agents.[22] This can be assessed using voltage-sensitive fluorescent dyes.

Protocol: Membrane Potential Assay using a Fluorescent Dye[23][24]

Materials:

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • Voltage-sensitive fluorescent dye (e.g., DiOC2(3))

  • Flow cytometer or fluorescence microplate reader

  • Protonophore (e.g., CCCP) as a positive control for depolarization

Procedure:

  • Grow bacteria to the mid-logarithmic phase and resuspend them in PBS.

  • Add the fluorescent dye to the bacterial suspension and incubate for a specified time.

  • Measure the fluorescence at two different wavelengths (e.g., green and red for DiOC2(3)).[25]

  • The ratio of red to green fluorescence is an indicator of the membrane potential. A decrease in this ratio in the presence of the test compound suggests membrane depolarization.

  • Include a positive control with a known depolarizing agent like CCCP.[23]

G cluster_0 Potential Mechanisms Cell_Wall Inhibition of Cell Wall Synthesis Protein_Synthesis Inhibition of Protein Synthesis Nucleic_Acid Inhibition of Nucleic Acid Synthesis Metabolic_Pathway Inhibition of Metabolic Pathways Membrane_Function Disruption of Membrane Function Piperidine_Compound Piperidine-Based Antibacterial Agent Piperidine_Compound->Cell_Wall Piperidine_Compound->Protein_Synthesis Piperidine_Compound->Nucleic_Acid Piperidine_Compound->Metabolic_Pathway Piperidine_Compound->Membrane_Function

Caption: Plausible mechanisms of action for piperidine-based antibacterial agents.

Conclusion

The piperidine scaffold represents a versatile and promising platform for the design and development of novel antibacterial agents. Through rational design, efficient synthetic strategies, and a comprehensive suite of in vitro evaluation techniques, researchers can identify and optimize potent piperidine-based compounds with the potential to combat the growing threat of antimicrobial resistance. The protocols and insights provided in this guide serve as a valuable resource for scientists dedicated to this critical area of drug discovery.

References

Application Notes and Protocols for Intramolecular Cyclization in Piperidine Ring Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a privileged structural motif, prominently featured in over twenty classes of pharmaceuticals and a vast array of natural alkaloids.[1] Its prevalence underscores the critical importance of robust and versatile synthetic methods for its construction. Intramolecular cyclization reactions represent a powerful and efficient strategy for assembling the piperidine ring, offering advantages in stereocontrol and atom economy. This guide provides an in-depth exploration of several key intramolecular cyclization methodologies for synthesizing piperidine derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into the practical application of these essential transformations.

Reductive Amination: The Workhorse of Piperidine Synthesis

Intramolecular reductive amination is a highly reliable and widely used one-pot reaction for forming the piperidine ring. The strategy involves the condensation of a precursor molecule containing both an amine and a dicarbonyl or its equivalent, followed by the in-situ reduction of the intermediate imine or enamine.[2][[“]] This method is particularly valuable for the synthesis of polyhydroxypiperidines, often starting from carbohydrate-derived dicarbonyl compounds.[4]

Mechanistic Overview

The reaction typically proceeds through the formation of a cyclic iminium ion intermediate from a linear amino-aldehyde or amino-ketone. This intermediate is then reduced by a hydride source to yield the final piperidine product. The choice of reducing agent is critical and can influence the stereochemical outcome of the reaction.

Workflow for Intramolecular Reductive Amination

cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction A Linear Amino-Aldehyde/Ketone B Cyclic Iminium Ion Intermediate A->B Condensation (-H2O) C Piperidine Product B->C Reduction (e.g., NaBH3CN, H2/Pd)

Caption: General workflow for intramolecular reductive amination.

Protocol: Synthesis of a Substituted Piperidine via Intramolecular Reductive Amination

This protocol describes a general procedure for the cyclization of a δ-amino aldehyde.

Materials:

  • δ-Amino aldehyde precursor (1.0 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: In an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the δ-amino aldehyde precursor in anhydrous DCM.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid to the solution. This facilitates the formation of the iminium ion.

  • Reducing Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired piperidine derivative.

Parameter Condition Rationale
Reducing Agent NaBH(OAc)₃A mild and selective reducing agent, suitable for the reduction of iminium ions in the presence of other functional groups.
Solvent DCMAnhydrous conditions are crucial to prevent hydrolysis of the iminium ion intermediate.
Temperature 0 °C to RTControlled addition at low temperature minimizes side reactions.
Catalyst Acetic AcidFacilitates the formation of the electrophilic iminium ion, which is necessary for the cyclization.[5]

N-Acyliminium Ion Cyclization: Access to Functionalized Piperidines

N-Acyliminium ion cyclizations are a powerful tool for the synthesis of a wide variety of nitrogen-containing heterocycles, including piperidines.[6] The enhanced electrophilicity of the N-acyliminium ion, compared to a standard iminium ion, allows for cyclization with a broader range of nucleophiles, such as alkenes, alkynes, and aromatic systems.[6]

Mechanistic Insights

N-acyliminium ions are typically generated from α-oxygenated amides under acidic conditions.[6] The subsequent intramolecular nucleophilic attack by a tethered π-system leads to the formation of the piperidine ring. This method offers excellent stereocontrol, making it highly valuable in alkaloid synthesis.[6]

Mechanism of N-Acyliminium Ion Cyclization

A α-Alkoxy Amide Precursor B N-Acyliminium Ion A->B Acid Catalyst (e.g., Lewis Acid) C Cyclized Piperidine Product B->C Intramolecular Nucleophilic Attack

Caption: Formation and cyclization of an N-acyliminium ion.

Protocol: Lewis Acid-Mediated N-Acyliminium Ion Cyclization

This protocol outlines the synthesis of a 2-substituted piperidine from a carbamate-tethered δ-amino acetal.[7]

Materials:

  • δ-Amino acetal precursor (1.0 equiv)

  • Lewis acid (e.g., TiCl₄, BF₃·OEt₂) (1.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: To a solution of the δ-amino acetal precursor in anhydrous DCM at -78 °C under an inert atmosphere, add the Lewis acid dropwise.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be monitored by TLC.

  • Quenching: Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Extraction and Drying: Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: After filtration and concentration, purify the crude product by column chromatography to yield the functionalized piperidine.

Parameter Condition Rationale
Lewis Acid TiCl₄, BF₃·OEt₂Promotes the formation of the reactive N-acyliminium ion intermediate from the acetal precursor.
Solvent Anhydrous DCMEssential for maintaining the reactivity of the Lewis acid and preventing unwanted side reactions.
Temperature -78 °CLow temperature is often required to control the reactivity of the Lewis acid and improve selectivity.

Transition Metal-Catalyzed Intramolecular Cyclizations

Transition metal catalysis offers a diverse and powerful platform for the synthesis of piperidines, often under mild conditions with high functional group tolerance.[8] Key methodologies include the intramolecular Heck reaction and the Buchwald-Hartwig amination.

Intramolecular Heck Reaction

The intramolecular Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with a tethered alkene.[9] This reaction is a reliable method for constructing various ring sizes, including the six-membered piperidine ring, and can be used to create congested tertiary and quaternary stereocenters.[10]

3.1.1. Mechanistic Pathway

The catalytic cycle begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) complex. This is followed by migratory insertion of the tethered alkene into the palladium-carbon bond, forming a new carbon-carbon bond and the piperidine ring. The cycle is completed by β-hydride elimination and reductive elimination to regenerate the Pd(0) catalyst.[9]

Catalytic Cycle of the Intramolecular Heck Reaction

G Pd(0) Pd(0)L₂ Oxidative_Addition R-Pd(II)-X L₂ Pd(0)->Oxidative_Addition R-X Migratory_Insertion Cyclized Alkyl-Pd(II) Oxidative_Addition->Migratory_Insertion Alkene Insertion Beta_Hydride_Elimination H-Pd(II)-X L₂ Migratory_Insertion->Beta_Hydride_Elimination β-H Elim. Product Product Migratory_Insertion->Product Piperidine Product Beta_Hydride_Elimination->Pd(0) Reductive Elimination (-HX)

Caption: Simplified catalytic cycle of the intramolecular Heck reaction.

Intramolecular Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] Its intramolecular variant is a powerful method for the synthesis of nitrogen-containing heterocycles, including piperidines, by coupling an amine with a tethered aryl halide.

3.2.1. Protocol: Intramolecular Buchwald-Hartwig N-Arylation

This protocol describes the synthesis of a spiro[indoline-2,3'-piperidine] derivative via an intramolecular Buchwald-Hartwig N-arylation of a bicyclic hydrazine.[12]

Materials:

  • Bicyclic hydrazine precursor with an aryl halide tether (1.0 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • Xantphos (0.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous and degassed toluene

  • Argon or Nitrogen atmosphere

Procedure:

  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried reaction vessel.

  • Reagent Addition: Add the bicyclic hydrazine precursor and anhydrous, degassed toluene.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture at 110 °C for 16 hours.

  • Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate. Purify the residue by flash chromatography to obtain the desired spirocyclic piperidine derivative.

Parameter Condition Rationale
Catalyst System Pd₂(dba)₃ / XantphosA common and effective catalyst system for Buchwald-Hartwig aminations, known for its high activity and broad substrate scope.
Base Cs₂CO₃A strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.
Solvent Anhydrous, degassed tolueneAn inert, high-boiling solvent suitable for the reaction temperature, with degassing essential to prevent catalyst deactivation.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a premier method for the construction of carbo- and heterocyclic rings, including piperidines.[13] This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular cyclization of a diene to form a cyclic alkene.[14]

Mechanistic Considerations

The mechanism of RCM proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metalacyclobutane intermediate.[14] The reaction is driven by the formation of a volatile alkene byproduct, such as ethylene, which is removed from the reaction mixture.[14]

Protocol: RCM for Piperidine Synthesis

This protocol outlines the synthesis of an N-protected tetrahydropyridine from a diallylamine precursor.

Materials:

  • N-protected diallylamine (1.0 equiv)

  • Grubbs' second-generation catalyst (0.01-0.05 equiv)

  • Anhydrous and degassed dichloromethane (DCM) or toluene

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: Dissolve the N-protected diallylamine in anhydrous, degassed solvent in a flask equipped with a reflux condenser under an inert atmosphere.

  • Catalyst Addition: Add the Grubbs' catalyst to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (for DCM) or a higher temperature (for toluene) and stir for 2-12 hours. Monitor the reaction by TLC.

  • Catalyst Quenching: Upon completion, cool the reaction mixture and add a small amount of ethyl vinyl ether to quench the catalyst.

  • Purification: Concentrate the reaction mixture and purify the crude product by flash column chromatography to afford the tetrahydropyridine derivative.

Catalyst Typical Loading (mol%) Common Solvents Temperature
Grubbs' 1st Gen5-10DCM, TolueneRT to Reflux
Grubbs' 2nd Gen1-5DCM, TolueneRT to Reflux
Hoveyda-Grubbs' 2nd Gen1-5DCM, TolueneRT to Reflux

Radical Cyclization

Radical-mediated cyclizations provide a valuable alternative for the synthesis of piperidines, particularly for substrates that are sensitive to acidic or basic conditions.[8] These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to a tethered alkene or alkyne.

General Principles

A common approach involves the tin hydride-mediated cyclization of an α- or β-amino aldehyde.[15] The reaction of the aldehyde with tributyltin hydride generates an O-stannyl ketyl radical, which then cyclizes onto a tethered double bond.[15]

Radical Cyclization for Hydroxypiperidine Synthesis

A Amino Aldehyde Precursor B O-Stannyl Ketyl Radical A->B Bu₃SnH, AIBN C Cyclized Radical Intermediate B->C 6-exo-trig Cyclization D Hydroxypiperidine Product C->D H-atom Transfer from Bu₃SnH

References

The Strategic Utility of 1-Ethylpiperidin-3-amine in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as aqueous solubility and the capacity to engage in specific hydrogen bonding interactions within biological targets.[1] The conformational flexibility of the piperidine ring, coupled with the potential for stereospecific functionalization, allows for the precise three-dimensional positioning of pharmacophoric elements, which is critical for potent and selective drug action.[1]

Within the diverse landscape of piperidine-containing building blocks, 1-Ethylpiperidin-3-amine emerges as a particularly valuable intermediate for the synthesis of complex pharmaceutical agents. The presence of a primary amine at the 3-position offers a versatile handle for a variety of chemical transformations, most notably amide bond formation, a cornerstone of medicinal chemistry.[2] The N-ethyl group modulates the basicity and lipophilicity of the piperidine nitrogen, which can significantly influence the pharmacokinetic and pharmacodynamic profile of the final active pharmaceutical ingredient (API).[1]

This technical guide provides an in-depth exploration of the application of this compound as a pharmaceutical intermediate. We will delve into its synthesis, key reactions, and provide detailed, field-proven protocols for its use in the construction of a relevant pharmaceutical compound.

Physicochemical Properties and Safety Considerations

A thorough understanding of the properties and safe handling of this compound is paramount for its effective and secure utilization in a research and development setting.

PropertyValueReference
CAS Number 6789-94-2[3][4]
Molecular Formula C7H16N2[4]
Molecular Weight 128.22 g/mol [4]
Appearance Liquid[4]
Purity ≥95%[4]

Safety and Handling: this compound is a chemical that requires careful handling in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, please consult the Material Safety Data Sheet (MSDS).

Synthesis of this compound: A General Approach

The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method involves the reductive amination of a suitable piperidinone precursor. This approach offers a reliable pathway to the target molecule with good yields.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol outlines a general, two-step procedure for the synthesis of this compound starting from 1-ethylpiperidin-3-one.

Step 1: Formation of the Imine Intermediate

The initial step involves the reaction of 1-ethylpiperidin-3-one with an ammonia source to form the corresponding imine.

Step 2: Reduction of the Imine to the Amine

The crude imine is then reduced to the target this compound using a suitable reducing agent.

G start 1-Ethylpiperidin-3-one step1 Imine Formation (e.g., NH3/EtOH) start->step1 intermediate Imine Intermediate step1->intermediate step2 Reduction (e.g., NaBH4/MeOH) intermediate->step2 end This compound step2->end

Caption: Synthetic workflow for this compound.

Materials:

  • 1-Ethylpiperidin-3-one

  • Ammonia in Ethanol (7N)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethylpiperidin-3-one (1.0 eq) in a 7N solution of ammonia in ethanol.

    • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction to the Amine:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by distillation under reduced pressure.

Application in Pharmaceutical Synthesis: Amide Bond Formation

A primary application of this compound in pharmaceutical synthesis is its use as a nucleophile in amide coupling reactions.[2] This reaction is fundamental to the construction of a wide range of drug molecules, including enzyme inhibitors and receptor antagonists.[5][6]

Case Study: Synthesis of an Amisulpride Analogue

1-Ethyl-3-piperidinamine is a known intermediate in the synthesis of 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide, an impurity of the antipsychotic drug Amisulpride.[3] The synthesis of this compound serves as an excellent practical example of the utility of this compound in an amide coupling reaction.

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Coupling A 4-Amino-5-(ethylsulfonyl) -2-methoxybenzoic acid B Coupling Reagent (e.g., HATU, HOBt) A->B Activation C Activated Ester Intermediate B->C D This compound C->D Nucleophilic Attack E Amide Product D->E

Caption: Amide coupling reaction workflow.

Protocol 2: Amide Coupling of this compound with a Benzoic Acid Derivative

This protocol details a robust and widely applicable method for the amide coupling of this compound with a carboxylic acid, exemplified by the synthesis of an Amisulpride analogue. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is highlighted due to its high efficiency and low rate of racemization.[7]

Materials:

  • This compound

  • 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir at room temperature for 15 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition:

    • To the activated carboxylic acid solution, add a solution of this compound (1.2 eq) in a minimal amount of anhydrous DMF dropwise.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide product.

Reactant/ReagentMolar Eq.Purpose
4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid1.0Carboxylic acid starting material
This compound1.2Amine nucleophile
HATU1.1Coupling reagent for carboxylic acid activation
DIPEA2.5Non-nucleophilic base to neutralize acids
Anhydrous DMF-Aprotic polar solvent

Broader Applications in Drug Discovery

The utility of the 1-ethyl-3-piperidyl moiety extends beyond the synthesis of Amisulpride analogues. This structural motif is of significant interest in the development of various therapeutic agents, including:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The synthesis of Alogliptin, a DPP-4 inhibitor for the treatment of type 2 diabetes, involves the coupling of a chiral aminopiperidine with a substituted pyrimidinedione core.[8][9][10] While the marketed drug utilizes a non-ethylated aminopiperidine, the synthetic principles are directly applicable and highlight the importance of this class of intermediates in accessing novel DPP-4 inhibitors.[5][6]

  • CCR5 Antagonists: N-substituted piperidines are key components in the development of CCR5 antagonists, which are a class of antiretroviral drugs used in the treatment of HIV infection.[11][12][13] The N-alkyl substituent plays a crucial role in modulating the binding affinity and pharmacokinetic properties of these antagonists.

Conclusion

This compound is a versatile and valuable building block in pharmaceutical chemistry. Its strategic application, particularly in amide bond formation, provides a reliable and efficient means to access complex molecular architectures. The protocols detailed in this guide offer a practical framework for the synthesis and utilization of this important intermediate. As the demand for novel therapeutics continues to grow, the strategic deployment of well-characterized and reactive building blocks like this compound will remain a cornerstone of successful drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Ethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 1-Ethylpiperidin-3-amine (CAS: 6789-94-2). This resource is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with obtaining high-purity this compound, a key building block in pharmaceutical synthesis.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: My final product after vacuum distillation is still impure and has a yellow to brown color. What's going wrong?

Answer: This is a common issue stemming from two primary causes: thermal decomposition and co-distillation of impurities.

  • Causality: this compound, like many amines, can be susceptible to oxidation and thermal degradation at elevated temperatures, even under vacuum.[3] The yellow or brown coloration is often indicative of oxidation byproducts.[4] Furthermore, if your crude material contains impurities with boiling points close to that of the product, a simple distillation will not be sufficient to separate them effectively.

  • Troubleshooting Protocol:

    • Optimize Distillation Parameters: Ensure your vacuum is stable and as low as possible to reduce the boiling point. A vacuum level below 10 mmHg is recommended. Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.

    • Pre-treatment with a Drying Agent: Before distillation, consider drying the crude amine over a suitable agent like potassium hydroxide (KOH) pellets. This not only removes water but also neutralizes any acidic impurities that could catalyze degradation.

    • Fractional Distillation: If co-distilling impurities are suspected, use a fractionating column (e.g., a Vigreux column) to improve separation efficiency. Collect multiple fractions and analyze each for purity (e.g., by GC or NMR) to identify the purest fractions.

    • Consider an Alternative Method: If thermal degradation is unavoidable, distillation may not be the optimal method. Consider switching to a non-thermal method like column chromatography or salt crystallization.

Question 2: I'm experiencing significant product loss during my acid-base extraction workflow. How can I improve my recovery?

Answer: Product loss during acid-base extraction typically occurs at two stages: incomplete extraction into the aqueous phase or incomplete re-extraction into the organic phase after basification.

  • Causality: The efficiency of extraction depends on the partitioning of the amine (or its salt) between the aqueous and organic layers. The protonated amine salt must be highly soluble in the aqueous phase, and the free amine must be highly soluble in the organic phase. If the pH is not optimal or the wrong solvents are used, partitioning will be poor.

  • Troubleshooting Protocol:

    • Verify pH for Extraction: When extracting the amine into the aqueous acid (e.g., 1M HCl), ensure the pH of the aqueous layer is ≤ 2. This guarantees complete protonation of the amine, maximizing its aqueous solubility. Check the pH with litmus paper or a pH meter.

    • Verify pH for Re-extraction: Before re-extracting the free amine, basify the aqueous layer to a pH of ≥ 12 using a strong base like NaOH or KOH. This ensures the amine salt is fully converted back to the free base, minimizing its solubility in water.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. For example, three extractions with 50 mL of dichloromethane are more efficient than one extraction with 150 mL.

    • Salting Out: After basification, saturate the aqueous layer with sodium chloride (NaCl) before re-extracting the free amine. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic amine and driving it into the organic layer.[5]

Question 3: When running a silica gel column, my product comes out as a broad, tailing peak, and separation from impurities is poor. How do I fix this?

Answer: This is a classic problem when purifying basic compounds like amines on standard, slightly acidic silica gel.

  • Causality: The piperidine nitrogen atom is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to slow and uneven elution, resulting in severe peak tailing and poor resolution.

  • Troubleshooting Protocol:

    • Use a Basic Modifier in the Eluent: This is the most effective solution. Add a small amount of a volatile base to your mobile phase to compete with your product for the acidic sites on the silica. Common choices include:

      • 0.5-2% Triethylamine (TEA) in your eluent system (e.g., Ethyl Acetate/Hexanes + 1% TEA).[3]

      • 0.5-2% Ammonia solution (e.g., 7N ammonia in methanol) as part of a more polar system (e.g., Dichloromethane/Methanol/Ammonia).

    • Use Deactivated or Basic Stationary Phase: If tailing persists, switch to a different stationary phase.

      • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

      • Amine-functionalized silica: This specialized stationary phase is designed for purifying amines and provides excellent peak shape without needing a mobile phase modifier.

    • Sample Loading: Ensure your crude material is fully dissolved in a minimal amount of the mobile phase and loaded onto the column in a concentrated band. Overloading the column will also lead to poor separation.

Troubleshooting Workflow: Column Chromatography

Below is a decision-making workflow for addressing common issues during the chromatographic purification of this compound.

G start Start: Crude Amine Purification issue Observe Poor Separation / Peak Tailing? start->issue check_modifier Is a basic modifier (e.g., 1% TEA) in the eluent? issue->check_modifier Yes fail Consider Alternative Method (Distillation/Crystallization) issue->fail No (Not a chromatography issue) add_modifier Action: Add 1-2% TEA or NH4OH to the mobile phase. check_modifier->add_modifier No issue_coelution Impurities Co-eluting with Product? check_modifier->issue_coelution Yes add_modifier->issue_coelution change_solvent Action: Change solvent system polarity (e.g., switch from EtOAc/Hex to DCM/MeOH). issue_coelution->change_solvent Yes issue_recovery Low Product Recovery? issue_coelution->issue_recovery No change_stationary Action: Switch to a different stationary phase (e.g., Alumina or C18). change_solvent->change_stationary change_stationary->issue_recovery check_streaking Is product streaking down the column? issue_recovery->check_streaking Yes success End: High Purity Amine issue_recovery->success No increase_polarity Action: Increase eluent polarity or use a stronger modifier. check_streaking->increase_polarity Yes check_streaking->success No increase_polarity->success

Caption: Troubleshooting workflow for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

The impurity profile depends heavily on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: Such as 1-ethylpiperidin-3-one or N-acetyl-1-ethylpiperidin-3-amine.[2][6]

  • Over-alkylation Products: If synthesized via N-alkylation, products with more than one ethyl group on the amine nitrogen can form.[3]

  • Solvent Residues: Residual solvents from the reaction and workup (e.g., THF, Dichloromethane, Toluene).

  • Oxidation Products: Amines can slowly oxidize on exposure to air, leading to colored impurities.[4]

  • Enantiomeric Impurities: If a specific enantiomer (e.g., (R)-1-ethylpiperidin-3-amine) is desired, the other enantiomer is a process-related impurity.[6][7]

Q2: Which purification method is best for my scale? A decision guide.

The optimal method depends on the scale of your synthesis and the nature of the impurities.

Table 1: Comparison of Purification Methods
MethodTypical ScalePurity AchievableProsCons
Vacuum Distillation > 5 gModerate to HighFast, effective for removing non-volatile or highly volatile impurities.Risk of thermal decomposition; poor separation of close-boiling impurities.[3]
Acid-Base Extraction AnyLow to ModerateExcellent for removing non-basic impurities; scalable.Labor-intensive; generates aqueous waste; may not remove basic impurities.[5]
Column Chromatography < 100 gHigh to Very HighExcellent separation of a wide range of impurities.Costly and time-consuming at large scale; requires significant solvent.[3]
Salt Crystallization > 1 gVery HighCan provide exceptionally pure material; good for removing isomeric impurities.Requires finding a suitable salt and solvent system; can have lower yields.[6][8]

Workflow: Selecting the Right Purification Method

G start Start: Crude this compound scale_check Scale > 10g? start->scale_check small_scale_purity Crude Purity > 80%? scale_check->small_scale_purity No large_scale_impurities Main impurities non-basic? scale_check->large_scale_impurities Yes chromatography Method: Column Chromatography small_scale_purity->chromatography Yes extraction_chrom Method: Acid-Base Extraction followed by Chromatography small_scale_purity->extraction_chrom No extraction_distill Method: Acid-Base Extraction followed by Vacuum Distillation large_scale_impurities->extraction_distill Yes crystallization_check Can a stable crystalline salt be formed? large_scale_impurities->crystallization_check No crystallization Method: Salt Crystallization crystallization_check->crystallization Yes distillation Method: Fractional Vacuum Distillation crystallization_check->distillation No

Caption: Decision tree for selecting a purification method.

Q3: How can I accurately assess the purity of my this compound?

A combination of methods is recommended for a comprehensive assessment:

  • Gas Chromatography (GC-FID): Excellent for assessing purity by area percent and detecting volatile impurities. Specialized amine columns (e.g., CP-Volamine) can prevent peak tailing.[9]

  • NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.

  • LC-MS: Useful for identifying the molecular weight of the main component and any impurities, especially those that are non-volatile or thermally labile.

  • Chiral HPLC: If enantiomeric purity is critical, a chiral HPLC method is required. This often involves pre-column derivatization to add a UV-active chromophore, as the parent amine lacks one.[10]

Q4: What are the key safety precautions when handling this compound?

This compound should be handled with care in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11][12]

  • Ventilation: Handle only in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhaling vapors.[12][13]

  • Fire Safety: The compound is flammable. Keep it away from heat, sparks, and open flames. Use spark-proof tools and ensure equipment is properly grounded to prevent static discharge.[11][13][14]

  • Health Hazards: It is known to cause skin, eye, and respiratory irritation.[12][15] In case of contact, flush the affected area with plenty of water and seek medical attention.[13]

Table 2: Physicochemical and Safety Data
PropertyValueReference
CAS Number 6789-94-2[1][12]
Molecular Formula C₇H₁₆N₂[7]
Molecular Weight 128.22 g/mol [7][16]
Appearance Brown, thick oily liquid[2]
Predicted pKa 11.06 ± 0.20[2]
Flash Point 61 °C[2]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[12]

Q5: How should I store purified this compound to maintain its purity?

To prevent degradation, proper storage is crucial:

  • Temperature: Store in a cool environment, with recommendations ranging from 2-8 °C to a -20 °C freezer for long-term storage.[2][17]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent air oxidation, which can cause discoloration and impurity formation.

  • Container: Use a tightly sealed, appropriate container (e.g., amber glass vial with a septa cap) to protect from light and moisture.

References

How to optimize reaction yield for 1-Ethylpiperidin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1-Ethylpiperidin-3-amine. As a crucial building block in medicinal chemistry, optimizing its synthesis is key to efficient drug discovery pipelines.[1] This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt the synthesis to your specific laboratory context.

The most common and generally high-yielding route to this compound is the reductive amination of 1-ethyl-3-piperidone.[2] This guide will focus on optimizing this specific transformation, addressing the common pitfalls and questions that arise during the procedure.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the reductive amination of 1-ethyl-3-piperidone.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield is the most common issue and can stem from several factors. Systematically investigating the following areas is the most effective approach.

  • Incomplete Imine/Enamine Formation: The crucial first step is the formation of an iminium intermediate from the ketone and the amine source (typically ammonia or an equivalent). This equilibrium can be unfavorable.

    • Causality: The reaction is acid-catalyzed. Without sufficient acid, the ketone carbonyl is not activated enough for nucleophilic attack by the amine. Conversely, too much acid will protonate the amine source, rendering it non-nucleophilic.

    • Solution: The optimal pH for iminium formation is typically between 4 and 6. Adding a mild acid, like acetic acid, is common practice.[3] If you are using an ammonium salt (e.g., ammonium acetate) as your ammonia source, it can serve as both the amine and the pH buffer. Monitor the pH of your reaction mixture before adding the reducing agent.

  • Inefficient Reduction: The choice and handling of the reducing agent are critical for yield.

    • Causality: Different reducing agents have varying reactivities and selectivities. Sodium borohydride (NaBH₄), for instance, can prematurely reduce the starting ketone to 1-ethylpiperidin-3-ol, a common byproduct. Milder, more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are designed to preferentially reduce the protonated iminium ion over the ketone.[4][5] Catalytic hydrogenation (H₂/Pd/C, H₂/Raney Ni) is also highly effective and avoids boron-based impurities but requires specialized pressure equipment.[2][6]

    • Solution:

      • Switch Reducing Agent: If using NaBH₄, consider switching to NaBH(OAc)₃. It is generally preferred as it is less toxic than NaBH₃CN and is stable in the slightly acidic conditions that favor iminium formation.[4]

      • Check Reagent Quality: Hydride reagents can degrade upon exposure to moisture. Ensure your reducing agent is fresh and has been stored in a desiccator.

      • Optimize Stoichiometry: Use a slight excess (1.2–1.5 equivalents) of the hydride reagent to ensure the reaction goes to completion.

  • Reaction Conditions: Temperature and solvent play a significant role.

    • Causality: Most reductive aminations are run at or slightly below room temperature. Elevated temperatures can promote side reactions or reagent decomposition. The solvent must be able to dissolve all reactants and be inert to the reducing agent.

    • Solution: Start the reaction at 0 °C, especially during the addition of the reducing agent, and then allow it to warm to room temperature.[3] Common solvents include methanol (MeOH), ethanol (EtOH), or tetrahydrofuran (THF). Ensure your solvent is anhydrous if using hydride reagents.

Question: I'm observing a significant amount of 1-ethylpiperidin-3-ol as a byproduct. How can I prevent this?

Answer: The formation of the corresponding alcohol is a classic sign of premature ketone reduction.

  • Causality: This occurs when the reducing agent attacks the ketone carbonyl faster than the iminium intermediate is formed and reduced. This is particularly common with strong, less selective reducing agents like sodium borohydride.

  • Solution:

    • Sequential Addition: Allow the 1-ethyl-3-piperidone, amine source (e.g., ammonium acetate), and acid catalyst (if separate) to stir for a period (e.g., 1-2 hours) before introducing the reducing agent. This allows the iminium equilibrium to be established.

    • Use a Selective Reductant: As mentioned previously, NaBH(OAc)₃ is the reagent of choice to minimize this side reaction. Its steric bulk and reduced hydridic character make it much slower to react with ketones compared to the iminium ion.[4][5]

Question: My final product is difficult to purify. What are the best strategies?

Answer: Purification can be challenging due to the basic and polar nature of the product.

  • Causality: The product amine can stick to silica gel, leading to poor recovery and streaking during column chromatography. Residual starting materials or byproducts may have similar polarities.

  • Solution:

    • Acid-Base Extraction: After quenching the reaction, perform a liquid-liquid extraction. First, make the aqueous layer basic (pH > 10) with NaOH or K₂CO₃ to ensure the amine is in its free base form, then extract with a solvent like dichloromethane (DCM) or ethyl acetate. To remove non-basic impurities, you can then acidify the organic layer with dilute HCl to protonate your product, extract it into the aqueous phase, re-basify the aqueous phase, and extract again with an organic solvent.

    • Modified Column Chromatography: If chromatography is necessary, consider adding a small amount of a basic modifier like triethylamine (~1%) or ammonia (7N solution in methanol) to the eluent system. This deactivates the acidic sites on the silica gel, preventing product tailing and improving separation.

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.

    • Salt Formation: For final purification and stable storage, the product can be converted to a crystalline salt, such as the dihydrochloride salt, by treating a solution of the free base with HCl.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare this compound?

The most direct and widely used laboratory-scale method is the reductive amination of 1-ethyl-3-piperidone . This one-pot reaction combines the ketone, an ammonia source, and a reducing agent to form the desired primary amine with good efficiency.[2] An alternative is the N-alkylation of 3-aminopiperidine with an ethylating agent (e.g., ethyl iodide), but this can lead to over-alkylation and the formation of quaternary ammonium salts if not carefully controlled.[9]

Q2: Which reducing agent should I choose? A comparison.

The choice of reducing agent is a critical parameter. Here is a comparison of the most common options:

Reducing AgentProsConsBest For
NaBH(OAc)₃ High selectivity for imines/iminium ions; tolerates mild acid; good yields.[4]More expensive than NaBH₄; can be moisture sensitive.General-purpose, high-yield lab synthesis where ketone reduction is a problem.
NaBH₃CN High selectivity for imines/iminium ions; effective in a wide pH range.Highly toxic (releases HCN gas in strong acid); requires careful handling.Situations where NaBH(OAc)₃ fails, but with stringent safety precautions.
H₂ with Pd/C or Raney Ni Clean reaction (byproduct is water); excellent for large scale; high yields.[6]Requires specialized high-pressure hydrogenation equipment; catalyst can be pyrophoric.Industrial scale-up and process chemistry.[2]
NaBH₄ Inexpensive; readily available.Poor selectivity; often reduces the starting ketone, leading to alcohol byproducts.Not generally recommended for this specific transformation unless conditions are highly optimized.
Q3: How can I effectively monitor the progress of my reaction?

Regularly monitoring the reaction is key to achieving optimal yield and avoiding over-running or stopping too early.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a mobile phase that gives good separation between your starting ketone and the product amine (e.g., 10% Methanol in DCM with 1% Triethylamine). Stain the plate with ninhydrin, which will specifically stain the primary amine product (usually a purple or yellow spot), and with a general stain like potassium permanganate to visualize the ketone. The reaction is complete when the starting ketone spot has disappeared.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, taking small aliquots from the reaction mixture and analyzing them by GC-MS or LC-MS will allow you to quantify the consumption of starting material and the formation of the product.

Visualized Workflow and Troubleshooting

General Synthesis Workflow

The following diagram outlines the standard workflow for the synthesis of this compound via reductive amination.

G cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Purification start 1-Ethyl-3-piperidone + Ammonia Source (e.g., NH4OAc) iminium Stir in Solvent (e.g., MeOH) 1-2h at RT (pH 4-6) start->iminium Establish Equilibrium reduction Add Reducing Agent (e.g., NaBH(OAc)3) 0°C to RT iminium->reduction Proceed to Reduction monitoring Monitor by TLC/LC-MS Until SM is consumed reduction->monitoring workup Quench Reaction (e.g., add water/sat. NaHCO3) extraction Acid-Base Extraction workup->extraction purify Purify via Column or Distillation extraction->purify product This compound purify->product

Caption: Reductive Amination Workflow.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common synthesis problems.

G start Reaction Issue Identified q1 Is the yield low? start->q1 q2 Is starting material (ketone) still present? q1->q2 Yes sol4 Purification issue. Use amine-modified silica gel. Perform careful acid-base extraction. q1->sol4 No (Good Conversion) q3 Is the alcohol byproduct (1-ethylpiperidin-3-ol) present? q2->q3 No sol2 Reaction incomplete. Add more reducing agent. q2->sol2 Yes sol1 Check reducing agent activity. Increase reaction time or temp slightly. Ensure pH is optimal (4-6). q3->sol1 No sol3 Allow more time for iminium formation before adding reductant. Switch to a more selective reductant (e.g., NaBH(OAc)3). q3->sol3 Yes

Caption: Troubleshooting Decision Tree.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound using sodium triacetoxyborohydride.

Reagents & Materials:

  • 1-Ethyl-3-piperidone hydrochloride

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-ethyl-3-piperidone hydrochloride (1 equivalent).

  • Amine Source: Add ammonium acetate (3-5 equivalents) and anhydrous methanol (approx. 0.2 M concentration based on the ketone). Stir the mixture at room temperature for 15 minutes to neutralize the hydrochloride and form the free ketone.

  • Iminium Formation: Allow the mixture to stir at room temperature for an additional 1-2 hours to facilitate the formation of the iminium intermediate.

  • Reduction: Cool the flask in an ice bath to 0 °C. Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction's progress by TLC or LC-MS.

  • Quench: Once the starting material is consumed, cool the flask in an ice bath and slowly quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Workup: Remove the methanol under reduced pressure using a rotary evaporator. Add 1 M NaOH solution to the remaining aqueous slurry until the pH is >10.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using an eluent of 5-10% methanol in dichloromethane containing 1% triethylamine, or by vacuum distillation.

References

Technical Support Center: N-Alkylation of Piperidines - Byproduct Identification and Minimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of piperidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. My aim is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind experimental choices to empower you to troubleshoot and optimize your syntheses effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the N-alkylation of piperidines?

The primary byproduct of concern in the N-alkylation of a secondary amine like piperidine is the quaternary ammonium salt , a result of over-alkylation.[1][2] This occurs when the newly formed tertiary amine, which is often more nucleophilic than the starting secondary amine, reacts further with the alkylating agent.

Other potential byproducts can arise depending on the specific reaction conditions and substrates:

  • Hofmann Elimination Products: If the reaction temperature is high and a strong base is present, the quaternary ammonium salt can undergo Hofmann elimination to yield an alkene and the tertiary amine.[3][4][5] This is particularly relevant when bulky bases are used.

  • O-Alkylated Products: If the piperidine substrate contains hydroxyl groups, O-alkylation can compete with the desired N-alkylation.[6]

  • Byproducts from Alternative Reactions: Depending on the chosen synthetic route, other byproducts may be observed. For instance, in Leuckart-Wallach reactions, N-formylated byproducts can sometimes be generated.[7]

Q2: My primary byproduct is the quaternary ammonium salt. How can I minimize its formation in a direct alkylation reaction?

Minimizing the formation of the quaternary ammonium salt hinges on controlling the relative rates of the first and second alkylation events. Here are several field-proven strategies:

  • Control Stoichiometry and Addition Rate: A common and effective method is to use the piperidine starting material in excess and add the alkylating agent slowly, often via a syringe pump.[8] This ensures that the alkylating agent is more likely to encounter the starting secondary amine rather than the product tertiary amine.

  • Choice of Base: The choice of base is critical. A non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base), is often preferred. It is basic enough to scavenge the acid byproduct (e.g., HBr or HI) but is too bulky to be easily alkylated itself.[8] Inorganic bases like potassium carbonate (K₂CO₃) can also be effective, though their solubility can be a factor.[2][8]

  • Solvent Selection: The polarity of the solvent can influence the reaction. More polar solvents can stabilize the charged quaternary ammonium salt, potentially favoring its formation.[9][10] Experimenting with less polar solvents might be beneficial. Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are commonly used solvents.[8]

  • Temperature Control: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity by favoring the kinetically controlled product (mono-alkylation) over the thermodynamically favored product (quaternization).

Q3: I'm still struggling with over-alkylation. Are there alternative synthetic methods I should consider?

Absolutely. When direct alkylation proves problematic, reductive amination is a powerful and often more selective alternative that inherently avoids the issue of over-alkylation.[1] This two-step, one-pot process involves the formation of an iminium ion intermediate from the piperidine and an aldehyde or ketone, followed by in-situ reduction.

Two classical named reactions that fall under this category are:

  • Eschweiler-Clarke Reaction: This method is specific for N-methylation and uses formaldehyde as the carbonyl source and formic acid as the reducing agent.[11][12][13] A key advantage is that the reaction stops at the tertiary amine stage and does not produce quaternary ammonium salts.[11][12]

  • Leuckart-Wallach Reaction: This is a more general reductive amination that can be used with various aldehydes and ketones.[7][14][15] It typically employs formic acid or its derivatives as the reducing agent.

Modern reductive amination protocols often utilize milder and more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Conversion 1. Insufficiently reactive alkylating agent. 2. Inadequate base strength or solubility. 3. Low reaction temperature.1. Switch from an alkyl chloride to a bromide or iodide. Consider using a more reactive alkylating agent like a triflate or tosylate. 2. Use a stronger base (e.g., NaH) or a more soluble one (e.g., Cs₂CO₃). Ensure the base is dry if using anhydrous conditions. 3. Gradually increase the reaction temperature while monitoring for byproduct formation.
Significant Quaternization 1. Excess alkylating agent. 2. Rapid addition of alkylating agent. 3. Highly polar solvent. 4. Reaction temperature is too high.1. Use a slight excess of the piperidine starting material. 2. Add the alkylating agent dropwise or via syringe pump.[8] 3. Experiment with less polar solvents like THF or toluene. 4. Lower the reaction temperature.
Hofmann Elimination Byproducts 1. Formation of quaternary salt followed by elimination. 2. Use of a strong, bulky base at elevated temperatures.1. Implement strategies to minimize quaternization (see above). 2. Use a milder base or lower the reaction temperature.
Reaction Stalls 1. The acid generated during the reaction protonates the starting piperidine, rendering it non-nucleophilic.1. Ensure at least one equivalent of a suitable base is present to neutralize the acid byproduct.[8]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide using DIPEA

This protocol describes a general procedure for the direct N-alkylation of piperidine with an alkyl bromide.

Materials:

  • Piperidine

  • Alkyl bromide (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a stirred solution of piperidine (1.0 eq) in anhydrous acetonitrile, add DIPEA (1.5 eq).

  • Add the alkyl bromide (1.05 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. If the reaction is slow, it can be gently heated (e.g., to 40-50 °C).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the crude N-alkylated piperidine.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: N-Alkylation via Reductive Amination using NaBH(OAc)₃

This protocol provides a general method for the N-alkylation of piperidine with an aldehyde.

Materials:

  • Piperidine

  • Aldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a stirred solution of piperidine (1.2 eq) in DCM or DCE, add the aldehyde (1.0 eq).

  • If the iminium ion formation is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor for completion by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude N-alkylated piperidine.

  • Purify by flash column chromatography if required.

Visualizing the Pathways

Byproduct_Formation Piperidine Piperidine (Secondary Amine) Tertiary_Amine Desired N-Alkylpiperidine (Tertiary Amine) Piperidine->Tertiary_Amine  1st Alkylation (Desired Reaction) Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Tertiary_Amine Quaternary_Salt Quaternary Ammonium Salt (Byproduct) Alkyl_Halide->Quaternary_Salt Tertiary_Amine->Quaternary_Salt  2nd Alkylation (Over-alkylation) Hofmann_Product Hofmann Elimination Product (Alkene) Quaternary_Salt->Hofmann_Product  Elimination (Heat, Base)

Caption: Byproduct formation pathways in direct N-alkylation.

Reductive_Amination_Workflow cluster_0 Reductive Amination Process Start Piperidine + Aldehyde/Ketone Iminium Iminium Ion Intermediate Start->Iminium Condensation Reduction Reduction (e.g., NaBH(OAc)₃) Iminium->Reduction Product N-Alkylpiperidine Reduction->Product

References

Improving long-term storage and stability of 1-Ethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Ethylpiperidin-3-amine

A Guide to Improving Long-Term Storage and Stability

Welcome to the technical support center for this compound (CAS: 6789-94-2). As a key intermediate in pharmaceutical research and development, maintaining the purity and stability of this compound is paramount for reproducible and reliable experimental outcomes. This guide, structured in a question-and-answer format, provides in-depth, field-proven insights into the optimal storage, handling, and troubleshooting for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal conditions for the long-term storage of this compound?

To ensure maximum stability and prevent degradation, this compound should be stored under controlled conditions that minimize its exposure to atmospheric oxygen, moisture, light, and heat.[1][2] Amines, in general, are susceptible to oxidation and are often hygroscopic, meaning they readily absorb moisture from the air.[3]

The core principle is to create an environment that is cool, dry, dark, and inert.

  • Temperature: For long-term storage (months to years), refrigeration at 2-8°C is strongly recommended.[4] While storage at ambient temperatures (15-25°C) is suitable for short periods, elevated temperatures can accelerate degradation reactions.[5][6]

  • Atmosphere: The primary amine and the tertiary amine in the piperidine ring are susceptible to oxidation by atmospheric oxygen.[5][7] Therefore, the most critical factor for long-term stability is storage under an inert atmosphere. This involves displacing the air in the container headspace with a dry, inert gas like Argon (Ar) or Nitrogen (N₂) .[8]

  • Container: Use amber glass bottles with a tight-fitting, chemically resistant cap (e.g., with a PTFE liner).[3] The amber glass protects the compound from light, which can catalyze degradation (photodegradation).[4][5] Ensure the container is sealed tightly to prevent moisture ingress and loss of the inert atmosphere.[9]

  • Purity: The stability of the amine is directly related to its initial purity. Impurities, especially metal ions, can catalyze oxidative degradation. Always start with the highest purity grade available for your application.

Q2: I've noticed my sample of this compound, which was originally a colorless liquid, has turned yellow/brown. What does this mean?

A color change from colorless to yellow or brown is a primary visual indicator of degradation. This discoloration is typically caused by oxidation.[10] The amine functional groups can be oxidized by atmospheric oxygen, a process often accelerated by exposure to light and/or heat, leading to the formation of colored impurities and N-oxides.[5]

If you observe a color change, the purity of the material is compromised. It is crucial to re-analyze the sample (e.g., by NMR, GC-MS, or HPLC) to determine its current purity and identify any degradation products before use in a sensitive application.

Q3: What are the primary chemical degradation pathways for this compound?

Understanding the potential degradation pathways is key to preventing them. For this compound, the main vulnerabilities stem from its amine functionalities and the piperidine ring structure.

  • Oxidation: This is the most common degradation pathway. The tertiary amine within the piperidine ring is particularly susceptible to oxidation, which can lead to the formation of a stable N-oxide . Further oxidation or radical-mediated reactions can even result in ring-opening products.[5][7] Atmospheric oxygen is the primary oxidant, and this process can be catalyzed by light and trace metal impurities.

  • Reaction with Carbon Dioxide (CO₂): Amines can react reversibly with CO₂ present in the air to form carbamates or bicarbonate salts.[11][12] While this may not be a permanent degradation in the same way as oxidation, it can alter the compound's physical properties and effective concentration. This is another reason why storing under an inert atmosphere is critical.

  • Moisture Absorption (Hygroscopicity): Many amines are hygroscopic.[3] Absorbed water can act as a medium for other degradation reactions and can dilute the sample, affecting reaction stoichiometry.

Below is a diagram illustrating a potential oxidative degradation pathway.

DegradationPathway cluster_main Potential Oxidative Degradation of this compound A This compound (Stable) B This compound N-oxide (Degradation Product) A->B Oxidation (O₂, light, heat) C Ring-Opened Products (Further Degradation) B->C Further Oxidation

A simplified diagram of a potential oxidative degradation pathway.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Q4: My analytical results (HPLC/GC) show decreasing purity and new, unidentified peaks over time. How do I troubleshoot this?

Inconsistent analytical results are a clear sign of sample instability.[5] This troubleshooting workflow can help you identify and rectify the problem.

TroubleshootingWorkflow start Inconsistent Purity (New peaks in HPLC/GC) check_storage Step 1: Audit Storage Conditions start->check_storage temp Is Temp ≤ 8°C? check_storage->temp atmosphere Is it under Inert Gas (Ar / N₂)? temp->atmosphere Yes implement_changes Step 2: Implement Correct Storage Protocol (See Protocol 1) temp->implement_changes No light Is it in an Amber/Opaque Container? atmosphere->light Yes atmosphere->implement_changes No light->implement_changes No retest Step 3: Re-purify (if necessary) and Re-analyze light->retest Yes implement_changes->retest stable Purity Stabilized retest->stable

Troubleshooting workflow for declining sample purity.

Actionable Steps:

  • Audit Storage: Immediately review your storage conditions against the ideal parameters in the table below. The most common culprits are failure to use an inert atmosphere and storage at room temperature.

  • Implement Correct Protocol: If your storage conditions are suboptimal, transfer an aliquot of the material to a proper container and use an inert gas blanket (see Protocol 1 ).

  • Consider Purification: If the purity has dropped significantly, the material may need to be re-purified (e.g., by distillation or chromatography) before use.

  • Monitor: After implementing correct storage, monitor the purity of a control sample over time to confirm that the degradation has been halted.

Q5: Can I add a stabilizer or antioxidant to my this compound sample?

For most research and pharmaceutical development applications, adding stabilizers is not recommended . The addition of any substance, such as a phenolic or amine-based antioxidant, would constitute a new impurity that could interfere with subsequent reactions or biological assays.[13][14]

The preferred and industry-standard method for ensuring stability is not through additives, but through strict control of storage conditions, specifically the exclusion of oxygen and moisture.[8][15] If your experimental setup is highly sensitive to trace oxidation, it is far better to implement rigorous inert atmosphere handling than to introduce an antioxidant.

Data Summary & Protocols

Table 1: Recommended Storage Conditions Summary
ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)Rationale
Temperature Ambient (15-25°C)Refrigerated (2-8°C) Slows the rate of all chemical degradation reactions.[6]
Atmosphere Tightly sealed containerInert Gas (Argon or Nitrogen) Prevents oxidation by atmospheric O₂ and reaction with CO₂.[8][11]
Container Tightly sealed amber glass bottleTightly sealed amber glass bottleProtects from light exposure and prevents moisture ingress.[3][4]
Location Well-ventilated chemical cabinetWell-ventilated, secure refrigeratorEnsures safety and prevents exposure to heat sources or sunlight.[10]

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Long-Term Storage

Objective: To create an oxygen- and moisture-free environment in the headspace of the chemical container to ensure long-term stability.

Materials:

  • This compound in its original or a new amber glass vial.

  • Source of dry, high-purity Argon or Nitrogen gas with a regulator.

  • Long needle or cannula attached to tubing from the gas source.

  • A second, shorter "vent" needle.

  • Parafilm or a fresh, secure cap with a PTFE liner.

Methodology:

  • Preparation: Work in a well-ventilated fume hood. Ensure all equipment is clean and dry.

  • Insert Needles: Carefully pierce the septum of the container cap with both the long gas inlet needle and the shorter vent needle. The gas inlet needle should reach the bottom of the headspace, just above the liquid level, while the vent needle should only barely pierce the septum.

  • Purge Headspace: Set the gas regulator to a gentle flow rate (e.g., 1-2 bubbles per second if passed through an oil bubbler). Allow the inert gas to flow into the vial for 2-5 minutes. Because the inert gas is denser than air, it will fill the vial from the bottom up, displacing the lighter air out through the vent needle.

  • Remove Needles: While the inert gas is still flowing, remove the vent needle first. Then, remove the gas inlet needle. This ensures the headspace remains under a slight positive pressure of inert gas, preventing air from re-entering.

  • Seal Securely: Immediately cap the vial tightly. For extra security, wrap the cap and neck of the vial with Parafilm.

  • Store Properly: Place the sealed container in a refrigerator at 2-8°C and log the date it was placed into storage.[4]

References

Conditions for Boc protecting group removal in piperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the deprotection of tert-butyloxycarbonyl (Boc) protected piperidines. The removal of the Boc group is a fundamental transformation in the synthesis of countless pharmaceutical intermediates and active ingredients. While seemingly straightforward, this acid-catalyzed cleavage can present numerous challenges depending on the substrate's complexity and the desired outcome.

This guide is structured to provide direct, experience-based answers to common problems encountered in the lab. It moves beyond simple protocol recitation to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the deprotection of N-Boc-piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of acid-catalyzed Boc deprotection?

A1: The deprotection proceeds via an acid-catalyzed mechanism. The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[1][2] This initial step weakens the tert-butyl-oxygen bond, leading to the departure of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. This carbamic acid readily undergoes decarboxylation, releasing carbon dioxide gas and yielding the free piperidine amine as its corresponding salt (e.g., trifluoroacetate or hydrochloride).[1][2][3]

Q2: My deprotection reaction is incomplete. What are the most likely causes?

A2: Incomplete Boc deprotection is a frequent issue stemming from several factors:

  • Insufficient Acid: The stoichiometry of the acid may be too low to drive the reaction to completion, especially if the substrate or solvent consumes some of the acid. A common starting point is 5-10 equivalents of acid.[1] For stubborn substrates, using a higher concentration of acid, such as 25-50% TFA in Dichloromethane (DCM), or switching to a stronger system like 4M HCl in dioxane is recommended.[4]

  • Reaction Time/Temperature: While many deprotections are complete within 1-3 hours at room temperature, sterically hindered or electronically deactivated substrates may require longer reaction times or gentle warming (e.g., to 40°C).[1][4] However, exercise caution with heating, as it can promote side reactions. Always monitor reaction progress by a suitable technique like TLC or LC-MS.[5]

  • Water Content: The presence of excessive water can hydrolyze the Boc group but may also interfere with the efficiency of some acidic reagents. Using anhydrous solvents is generally recommended for consistent results.[1]

Q3: I'm observing unexpected side products. What is causing them and how can I prevent them?

A3: The primary culprit for side product formation is the reactive tert-butyl cation generated during the cleavage of the Boc group.[4] This carbocation is an electrophile and can alkylate any available nucleophiles in the reaction mixture. Common side reactions include:

  • Alkylation of the Product: The newly deprotected piperidine nitrogen can be alkylated by the tert-butyl cation, leading to a t-butylated impurity.

  • Alkylation of Sensitive Functional Groups: Other nucleophilic moieties on your molecule, such as phenols, thiols, or electron-rich aromatic rings, are susceptible to alkylation.

Prevention Strategy: Using Scavengers To mitigate these side reactions, it is highly recommended to add a "scavenger" to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate or product.

ScavengerTarget Functional GroupTypical ConcentrationNotes
Triisopropylsilane (TIS) General purpose, effective for indoles2.5 - 5% (v/v)Reduces the tert-butyl cation to isobutane.[4]
Anisole or Thioanisole Tryptophan, Tyrosine, Methionine2.5 - 5% (v/v)Traps the cation via electrophilic aromatic substitution.[6]
Water General purpose2.5% (v/v)Reacts with the cation to form t-butanol. Often used with TIS.[4]
1,2-Ethanedithiol (EDT) Thioethers, protecting groups like Trt2.5% (v/v)Effective for sulfur-containing residues.

Q4: Should I use TFA in DCM or HCl in dioxane? What are the key differences?

A4: Both are standard and effective methods, but the choice depends on your substrate's sensitivity and downstream processing requirements.[1][2]

Reagent SystemAdvantagesDisadvantagesBest For...
TFA in DCM Highly effective, fast reactions (often 0.5-3 hours), volatile components are easy to remove under vacuum.[1][2]Corrosive, toxic, can cleave other acid-labile groups (e.g., t-butyl esters).[2] The resulting TFA salt can sometimes be difficult to handle or require a separate salt-freeing step.General purpose, solid-phase synthesis, when rapid and complete removal is the priority.[2]
HCl in Dioxane (4M) Cost-effective, readily available. The product precipitates as a crystalline hydrochloride salt, which is often easy to isolate by filtration and can be very pure.[5][7]Can be less selective and potentially form chlorinated byproducts.[2] Dioxane is a suspected carcinogen and has a high freezing point.[8] Reaction times can be longer (1-4 hours or more).[5]Cases where isolating a stable, crystalline salt is advantageous for purification and storage. Can offer better selectivity for removing Nα-Boc groups in the presence of t-butyl esters.[7][9]
Troubleshooting Workflow

When a deprotection reaction fails, a systematic approach is crucial. The following workflow helps diagnose and solve common issues.

G cluster_start cluster_solutions1 cluster_solutions2 cluster_solutions3 start Reaction Issue: Incomplete Deprotection or Low Yield diag1 Check Reagents & Setup start->diag1 Step 1 diag2 Monitor Reaction (TLC/LC-MS) start->diag2 Step 2 diag3 Analyze Work-up & Purification start->diag3 Step 3 sol1a Insufficient Acid? diag1->sol1a Verify sol1c Anhydrous Conditions? diag1->sol1c Verify sol2a Reaction Stalled? diag2->sol2a Yes sol2d Side Products Forming? diag2->sol2d Yes sol3a Product Loss? diag3->sol3a Possible sol1b Increase Acid Conc./Equiv. (e.g., 25-50% TFA or 4M HCl) sol1a->sol1b Yes sol1d Use Anhydrous Solvents sol1c->sol1d No sol2b Increase Reaction Time sol2a->sol2b sol2c Gently Warm Reaction (e.g., to 40°C) sol2b->sol2c If still stalled sol2e Add Scavengers (TIS, Anisole, etc.) sol2d->sol2e sol3b Ensure Complete Extraction Check pH during Basification sol3a->sol3b sol3c Optimize Purification (e.g., different column, trituration) sol3a->sol3c

Caption: Troubleshooting workflow for Boc deprotection.

Experimental Protocols

These protocols provide a starting point for the two most common deprotection methods. Always adapt them based on the specific characteristics of your substrate and monitor the reaction's progress.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective for a wide range of N-Boc-piperidine substrates.[2]

  • Preparation: Dissolve the N-Boc-piperidine substrate (1.0 eq) in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar. If your substrate is sensitive to alkylation, add an appropriate scavenger (e.g., 2.5% TIS and 2.5% water).[4]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq).[1] A common and effective cocktail is a 25-50% solution of TFA in DCM.[4][5]

    • Caution: The reaction can be exothermic and evolve CO₂ and isobutylene gas. Ensure adequate ventilation.[1][3]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.[1]

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.[5]

  • Work-up:

    • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[4]

    • The resulting crude amine TFA salt can often be used directly in the next step.

    • To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate or another mild base until the aqueous layer is basic. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[5]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is particularly useful when the isolation of a stable hydrochloride salt is desired.[2]

  • Preparation: Place the N-Boc-piperidine substrate (1.0 eq) in a round-bottom flask. It can be dissolved in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate) or used neat.[4]

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 eq).[1]

  • Reaction: Stir the mixture at room temperature for 2-4 hours. In many cases, the desired product will precipitate out of the solution as the hydrochloride salt.[1][5]

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete in 1-4 hours.[4]

  • Work-up:

    • If a precipitate forms: Collect the solid product by filtration. Wash the filter cake with a cold, non-polar solvent like diethyl ether to remove non-polar impurities and residual solvent. Dry the salt under vacuum.[1][5]

    • If no precipitate forms: Concentrate the reaction mixture under reduced pressure to yield the crude hydrochloride salt. The salt can then be triturated with diethyl ether to induce crystallization and remove impurities.[2]

Choosing the Right Method: A Decision Guide

G start Start: Need to Deprotect N-Boc-Piperidine q1 Is the substrate highly sensitive to acid? (e.g., contains other acid-labile groups) start->q1 q2 Is isolation of a crystalline hydrochloride salt desirable for purification/stability? q1->q2 No method_mild Consider milder methods: p-TSA, H3PO4, or Lewis Acid conditions. q1->method_mild Yes method_tfa Use TFA in DCM. Fast, effective, easy removal. q2->method_tfa No method_hcl Use 4M HCl in Dioxane. Good for salt isolation. q2->method_hcl Yes check_scavenger Remember to add scavengers if needed. method_tfa->check_scavenger method_hcl->check_scavenger

Caption: Decision guide for selecting a Boc deprotection method.

Mild & Alternative Deprotection Methods

For substrates containing other acid-labile protecting groups (e.g., acetals, silyl ethers) where selectivity is paramount, standard strong acid conditions may be unsuitable. In these cases, milder or alternative methods should be considered.

MethodReagents & ConditionsAdvantagesConsiderations
p-Toluenesulfonic Acid (p-TSA) ~2 eq. p-TSA in CH₃CN or mechanochemically (neat).[2]Solid reagent (easy to handle), less corrosive than TFA, considered a "greener" alternative.[2]Can be slower in solution and may require heat.[2]
Aqueous Phosphoric Acid (H₃PO₄) Aqueous H₃PO₄ in a solvent like THF.[2]Mild and can be highly selective.[2][10]Reaction times are often significantly longer, and the workup can be more complex.[2]
Lewis Acids ZnBr₂ in CH₂Cl₂; TMSI in CH₂Cl₂.[11][12]Can be useful for acid-labile compounds under non-protic conditions.Can require longer reaction times (12-24h) and a more complex setup.[11]
Thermal Deprotection Heating in a high-boiling solvent (e.g., diphenyl ether) or neat.[13]Useful for substrates sensitive to strong acids but thermally stable.[2]Requires high temperatures (e.g., >150 °C) which may not be suitable for all substrates.[13][14]
Oxalyl Chloride in Methanol Oxalyl chloride (3 eq.) in MeOH at room temperature.[15][16]A mild, non-TFA based method with reported high yields.[15][16]Generates HCl in situ; the mechanism is distinct from simple acidolysis.[16]

References

Technical Support Center: Separation of Diastereomers in Substituted Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the challenging yet critical process of separating diastereomers in substituted piperidine synthesis. The piperidine scaffold is a cornerstone in medicinal chemistry, and achieving stereochemical purity is paramount for elucidating structure-activity relationships (SAR) and ensuring therapeutic efficacy and safety.[1][2] This resource is designed to provide practical, experience-driven advice to navigate the complexities of diastereomer resolution.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when planning the separation of substituted piperidine diastereomers.

Q1: What are the primary methods for separating diastereomers of substituted piperidines?

A1: The most prevalent and effective methods fall into two main categories: chromatographic techniques and classical resolution via crystallization.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful tools for both analytical and preparative-scale separations.[3][4] Flash column chromatography on standard silica gel can also be effective, though it may require careful optimization.[5]

  • Diastereoselective Crystallization: This classical method involves reacting the racemic piperidine mixture with a chiral resolving agent (typically a chiral acid) to form diastereomeric salts.[4][6] These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4][7]

Q2: Why is the separation of piperidine diastereomers often challenging?

A2: The primary challenge stems from the basic nature of the piperidine nitrogen. This functional group can engage in strong interactions with the stationary phase in chromatography, particularly the acidic silanol groups on silica gel.[3][8] This interaction often leads to poor peak shapes, such as tailing, and consequently, low resolution between closely related diastereomers.[3][8] Additionally, the structural differences between diastereomers can be subtle, making their separation by either chromatography or crystallization inherently difficult.[8]

Q3: When should I choose chromatography over crystallization, or vice versa?

A3: The choice of method depends on several factors:

FactorBest Suited for Chromatography (HPLC/SFC)Best Suited for Diastereoselective Crystallization
Scale Analytical to small-scale preparative work.[7]Large-scale separations, often more economically viable.[7]
Purity Requirement Can achieve very high purity.Purity can be high but may require multiple recrystallizations.[6]
Development Time Method development can be rapid with modern screening systems.Can be time-consuming, often requiring empirical screening of multiple resolving agents and solvents.[4]
Compound Properties Broadly applicable.Requires the formation of stable, crystalline salts with significant solubility differences.[4]
Q4: My piperidine compound lacks a UV chromophore. How can I monitor its separation by HPLC?

A4: This is a common issue. If your compound lacks a suitable UV chromophore, you have a few options:

  • Pre-column Derivatization: You can react your piperidine sample with a reagent that introduces a chromophore. A common choice is para-toluene sulfonyl chloride (PTSC), which reacts with the piperidine nitrogen.[3][9]

  • Alternative Detectors: If derivatization is not desirable, you can use alternative detection methods such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[10]

Section 2: Troubleshooting Chromatographic Separations

This section provides detailed guidance on resolving common issues encountered during HPLC and flash chromatography of piperidine diastereomers.

Problem 1: Poor Peak Shape (Tailing) in HPLC or SFC

Cause: The basic piperidine nitrogen is interacting strongly with acidic silanol groups on the silica-based stationary phase.[3][8]

Solutions:

  • Mobile Phase Additives: The most common solution is to add a basic modifier to your mobile phase to "mask" the active silanol sites.[3][4]

    • For reversed-phase HPLC, add 0.1% diethylamine (DEA) or triethylamine (TEA).[8]

    • For normal-phase HPLC, a small amount of an amine like DEA or TEA (typically 0.1%) is also effective.[4]

    • For SFC, 0.1-0.5% DEA is commonly used.[8]

  • Use a Base-Deactivated Column: Many manufacturers offer columns specifically designed for the analysis of basic compounds. These columns have been end-capped to minimize the number of accessible silanol groups, significantly reducing peak tailing.[3]

  • Adjust Column Temperature: Changing the column temperature can affect selectivity and peak shape. While often overlooked, it can be a powerful parameter for optimization.[3]

Problem 2: Poor or No Separation Between Diastereomer Peaks

Cause: The selected stationary and mobile phases do not provide sufficient selectivity for the diastereomers.

Solutions:

  • Systematic Screening: The key is to systematically screen different parameters.

    • Stationary Phase: Test columns with different stationary phases. For HPLC, polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® and Chiralcel® are highly effective for piperidine derivatives.[4] If standard C18 or silica columns are not working, consider phases with different selectivities, such as phenyl or cyano columns.[11]

    • Mobile Phase: Experiment with different organic modifiers (e.g., methanol vs. acetonitrile in reversed-phase) and different solvent systems in normal-phase (e.g., hexane/isopropanol vs. hexane/ethanol).[11]

  • Optimize Flow Rate: A slower flow rate increases the interaction time between the analytes and the stationary phase, which can sometimes improve the resolution of closely eluting peaks.[5]

  • Gradient Elution: For flash chromatography, if an isocratic system fails, a shallow gradient where the polarity is increased very slowly can help resolve compounds with similar retention factors.[5]

Workflow for Troubleshooting Poor HPLC Resolution

Caption: Troubleshooting logic for poor HPLC resolution of piperidine diastereomers.

Section 3: Troubleshooting Diastereoselective Crystallization

Crystallization can be a powerful technique for large-scale separations but often requires significant empirical optimization.

Problem 1: Failure to Induce Crystallization (Oil Formation or No Precipitation)

Cause: The diastereomeric salt is too soluble in the chosen solvent, or the conditions are not conducive to crystal lattice formation.

Solutions:

  • Solvent Screening: This is the most critical parameter. The ideal solvent will dissolve the salt at an elevated temperature but allow for selective precipitation of one diastereomer upon cooling.[8]

    • Screen a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile).[7]

    • Try solvent/anti-solvent systems. An "anti-solvent" is a solvent in which the salt is insoluble. Add it dropwise to a solution of the salt until turbidity persists.[4] Common anti-solvents include alkanes like hexane or heptane.[6]

  • Concentration Adjustment: Carefully evaporate some of the solvent to create a supersaturated solution, which is necessary for crystallization to begin.[4]

  • Induce Nucleation:

    • Seeding: If you have a crystal from a previous small-scale attempt, add a tiny amount to the supersaturated solution to act as a template for crystal growth.[4][8]

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[4]

  • Cooling Rate: Allow the solution to cool slowly. Rapid cooling often leads to the formation of oils or very small crystals. Cooling to a lower temperature (e.g., 0-4 °C) can maximize the yield.[7]

Problem 2: Low Diastereomeric Excess (d.e.) of the Crystallized Salt

Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system, leading to co-precipitation.

Solutions:

  • Re-screen Resolving Agents and Solvents: The combination of the chiral resolving agent and the solvent is crucial. Some common and effective chiral acids for resolving basic piperidines include:

    • (R)- or (S)-Mandelic acid[4][6]

    • Tartaric acid derivatives like di-benzoyl-L-tartaric acid or di-p-toluoyl-D-tartaric acid[4][6]

    • Camphorsulfonic acid[12]

  • Multiple Recrystallizations: While time-consuming, recrystallizing the obtained solid one or more times from the same or a different solvent system can significantly enhance the diastereomeric purity.[6]

  • Slurry: Stirring the crystalline solid in a solvent where it is only sparingly soluble (a slurry) can allow the system to equilibrate, often resulting in a higher d.e. as the less soluble diastereomer crystallizes out at the expense of the more soluble one.

Experimental Protocol: General Procedure for Diastereomeric Salt Crystallization

This protocol provides a starting point; optimization of the resolving agent, solvent, and stoichiometry is almost always required.[4]

  • Salt Formation:

    • Dissolve one equivalent of the racemic piperidine mixture in a suitable solvent (e.g., ethanol).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., di-benzoyl-L-tartaric acid) in the same solvent, heating gently if necessary.[7]

  • Crystallization:

    • Add the resolving agent solution to the piperidine solution with stirring.

    • Allow the mixture to cool slowly to ambient temperature. It may be beneficial to then cool it further in a refrigerator or ice bath.[6]

    • If no crystals form, try the troubleshooting steps outlined above (seeding, scratching, adding an anti-solvent).

  • Isolation and Analysis:

    • Isolate the crystals by filtration, washing with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum.

    • Determine the diastereomeric purity by a suitable analytical method, such as chiral HPLC or by analyzing the ¹H NMR spectrum.

  • Liberation of the Free Base:

    • To recover the enantiomerically enriched piperidine, dissolve the salt in an aqueous solution and add a base (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the chiral acid.[8]

    • Extract the free piperidine base into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer, filter, and concentrate to yield the purified product.

Decision Workflow for Separation Method Selection

Caption: Decision tree for selecting a primary separation strategy.

By approaching the separation of substituted piperidine diastereomers systematically and understanding the chemical principles behind the common challenges, researchers can significantly improve their success rate. This guide serves as a foundational resource to aid in that process.

References

Technical Support Center: Scaling Up 1-Ethylpiperidin-3-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 1-Ethylpiperidin-3-amine. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the production of this key pharmaceutical intermediate. As Senior Application Scientists, we combine established chemical principles with field-tested insights to help you navigate the complexities of moving from the lab bench to larger-scale production.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its production, while conceptually straightforward, presents several challenges during scale-up, including reaction control, impurity profiling, and purification efficiency. This guide will address these issues in a practical, question-and-answer format, providing you with the necessary information to optimize your process.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Optimization
Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent and industrially viable method for synthesizing this compound is through the reductive amination of 1-ethylpiperidin-3-one. This method is favored for its efficiency and the availability of starting materials.[2] The general reaction scheme is as follows:

Figure 1: General workflow for the reductive amination of 1-ethylpiperidin-3-one.

Key advantages of this route include:

  • High Atom Economy: The reaction incorporates the amine source directly into the final product with water as the primary byproduct.

  • Process Control: Temperature, pressure, and catalyst loading are critical parameters that can be precisely controlled to influence reaction rate and selectivity.[2]

Q2: During the reductive amination of 1-ethylpiperidin-3-one, I'm observing significant formation of 1-ethylpiperidin-3-ol as a byproduct. How can I minimize this?

The formation of 1-ethylpiperidin-3-ol is a common side reaction resulting from the reduction of the starting ketone before imine formation is complete. To mitigate this, consider the following strategies:

  • Optimize Reaction Conditions:

    • pH Control: Maintaining a slightly acidic pH (around 5-6) can favor imine formation over ketone reduction. However, overly acidic conditions can protonate the amine, rendering it non-nucleophilic.

    • Staged Addition of Reducing Agent: Introduce the reducing agent only after allowing sufficient time for the ketone and amine to form the imine intermediate.

  • Choice of Reducing Agent:

    • Sodium triacetoxyborohydride (STAB): This reagent is often preferred for reductive aminations as it is less reactive towards ketones compared to other borohydrides like sodium borohydride.[3][4]

    • Catalytic Hydrogenation: Using a catalyst like Palladium on Carbon (Pd/C) with hydrogen gas can be highly selective for the imine reduction, especially at controlled pressures and temperatures.[2]

ParameterRecommendation for Minimizing Alcohol ByproductRationale
pH 5-6Favors imine formation.
Reagent Addition Staged addition of reducing agentAllows for imine formation before reduction.
Reducing Agent Sodium triacetoxyborohydride or Catalytic HydrogenationHigher selectivity for imine reduction.
Purification and Impurity Profiling
Q3: What are the primary challenges in purifying this compound, and what are the recommended methods for large-scale purification?

The main purification challenges stem from the presence of structurally similar impurities, such as the starting ketone, the alcohol byproduct, and potentially over-alkylated products. The basic nature of the product also influences the choice of purification technique.

For large-scale purification, distillation under reduced pressure is the most effective method. The relatively low boiling point of this compound allows for its separation from less volatile impurities.

Troubleshooting Distillation:

  • Incomplete Separation: If you are observing co-distillation of impurities, consider using a fractional distillation column with a higher number of theoretical plates.

  • Product Decomposition: The product can be sensitive to high temperatures. Ensure the vacuum is sufficiently low to keep the distillation temperature below the decomposition point.

  • Column Flooding: At scale, high vapor flow rates can lead to column flooding. Proper column packing and careful control of the heating rate are crucial.

Q4: How can I effectively remove residual starting materials and byproducts?

A combination of techniques is often necessary for achieving high purity:

  • Aqueous Workup:

    • Acid Wash: An initial wash with a dilute acid (e.g., HCl) will protonate the amine product and any amine impurities, transferring them to the aqueous layer and leaving non-basic impurities in the organic phase.

    • Basification and Extraction: The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Crystallization of a Salt:

    • Formation of a salt, such as the dihydrochloride, can be an effective purification step. The salt often has different solubility properties than the free base and its impurities, allowing for purification by recrystallization.[5][6]

Figure 2: A typical purification workflow for this compound.

Safety and Handling
Q5: What are the key safety precautions to consider when scaling up the production of this compound?

This compound and its precursors can be hazardous. A thorough understanding of their safety profiles is essential.

  • Toxicity and Corrosivity: The product is classified as causing skin irritation and potential respiratory irritation.[5][7] It is also harmful if swallowed and can cause severe skin burns and eye damage.[8] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a fume hood.[9]

  • Flammability: While the amine itself is not highly flammable, some solvents and reagents used in the synthesis are.[8] Ensure that all equipment is properly grounded to prevent static discharge, and avoid open flames and sparks.[9][10]

  • Exothermic Reactions: The reductive amination can be exothermic. On a larger scale, efficient heat management is critical to prevent runaway reactions. Use a reactor with adequate cooling capacity and monitor the internal temperature closely.

HazardMitigation Strategy
Toxicity/Corrosivity Use appropriate PPE (gloves, goggles, lab coat). Work in a well-ventilated area.
Flammability Ground equipment. Avoid ignition sources.
Exothermic Reaction Use a reactor with proper cooling. Monitor temperature.

Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures. [5][7][8][9]

Experimental Protocols

Protocol 1: Reductive Amination using Catalytic Hydrogenation

Materials:

  • 1-Ethylpiperidin-3-one

  • Ammonia in methanol (7N solution)

  • Palladium on Carbon (5% Pd/C)

  • Methanol

  • Hydrogen gas

Procedure:

  • To a pressure reactor, add 1-ethylpiperidin-3-one and methanol.

  • Cool the mixture to 0-5 °C and slowly add the ammonia in methanol solution.

  • Add the 5% Pd/C catalyst.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen (typically 50-100 psi, but optimize for your setup).

  • Heat the reaction mixture to the desired temperature (e.g., 40-50 °C) and stir until hydrogen uptake ceases.

  • Cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Distillation

Materials:

  • Crude this compound

  • Distillation apparatus with vacuum capability

  • Fractionating column (optional, for higher purity)

Procedure:

  • Set up the distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Charge the distillation flask with the crude product.

  • Begin to apply vacuum slowly.

  • Once the desired vacuum is reached, gradually heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point of this compound at that pressure.

  • Monitor the purity of the collected fractions by a suitable analytical method (e.g., GC or NMR).

Conclusion

Scaling up the production of this compound requires careful consideration of reaction conditions, purification strategies, and safety protocols. By understanding the underlying chemical principles and implementing robust process controls, researchers and production chemists can overcome the common challenges and achieve efficient, safe, and scalable synthesis of this important intermediate.

References

Part 1: Understanding the Enemy: Mechanisms of Racemization

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Preventing Racemization During Chiral Piperidine Synthesis >

Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining stereochemical integrity during the synthesis of chiral piperidine scaffolds. Piperidines are among the most prevalent heterocycles in pharmaceuticals, making stereocontrol paramount.[1] This guide provides in-depth troubleshooting, FAQs, and best practices to prevent racemization and ensure the desired stereochemical outcome in your experiments.

Racemization, the conversion of an enantiomerically enriched substance into a mixture of equal parts of both enantiomers (a racemate), is a significant hurdle in asymmetric synthesis. In piperidine synthesis, this loss of stereochemical information can occur through several pathways.

Common Causes of Racemization:

  • Formation of Achiral Intermediates: Reactions proceeding through planar, achiral intermediates like enamines or iminium ions can eradicate stereochemical information. Subsequent nucleophilic attack can then occur from either face, leading to a racemic or diastereomeric mixture.[2]

  • Base-Mediated Epimerization: The presence of a base, particularly a strong one, can facilitate the deprotonation of a stereogenic center. This is especially problematic at the α-position to a carbonyl or other activating group, which forms a planar enolate. Reprotonation from either side results in racemization.[2][3]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy to overcome the barrier for racemization, leading to a diminished enantiomeric excess (ee).[2][4] Careful temperature control is therefore crucial.

  • Inappropriate Catalyst or Chiral Auxiliary: The selection of a chiral catalyst or auxiliary is fundamental to inducing and preserving stereoselectivity. An inadequate catalyst may fail to provide a sufficient energy difference between the diastereomeric transition states, resulting in poor stereocontrol.[2]

Part 2: Troubleshooting Guides by Reaction Type

This section addresses specific experimental challenges and offers targeted solutions to prevent racemization in common synthetic transformations used to build or modify chiral piperidines.

Issue 1: Loss of Stereointegrity During N-Alkylation of Chiral Piperidines

Scenario: "I'm performing an N-alkylation on my enantiomerically pure 2-substituted piperidine, but I'm observing significant racemization in the product."

Root Cause Analysis: Direct N-alkylation of secondary amines like piperidines with alkyl halides can be problematic.[5] The reaction often requires elevated temperatures and the presence of a base, both of which can contribute to racemization, especially if the 2-substituent can stabilize a carbanion or if the nitrogen atom itself is a stereocenter that undergoes inversion.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: If possible, conduct the alkylation at room temperature or below. This may require longer reaction times or the use of a more reactive alkylating agent (e.g., an alkyl iodide or triflate instead of a bromide or chloride).

  • Select a Non-Nucleophilic, Hindered Base: Instead of strong, nucleophilic bases, opt for a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) or proton sponge.[6] These bases are less likely to cause epimerization at adjacent stereocenters.

  • Consider Reductive Amination: A milder and often more stereochemically robust alternative is reductive amination.[5] This two-step, one-pot process involves the formation of an iminium ion intermediate followed by reduction with a mild reducing agent.

dot

Reductive_Amination_Workflow cluster_workflow Reductive Amination Protocol Start Chiral 2-Substituted Piperidine Iminium Iminium Ion Formation (Mild Acid Catalyst) Start->Iminium Aldehyde Aldehyde or Ketone (R'-CHO or R'-CO-R'') Aldehyde->Iminium Reduction In situ Reduction (e.g., NaBH(OAc)₃, NaBH₃CN) Iminium->Reduction Product N-Alkylated Piperidine (Stereochemistry Retained) Reduction->Product

Caption: Reductive Amination Workflow.

Issue 2: Racemization During Ring Formation or Modification

Scenario: "My catalytic asymmetric synthesis of a piperidine derivative is showing low enantioselectivity."

Root Cause Analysis: The success of catalytic asymmetric syntheses, such as rhodium-catalyzed cycloadditions or enantioselective reductions, hinges on the precise control of the reaction environment.[7][8][9] Factors like solvent, temperature, and ligand choice are critical.

Troubleshooting Protocol:

  • Optimize the Chiral Ligand: The chiral ligand is the heart of the asymmetric catalyst. Screen a variety of ligands to find one that provides the best stereochemical induction for your specific substrate.

  • Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, therefore, the enantioselectivity. A systematic screen of different solvents is recommended.

  • Temperature Optimization: As a general rule, lower temperatures often lead to higher enantioselectivity.[2] Perform the reaction at various temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and stereoselectivity.

Data Summary: Impact of Reaction Parameters on Enantioselectivity

ParameterCondition Aee (%)Condition Bee (%)Rationale
Ligand (R)-BINAP85(R)-SEGPHOS95Increased rigidity of SEGPHOS ligand leads to better facial discrimination.
Solvent Toluene90THF75Non-coordinating toluene minimizes interference with the catalyst-substrate complex.
Temperature 25 °C88-20 °C>99Lower temperature enhances the energy difference between diastereomeric transition states.
Issue 3: Epimerization Alpha to a Carbonyl Group

Scenario: "I have a chiral piperidone intermediate, and I'm losing stereochemical purity in subsequent steps, especially when using basic conditions."

Root Cause Analysis: The α-proton to a carbonyl group is acidic and susceptible to removal by a base, leading to the formation of a planar enolate intermediate.[2] This is a classic pathway for racemization.

Troubleshooting Protocol:

  • Use of Non-Nucleophilic Bases: Employ sterically hindered, non-nucleophilic bases such as LDA (Lithium diisopropylamide) or LiHMDS (Lithium bis(trimethylsilyl)amide) at low temperatures (-78 °C) for enolate formation.

  • Kinetic vs. Thermodynamic Control: For subsequent reactions of the enolate, ensure conditions that favor kinetic control (low temperature, rapid addition of electrophile) to minimize the potential for equilibration and racemization.

  • Protecting Group Strategy: If possible, consider converting the carbonyl group to a less activating functional group (e.g., a dithiane) before performing reactions that require basic conditions. The carbonyl can be regenerated later.

dot

Epimerization_Mechanism cluster_mechanism Base-Mediated Epimerization Chiral (R)-Piperidone Enolate Planar Enolate (Achiral) Chiral->Enolate - H⁺ Base Base (B:) Protonation_R Protonation (front) Enolate->Protonation_R + H⁺ Protonation_S Protonation (back) Enolate->Protonation_S + H⁺ R_Product (R)-Piperidone Protonation_R->R_Product S_Product (S)-Piperidone Protonation_S->S_Product

Caption: Mechanism of Base-Mediated Epimerization.

Part 3: Proactive Strategies: Chiral Auxiliaries

A powerful strategy to control stereochemistry is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to your substrate to direct the stereochemical outcome of a reaction.[10] The auxiliary is then cleaved to reveal the desired enantiomerically enriched product.

General Workflow for Using a Chiral Auxiliary:

  • Attachment: Covalently bond the chiral auxiliary to the prochiral substrate.

  • Diastereoselective Reaction: Perform the key bond-forming reaction. The steric and electronic properties of the auxiliary will favor the formation of one diastereomer over the other.

  • Cleavage: Remove the auxiliary to yield the enantiomerically enriched target molecule. The auxiliary can often be recovered and reused.[10]

Popular Chiral Auxiliaries in Piperidine Synthesis:

  • Phenylglycinol-derived Lactams: These auxiliaries are effective for the diastereoselective alkylation of lactams, which can then be reduced to the corresponding piperidines.[11][12]

  • Carbohydrate-based Auxiliaries: Sugars like arabinopyranosylamine can be used to form chiral imines, which then undergo diastereoselective nucleophilic additions.[13]

  • SAMP/RAMP Hydrazones: (S)- and (R)-1-amino-2-(methoxymethyl)pyrrolidine are used to form chiral hydrazones, enabling stereoselective α-alkylation.[14]

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I observe unexpected racemization? A1: The first step is to re-analyze your starting materials to confirm their enantiomeric purity. Then, carefully review your reaction conditions. The most common culprits are excessive heat and the use of a strong base. Try repeating the reaction at a lower temperature.

Q2: How can I monitor the enantiomeric excess (ee) of my reaction? A2: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.

Q3: Are there any "racemization-free" coupling reagents I can use for amide bond formation involving a chiral piperidine carboxylic acid? A3: While no reagent is completely immune to causing racemization under all conditions, certain coupling reagents are designed to minimize this risk. Reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and the use of additives like OxymaPure® are known to suppress racemization compared to older reagents.[15]

Q4: Can solvent choice alone prevent racemization? A4: While solvent choice is a critical factor that can influence stereoselectivity, it is rarely the sole solution to a significant racemization problem. It should be optimized in conjunction with other parameters like temperature, base, and catalyst/reagent selection.

Q5: My reaction involves a ring-closing metathesis (RCM) step to form the piperidine ring. Can racemization occur here? A5: Racemization is less common during the RCM step itself, as it typically doesn't involve the breaking of bonds at existing stereocenters. However, if the substrate has acidic protons and the reaction conditions are harsh, epimerization is still a possibility. More critically, the stereochemical outcome of RCM is often dependent on the geometry of the starting diene and the catalyst used.[16][17][18]

References

Technical Support Center: Enhancing Lipophilic Ligand Efficiency of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for medicinal chemists and drug discovery professionals. This guide is designed to provide expert insights and practical troubleshooting for the optimization of Lipophilic Ligand Efficiency (LLE) in piperidine-containing compounds. The piperidine scaffold is a cornerstone in modern medicinal chemistry, valued for its frequent presence in approved drugs and its ability to be readily modified.[1] However, balancing the high potency often achievable with these compounds against the perils of high lipophilicity is a critical challenge in developing safe and effective drug candidates. This guide offers a structured approach to navigating this challenge, grounded in established principles and experimental data.

Frequently Asked Questions (FAQs)

Q1: What is Lipophilic Ligand Efficiency (LLE) and why is it a critical parameter in drug discovery?

Lipophilic Ligand Efficiency (LLE), also referred to as Lipophilic Efficiency (LipE), is a crucial metric used to assess the quality of a compound by relating its potency to its lipophilicity.[2][3] It is calculated using the formula:

LLE = pIC₅₀ (or pEC₅₀) - LogP (or LogD)

Where:

  • pIC₅₀/pEC₅₀ is the negative logarithm of the half-maximal inhibitory or effective concentration.

  • LogP is the logarithm of the partition coefficient between octanol and water, measuring the lipophilicity of a neutral compound.

  • LogD is the logarithm of the distribution coefficient, which is the LogP at a specific pH (typically 7.4 for physiological relevance) and is more suitable for ionizable compounds.[4][5]

A higher LLE value is desirable as it indicates that a compound achieves high potency without excessive lipophilicity. Compounds with high lipophilicity often suffer from poor aqueous solubility, high metabolic turnover, and an increased likelihood of off-target effects and toxicity. An LLE value between 5 and 7 is often considered optimal for a drug candidate.[3]

Q2: Why is the piperidine scaffold so common in drug molecules, and how does it influence LLE?

The piperidine ring is a privileged scaffold in medicinal chemistry due to several advantageous features:

  • Structural Versatility: It is a six-membered nitrogen-containing heterocycle that can be readily and diversely substituted at multiple positions, allowing for fine-tuning of its three-dimensional structure to fit target binding pockets.[1][6]

  • Improved Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This basicity allows for modulation of aqueous solubility and interactions with biological targets.[1]

  • Favorable ADME Properties: The presence of a piperidine motif can enhance a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and often leads to reduced toxicity.[1]

The piperidine ring itself has a moderate lipophilicity, but its substituents play a crucial role in the overall LogP/LogD of the molecule. Therefore, strategic modification of the piperidine scaffold is a powerful tool for optimizing LLE.[1][7]

Troubleshooting Guides

Scenario 1: My piperidine analog has high potency but its LogP/LogD is too high, resulting in a low LLE. What are my primary strategies for reducing lipophilicity?

This is a common challenge in lead optimization. A potent but "greasy" compound is unlikely to become a successful drug. Here are several experimentally validated strategies to reduce the lipophilicity of your piperidine-based compound:

Strategy 1.1: Introduction of Polar Functional Groups

The most direct way to reduce lipophilicity is to introduce polar atoms or functional groups. However, the position of these groups is critical to avoid a significant loss of potency.

  • Hydroxylation: Adding a hydroxyl (-OH) group can significantly decrease LogP. The key is to place it in a region of the molecule that is solvent-exposed and not critical for binding to the target. Hydroxylation of the piperidine ring itself, for example at the 4-position, is a common tactic.[8]

  • Introduction of a Basic Nitrogen: Replacing a carbon atom in a lipophilic substituent with a nitrogen atom can reduce lipophilicity. For example, replacing a cyclohexane ring with a piperidine ring has been shown to dramatically lower LogD.[2][9]

Strategy 1.2: Structural Rigidification and 3D Shape Modulation

Sometimes, increasing the three-dimensional complexity of a molecule can paradoxically reduce its lipophilicity.

  • Bridged Piperidines: Creating bicyclic structures by adding a carbon bridge to the piperidine ring can increase its sp³ character and, in some cases, lower LogD.[10][11] However, this is not always successful and is highly dependent on the overall molecular context.[10][11]

  • Spirocyclic Bioisosteres: Replacing the piperidine ring with a bioisostere like an azaspiro[3.3]heptane can also reduce lipophilicity due to changes in basicity and three-dimensional shape.[12][13]

Strategy 1.3: N-Substitution on the Piperidine Ring

The nitrogen atom of the piperidine ring is an excellent handle for modification.

  • Small Polar N-Alkyl Groups: While long N-alkyl chains increase lipophilicity, small, polar substituents can have the opposite effect. For example, replacing a larger N-alkyl group with an N-methyl or N-ethyl group can sometimes be beneficial.[2]

  • Fluorination of N-Alkyl Chains: Strategic placement of fluorine atoms on an N-alkyl substituent can modulate basicity and, consequently, LogD at physiological pH. However, this can sometimes lead to an increase in lipophilicity, so careful evaluation is required.[14]

LLE_Optimization_Workflow

Caption: General synthetic route to substituted piperidines.

Example: Synthesis of 4-Hydroxypiperidine Derivatives

  • Starting Material: 4-Methoxypyridine.

  • Reduction: The pyridine ring can be reduced to a piperidine using catalytic hydrogenation (e.g., H₂, PtO₂ in acetic acid) or chemical reduction.

  • Demethylation: The methoxy group is then cleaved to reveal the hydroxyl group, typically using strong acids like HBr.

  • Functionalization: The resulting 4-hydroxypiperidine can then be N-acylated, N-alkylated, or coupled with other fragments as required by the SAR exploration.

This modular approach allows for the rapid generation of analogs for LLE optimization. [6]

References

Technical Support Center: A Researcher's Guide to Managing Water-Sensitive Piperidine Cyclizations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of piperidine synthesis. The piperidine motif is a cornerstone of modern medicinal chemistry, appearing in numerous pharmaceuticals and natural products.[1][2][3] However, many powerful cyclization strategies are notoriously sensitive to water. Even trace amounts of moisture can hydrolyze key intermediates, deactivate catalysts, and lead to failed reactions.

This resource provides in-depth, field-proven insights and troubleshooting guides to help you master the anhydrous conditions required for successful piperidine cyclization.

Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind Water Sensitivity

This section addresses the fundamental principles governing water's detrimental effects on common piperidine cyclization reactions.

FAQ 1: My reaction yield is poor or zero. How does water specifically interfere with piperidine cyclization mechanisms?

Water is a potent nucleophile and a Lewis base, allowing it to interfere in several catastrophic ways:

  • Hydrolysis of Key Intermediates: Many piperidine syntheses proceed through electrophilic intermediates like iminium ions (common in aza-Prins and Pictet-Spengler type reactions) or activated amides.[4][5] Water can attack and hydrolyze these essential intermediates faster than the desired intramolecular cyclization can occur, leading to linear byproducts and halting the reaction pathway. For instance, in an intramolecular dehydrative cyclization, the formation of an iminium salt is a critical step; water readily reverses this process.[6][7]

  • Catalyst Deactivation:

    • Lewis Acids: Common Lewis acid catalysts (e.g., TiCl₄, SnCl₄, Zn(II) compounds) are highly oxophilic.[8] Water will preferentially coordinate to the metal center, deactivating the catalyst and preventing it from activating the substrate (e.g., an imine or aldehyde).[9]

    • Brønsted Acids: While some reactions require strong acids, excess water can dilute the acid, reducing its efficacy. More critically, for reactions that generate highly reactive species using superacids or activating agents like triflic anhydride (Tf₂O), water will consume the reagent, preventing the desired activation.[4][10]

  • Reagent Destruction: Highly reactive reagents used in piperidine synthesis, such as organolithiums or Grignard reagents, are incompatible with water. Water will protonate these strong bases, destroying them before they can participate in the reaction.

FAQ 2: What are the best methods to determine if my solvents and reagents are truly "dry"?

Visual inspection is insufficient. A solvent that appears clear can still contain enough water (measured in parts-per-million, or ppm) to ruin a sensitive reaction.

  • The Gold Standard (Quantitative): Karl Fischer Titration: This is the most reliable method for accurately quantifying water content in solvents and liquid reagents.[11] A coulometric Karl Fischer titrator can provide precise water levels down to the low ppm range, allowing you to validate your drying procedures.[12] For solid samples or those that react with the Karl Fischer reagents, an oven system can be used to evaporate the water into the titration cell.

  • Sensitive NMR-Based Methods (Quantitative): An advanced technique involves using 19F-NMR spectroscopy with specific reagents that react with water to produce a quantifiable fluorine signal, offering sensitivity that can exceed Karl Fischer titration.[13]

  • In-Still Visual Indicators (Qualitative): For solvents like THF or diethyl ether dried over sodium, the addition of benzophenone serves as a useful indicator. The formation of a deep blue or purple color from the benzophenone ketyl radical indicates that the solvent is anhydrous.[14] The absence of this color means water is still present.

FAQ 3: My starting materials (e.g., amino alcohols, diamines) are hygroscopic. What are the best practices for handling them?

Hygroscopic reagents readily absorb moisture from the atmosphere. Proper handling is non-negotiable.

  • Controlled Environment: Whenever possible, handle and weigh hygroscopic reagents inside a glovebox or a glove bag purged with an inert gas (nitrogen or argon).[15][16]

  • Freshly Opened or Purified: Use reagents from a freshly opened Sure/Seal™ bottle.[15] If a bottle has been opened previously, it is best to purify or dry the material again immediately before use. For amines, this often means distillation from a suitable drying agent like KOH or CaH₂.

  • Azeotropic Removal of Water: For solid starting materials that are difficult to handle in a glovebox, water can sometimes be removed by azeotropic distillation. This involves suspending the reagent in a solvent like toluene and distilling off the toluene-water azeotrope.[17]

  • Drying in a Vacuum Oven: Storing the material in a vacuum oven over a strong desiccant like phosphorus pentoxide (P₂O₅) can effectively remove adsorbed water. Ensure the material is stable to heat if the oven is warmed.

Section 2: Troubleshooting Guides for Common Failures

When a water-sensitive reaction fails, a systematic approach is needed to identify the source of the contamination.

Problem: Low or No Yield in a Piperidine Cyclization Reaction

This is the most common failure mode. Use the following decision tree to diagnose the potential issue.

G start Low or No Yield q1 Was solvent dryness quantitatively verified? start->q1 a1_yes Yes (e.g., Karl Fischer <20 ppm) q1->a1_yes Yes a1_no No / Unsure q1->a1_no No q2 Were reagents handled under inert atmosphere? a1_yes->q2 sol1 Action: Re-dry solvent using appropriate desiccant. Verify with Karl Fischer titration. a1_no->sol1 a2_yes Yes (Glovebox / Schlenk) q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the catalyst/reagent active? a2_yes->q3 sol2 Action: Improve handling technique. Use glovebox or proper Schlenk line procedures. a2_no->sol2 a3_yes Yes (Fresh bottle / freshly prepared) q3->a3_yes Yes a3_no No / Old reagent q3->a3_no No q4 Is the reaction temperature optimal? a3_yes->q4 sol3 Action: Use a fresh bottle of catalyst/reagent or purify/prepare it immediately before use. a3_no->sol3 sol4 Action: Optimize temperature. Run test reactions at lower and higher temperatures. q4->sol4

Caption: Troubleshooting decision tree for low yield.

Problem: Formation of a Linear Hydrolysis Byproduct

  • Symptom: You isolate a starting material-like compound where an imine has reverted to an amine and a carbonyl, or a ring-opened amino alcohol.

  • Causality: This is a classic sign of water intercepting a key cationic intermediate (e.g., an iminium or acyliminium ion). The rate of hydrolysis is outpacing the rate of cyclization.

  • Self-Validating Solutions:

    • Rigorously Dry All Components: Re-dry solvents to <10 ppm water content as verified by Karl Fischer titration.[11] Ensure starting materials are anhydrous.

    • Use a Dehydrating Agent: For reactions that are particularly sensitive or that produce water in situ, adding activated molecular sieves (3Å or 4Å) to the reaction flask can scavenge trace moisture.[18][19]

    • Increase Effective Concentration: Run the reaction at a higher concentration (within solubility limits) to favor the intramolecular cyclization over the intermolecular reaction with water.

Section 3: Validated Experimental Protocols

Adherence to strict protocols is essential for reproducibility.

Protocol 1: General Setup for an Anhydrous Reaction

  • Glassware Preparation: All glassware (flasks, stir bars, cannulas, syringes) should be cleaned and oven-dried at >125°C for at least 4 hours (preferably overnight).[15]

  • Assembly: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of dry inert gas (argon or nitrogen). This is typically done on a Schlenk line.

  • Cooling: Allow the glassware to cool to room temperature under a continuous, gentle flow of inert gas. A bubbler is used to monitor the positive pressure.

  • Reagent Addition: Add anhydrous solvents and liquid reagents via a gas-tight syringe through a rubber septum.[15] Add solid reagents under a strong counter-flow of inert gas or in a glovebox.

  • Maintaining Atmosphere: Ensure the reaction is maintained under a positive pressure of inert gas for its entire duration.

Protocol 2: Solvent Drying and Purity Verification

The choice of drying agent is solvent-dependent. The following table summarizes common laboratory practices and the achievable dryness levels.

SolventRecommended Drying AgentTypical ProcedureAchievable Water Content (ppm)Reference
Tetrahydrofuran (THF) Sodium (Na) / BenzophenoneReflux under N₂ until a persistent deep blue/purple color develops, then distill.< 10 ppm[12][14]
Dichloromethane (CH₂Cl₂) Calcium Hydride (CaH₂)Stir over CaH₂ for 24h, then distill under N₂.< 10 ppm[14]
Acetonitrile (MeCN) Calcium Hydride (CaH₂)Stir over CaH₂, reflux briefly, then distill. Store over 3Å molecular sieves.~15-30 ppm[11][14]
Toluene Sodium (Na) or CaH₂Reflux over the drying agent under N₂, then distill.< 20 ppm[11]
N,N-Dimethylformamide (DMF) Barium Oxide (BaO) or 4Å SievesStand over drying agent overnight, then distill under reduced pressure.~30-50 ppm[14]

Note: Distillation from reactive agents like sodium or CaH₂ should always be performed with appropriate safety precautions. Never distill to dryness.

Protocol 3: Transfer of a Water-Sensitive Liquid Reagent via Syringe

This protocol describes the use of a Sure/Seal™-style bottle, which is common for air- and water-sensitive reagents.[15]

  • Preparation: Take a clean, oven-dried syringe and needle. Flush the syringe with dry argon or nitrogen 3-5 times.

  • Pressure Equalization: Puncture the rubber septum of the Sure/Seal™ bottle with a needle connected to a nitrogen line to introduce a slight positive pressure.

  • Withdrawal: Insert the needle of the flushed syringe into the bottle, ensuring the needle tip is below the liquid level. Slowly pull the plunger to draw the desired volume of liquid. The positive pressure in the bottle will aid this process.

  • Removal of Gas: Invert the syringe and carefully push the plunger to expel any inert gas bubble from the barrel, leaving only the liquid.

  • Transfer: Immediately transfer the reagent by inserting the needle through the septum of the reaction flask and depressing the plunger.

Section 4: Workflow Visualization

Visualizing the process helps ensure no critical step is missed.

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: Reaction Setup cluster_reaction Phase 3: Execution & Analysis prep_glass Oven-Dry All Glassware (>125°C, >4h) dry_solvent Prepare/Distill Anhydrous Solvents prep_glass->dry_solvent verify_dry Verify Dryness (Karl Fischer / Indicator) dry_solvent->verify_dry prep_reagents Dry/Purify Reagents (Distill, Azeotrope, etc.) verify_dry->prep_reagents assemble Assemble Hot Glassware prep_reagents->assemble purge Purge with Inert Gas (Argon or Nitrogen) assemble->purge add_reagents Add Solvents & Reagents (Syringe/Cannula/Glovebox) purge->add_reagents run_reaction Run Reaction at Desired Temperature add_reagents->run_reaction monitor Monitor Progress (TLC, GC-MS, LC-MS) run_reaction->monitor workup Aqueous Work-up & Extraction monitor->workup analyze Purification & Analysis workup->analyze

Caption: Experimental workflow for water-sensitive cyclizations.

References

Validation & Comparative

The Impact of N-Alkylation on the Biological Activity of Piperidine Scaffolds: A Comparative Analysis of 1-Ethylpiperidin-3-amine and 1-Methylpiperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – In the landscape of drug discovery and development, the piperidine scaffold remains a cornerstone for the synthesis of a vast array of therapeutic agents. The functionalization of this versatile heterocycle, particularly at the nitrogen atom, can dramatically influence its pharmacological profile. This guide provides a detailed comparison of 1-ethylpiperidin-3-amine and its 1-methylpiperidine counterparts, offering insights into their differential performance in biological assays and elucidating the underlying structure-activity relationships (SAR). This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize piperidine-based compounds for various therapeutic targets.

The substitution on the piperidine nitrogen is a critical determinant of both the potency and the nature of the pharmacological activity, influencing whether a compound acts as an agonist or antagonist. While the N-methyl group is a common feature in many biologically active piperidine derivatives, its replacement with a slightly larger ethyl group can lead to significant changes in receptor binding affinity and overall efficacy.[1]

Comparative Biological Activity: A Focus on Sigma-1 Receptor Binding

A compelling example of the differential effects of N-ethyl versus N-methyl substitution is observed in the context of sigma-1 (σ1) receptor ligands. The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neurological disorders and cancer. A study on novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold revealed a clear trend in the impact of N-alkylation on binding affinity.

In this study, 1-methylpiperidine derivatives demonstrated high affinity for the σ1 receptor. In contrast, piperidine analogs bearing an N-ethyl group exhibited considerably lower σ1 affinity.[1] This suggests that even a subtle increase in the steric bulk at the piperidine nitrogen, from a methyl to an ethyl group, can be detrimental to the interaction with the σ1 receptor binding pocket.

Table 1: Comparative σ1 Receptor Affinity of N-Substituted Piperidine Analogs

Compound ClassN-Substituentσ1 Receptor Affinity (Ki, nM)
Piperidine Analog AMethylHigh
Piperidine Analog BEthylConsiderably Lower

Note: This table is a qualitative representation based on the findings that N-methylpiperidines showed high affinity while N-ethylpiperidines showed considerably lower affinity. For specific Ki values, refer to the original research.

The observed difference in affinity can be attributed to the specific interactions within the lipophilic binding pocket of the σ1 receptor. Molecular dynamics simulations have suggested that the nature of the substituent on the basic piperidine nitrogen influences interactions with key residues, and the smaller methyl group may allow for a more optimal fit compared to the ethyl group.[1]

Broader Implications for Drug Design: Insights from Cholinesterase Inhibition

The principle that N-substitution on the piperidine ring is a key factor in biological activity extends to other important drug targets, such as acetylcholinesterase (AChE), a primary target in the treatment of Alzheimer's disease. Numerous studies have explored the structure-activity relationships of N-substituted piperidine derivatives as AChE inhibitors.[2][3][4]

Experimental Workflow for Comparative Analysis

To directly compare the biological activity of this compound and a 1-methylpiperidine analog, a standardized set of in vitro assays would be employed. The following workflow outlines a typical approach for evaluating these compounds as potential enzyme inhibitors or receptor ligands.

Figure 1: A generalized experimental workflow for the comparative biological evaluation of piperidine analogs.

Experimental Protocol: Radioligand Binding Assay for σ1 Receptor Affinity

This protocol provides a standardized method for determining the binding affinity (Ki) of test compounds for the σ1 receptor.

1. Materials and Reagents:

  • Test compounds (this compound, 1-Methylpiperidine analog)
  • Radioligand (e.g., [³H]-(+)-pentazocine)
  • Membrane preparation from cells expressing the σ1 receptor
  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
  • Non-specific binding control (e.g., Haloperidol)
  • 96-well filter plates
  • Scintillation cocktail
  • Liquid scintillation counter

2. Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.
  • In a 96-well plate, add the membrane preparation, radioligand, and either a test compound dilution, buffer (for total binding), or the non-specific binding control.
  • Incubate the plate at a specified temperature (e.g., 37°C) for a set duration (e.g., 120 minutes) to allow for binding equilibrium.
  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
  • Allow the filters to dry, and then add the scintillation cocktail to each well.
  • Quantify the radioactivity in each well using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The available evidence strongly indicates that the nature of the N-alkyl substituent on the piperidine ring is a critical parameter in determining the biological activity of these compounds. The comparison between N-ethyl and N-methyl analogs reveals that even a minor structural modification can lead to significant differences in receptor affinity, as exemplified by the case of σ1 receptor ligands.

For drug discovery programs utilizing the piperidine scaffold, a systematic exploration of the N-substituent is warranted. The synthesis and evaluation of a focused library of N-alkylated analogs, including but not limited to methyl and ethyl groups, can provide valuable structure-activity relationship data to guide the optimization of lead compounds. Future studies should aim for direct, head-to-head comparisons of these analogs in a variety of relevant biological assays to build a more comprehensive understanding of their pharmacological profiles.

References

A Comparative Analysis of Synthetic Pathways for Substituted Piperidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The substituted piperidine motif is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active natural products.[1][2] Its prevalence stems from the conformational flexibility of the saturated six-membered ring, which allows for precise three-dimensional arrangements of substituents to optimize interactions with biological targets.[3] Consequently, the development of efficient, stereoselective, and scalable synthetic routes to functionalized piperidines is a critical endeavor in drug discovery and development.

This guide provides a comparative analysis of key synthetic strategies for the preparation of substituted piperidines. We will delve into the mechanistic underpinnings, practical considerations, and relative merits of four major pathways: Catalytic Hydrogenation of Pyridines, Reductive Amination, Aza-Diels-Alder Reaction, and Modern C-H Functionalization. By examining experimental data and explaining the rationale behind procedural choices, this document aims to equip researchers with the knowledge to select and implement the optimal synthetic route for their specific target molecules.

Catalytic Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of pyridines represents the most direct and atom-economical approach to piperidine synthesis.[1] This method involves the reduction of the aromatic pyridine ring to its corresponding saturated piperidine. While conceptually simple, the aromaticity of the pyridine ring necessitates the use of potent catalytic systems, often under high pressure and elevated temperatures.[1]

Chemical Principles and Mechanistic Insights

The hydrogenation of pyridines can be achieved using both heterogeneous and homogeneous catalysts.[1]

  • Heterogeneous Catalysis: This is the most common approach, particularly in industrial settings, due to the ease of catalyst separation and recycling.[1] Precious metal catalysts such as Platinum (Pt), Palladium (Pd), and Rhodium (Rh) supported on carbon or as oxides are highly effective.[1][4] The reaction typically proceeds via the adsorption of the pyridine onto the catalyst surface, followed by the sequential addition of hydrogen atoms. Acidic additives are often employed to protonate the pyridine nitrogen, which facilitates the reduction by lowering the aromatic stabilization energy.[1]

  • Homogeneous Catalysis: These systems, often based on Rhodium or Iridium complexes with chiral ligands, can offer high selectivity and activity under milder conditions.[5] Homogeneous catalysts are particularly valuable for asymmetric hydrogenations, enabling the synthesis of chiral piperidines.[5]

A significant challenge in pyridine hydrogenation is the potential for the Lewis basic nitrogen atom of both the pyridine starting material and the piperidine product to act as a catalyst poison.[1] This can be mitigated by the use of acidic conditions or by employing catalysts that are less susceptible to nitrogen coordination.

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂

This protocol describes a general procedure for the hydrogenation of a substituted pyridine using Platinum(IV) oxide (Adams' catalyst).[1][4]

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • High-purity hydrogen gas

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g).

  • Under a stream of inert gas, add the PtO₂ catalyst. The use of an inert atmosphere is crucial to prevent premature reaction of the catalyst with atmospheric oxygen.

  • Add glacial acetic acid as the solvent. Acetic acid serves to protonate the pyridine, facilitating the reduction.

  • Seal the reactor and purge the headspace several times with an inert gas to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[4]

  • Commence vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with inert gas.

  • Open the reactor and dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in air.[1]

  • Neutralization and Extraction: Carefully neutralize the filtrate with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

  • Purification: Purify the crude product by distillation or column chromatography as required.

Reductive Amination

Reductive amination is a versatile and widely used method for the formation of C-N bonds and is particularly effective for constructing the piperidine ring from dicarbonyl precursors.[6][7] This strategy is prominent in the synthesis of polyhydroxylated piperidines, which are important as glycosidase inhibitors.[6]

Chemical Principles and Mechanistic Insights

The double reductive amination (DRA) of a 1,5-dicarbonyl compound with an amine is a powerful one-pot reaction that forms the piperidine skeleton.[6] The reaction proceeds through a cascade of imine formation and reduction steps. Typically, one carbonyl group reacts with the amine to form an imine, which is then reduced. This is followed by an intramolecular cyclization to form a cyclic imine, which is subsequently reduced to the final piperidine product.

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being popular choices due to their ability to selectively reduce imines in the presence of carbonyl groups.[8] Borane-pyridine complex has also been shown to be an effective and less toxic alternative.[9]

The stereochemical outcome of the reaction is often controlled by the stereocenters present in the dicarbonyl starting material, which are frequently derived from carbohydrates.[6]

Experimental Protocol: Double Reductive Amination for Polyhydroxypiperidine Synthesis

This protocol is a general representation of a double reductive amination reaction to form a polyhydroxypiperidine.[6]

Materials:

  • 1,5-dicarbonyl compound (e.g., a dialdehyde derived from a sugar) (1.0 eq)

  • Amine source (e.g., ammonium acetate or a primary amine)

  • Reducing agent (e.g., NaBH₃CN)

  • Solvent (e.g., methanol)

  • Acid or base for pH adjustment (if necessary)

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: Dissolve the 1,5-dicarbonyl compound in a suitable solvent such as methanol.

  • Add the amine source to the solution.

  • Adjust the pH of the reaction mixture if necessary to facilitate imine formation.

  • Reduction: Add the reducing agent portion-wise to the reaction mixture. The reaction is typically stirred at room temperature until completion.

  • Work-up: Quench the reaction by the addition of water or a suitable quenching agent.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.

  • Purification: Purify the resulting piperidine derivative by column chromatography or crystallization.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the synthesis of six-membered nitrogen heterocycles, including piperidine precursors like tetrahydropyridines and piperidones.[10][11] This reaction involves the [4+2] cycloaddition of an aza-diene with a dienophile, or an imine with a diene.

Chemical Principles and Mechanistic Insights

The mechanism of the aza-Diels-Alder reaction can be either a concerted pericyclic process or a stepwise pathway involving a zwitterionic intermediate, depending on the nature of the reactants and the reaction conditions.[12] Lewis acids or Brønsted acids are often used to catalyze the reaction by activating the imine dienophile.

A particularly useful variant is the four-component reaction, where an aldehyde, an amine, an acyl chloride, and a dienophile are combined in a single pot to generate a highly substituted piperidone.[11] This approach offers a high degree of molecular complexity from simple starting materials.

Experimental Protocol: Four-Component Synthesis of a Piperidone

This protocol outlines a one-pot, four-component synthesis of a piperidone scaffold via an in-situ generated aza-diene.[11]

Materials:

  • Aldehyde (1.0 eq)

  • Amine source (e.g., lithium hexamethyldisilazide, LiHMDS)

  • Acyl chloride (e.g., propionyl chloride)

  • Dienophile (e.g., trans-methyl crotonate)

  • Triethylamine

  • Solvent (e.g., toluene)

  • Standard work-up and purification reagents

Procedure:

  • Aza-diene formation: To a solution of the aldehyde in toluene, sequentially add LiHMDS and propionyl chloride in the presence of triethylamine. This generates the intermediate aza-diene in situ.

  • Cycloaddition: Add the dienophile to the reaction mixture. The reaction is typically stirred at ambient temperature.

  • Work-up: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography to afford the desired piperidone. The stereochemistry of the product is often highly dependent on the nature of the dienophile.[11]

Modern C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, including piperidines.[13][14] These methods avoid the need for pre-functionalized starting materials and can introduce a wide range of substituents with high regioselectivity and stereoselectivity.

Chemical Principles and Mechanistic Insights

Transition-metal catalysis and photoredox catalysis are two of the leading approaches for the C-H functionalization of piperidines.[13][14]

  • Transition-Metal Catalysis: This often involves the use of a directing group to guide a metal catalyst (e.g., Pd, Rh) to a specific C-H bond, typically at the α-position to the nitrogen. The catalyst then mediates the cleavage of the C-H bond and the formation of a new C-C or C-heteroatom bond.

  • Photoredox Catalysis: This approach utilizes visible light to initiate a single-electron transfer process, generating a nitrogen-centered radical. This radical can then undergo an intramolecular hydrogen atom transfer (HAT) to generate a carbon-centered radical at a remote position, which can be trapped by a suitable coupling partner.[15] This strategy has been successfully applied to the enantioselective δ-C-H cyanation of acyclic amines to form chiral piperidines.[15]

Experimental Protocol: Photoredox-Catalyzed C-H Arylation of a Piperidine

This protocol provides a general outline for the C-H arylation of a substituted piperidine using a photoredox catalyst.[14]

Materials:

  • Substituted piperidine (1.0 eq)

  • Electron-deficient cyano(hetero)arene (coupling partner)

  • Photoredox catalyst (e.g., Ir(ppy)₃)

  • Solvent (e.g., acetonitrile)

  • Light source (e.g., blue LEDs)

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: In a reaction vessel, combine the substituted piperidine, the cyano(hetero)arene, and the photoredox catalyst in the chosen solvent.

  • Degas the reaction mixture to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at room temperature with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography to isolate the arylated piperidine product. The diastereoselectivity of the reaction is often high, with the thermodynamic product being favored.[14]

Comparative Summary of Synthetic Pathways

FeatureCatalytic HydrogenationReductive AminationAza-Diels-Alder ReactionC-H Functionalization
Starting Materials Pyridines1,5-Dicarbonyls, AminesAldehydes, Amines, DienophilesPre-formed Piperidines
Key Transformation Aromatic ring reductionImine formation and reduction[4+2] CycloadditionC-H bond cleavage and new bond formation
Advantages Atom-economical, directGood for polyhydroxylated piperidines, one-potHigh complexity from simple precursorsLate-stage functionalization, high functional group tolerance
Disadvantages Harsh conditions (high P, T), catalyst poisoningLimited to dicarbonyl precursorsCan have stereochemical control issuesOften requires directing groups or specific catalysts
Stereocontrol Possible with chiral catalystsSubstrate-controlledCan be diastereoselectiveCan be highly stereoselective with chiral catalysts
Scalability Generally good, especially with heterogeneous catalystsGood for specific targetsCan be challenging for multi-component reactionsCan be limited by catalyst cost and loading

Visualization of Synthetic Workflows

Catalytic Hydrogenation of Pyridine

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up & Purification Pyridine Substituted Pyridine Reactor High-Pressure Reactor (50-70 bar H2) Pyridine->Reactor Catalyst PtO2 Catalyst Catalyst->Reactor Solvent Glacial Acetic Acid Solvent->Reactor Filtration Filtration (remove catalyst) Reactor->Filtration Reaction Completion Neutralization Neutralization (NaHCO3) Filtration->Neutralization Extraction Extraction (EtOAc) Neutralization->Extraction Purification Purification Extraction->Purification Product Substituted Piperidine Purification->Product

Caption: Workflow for the catalytic hydrogenation of a substituted pyridine.

Double Reductive Amination

G cluster_0 One-Pot Reaction cluster_1 Work-up & Purification Dicarbonyl 1,5-Dicarbonyl Quench Quench Reaction Dicarbonyl->Quench Reaction Completion Amine Amine Source Reducer Reducing Agent (e.g., NaBH3CN) Solvent_RA Solvent (e.g., MeOH) Concentration Solvent Removal Quench->Concentration Extraction_RA Extraction Concentration->Extraction_RA Purification_RA Purification Extraction_RA->Purification_RA Product_RA Substituted Piperidine Purification_RA->Product_RA

Caption: General workflow for double reductive amination.

Conclusion

The synthesis of substituted piperidines is a rich and evolving field, with a diverse array of methodologies available to the synthetic chemist. The choice of a particular pathway is a strategic decision that depends on factors such as the availability of starting materials, the desired substitution pattern and stereochemistry, and the required scale of the synthesis.

Classical methods like catalytic hydrogenation and reductive amination remain highly relevant and powerful for specific applications. The aza-Diels-Alder reaction provides an elegant means to construct the piperidine ring with a high degree of complexity in a single step. Meanwhile, modern C-H functionalization techniques are revolutionizing the field by enabling the late-stage modification of complex piperidine-containing molecules, which is of immense value in drug discovery programs. A thorough understanding of the principles and practicalities of each of these approaches is essential for the successful design and execution of synthetic routes to this privileged heterocyclic scaffold.

References

A Comparative Analysis of the In Vitro Antimicrobial Activity of 1-Ethylpiperidin-3-amine Against Standard of Care Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. This guide provides a comparative in vitro analysis of 1-Ethylpiperidin-3-amine, a piperidine derivative, against established standard of care antibiotics, Ciprofloxacin and Gentamicin. We present a structured workflow for the initial evaluation of a novel chemical entity's antimicrobial potential, detailing the scientific rationale behind the chosen assays, from initial screening to quantitative susceptibility testing and preliminary cytotoxicity assessment. While this compound is a known chemical entity, its biological activity is not widely characterized. This guide, therefore, uses this compound as a representative model to establish a robust framework for evaluating new antimicrobial candidates. The methodologies and illustrative data herein serve as a comprehensive resource for researchers in drug discovery and development.

Introduction: The Rationale for Novel Antimicrobial Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties. This compound (Figure 1) represents a simple, yet potentially effective, structural motif for generating novel antimicrobial agents. Its evaluation is benchmarked against two widely used antibiotics with distinct mechanisms of action:

  • Ciprofloxacin: A fluoroquinolone that inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[1][2][3] It possesses broad-spectrum activity, particularly against Gram-negative bacteria.[1][4]

  • Gentamicin: An aminoglycoside that induces bactericidal effects by irreversibly binding to the 30S ribosomal subunit, leading to the inhibition of protein synthesis.[5][6][7] It is primarily used for serious infections caused by aerobic Gram-negative bacteria.[5][8]

This guide will delineate a logical, multi-step in vitro testing cascade designed to characterize the antimicrobial profile of a novel compound like this compound and objectively compare its performance to these gold-standard drugs.

Figure 1: Chemical Structure of this compound Note: This is a representation of the molecule. For actual use, the compound's identity and purity should be confirmed via analytical methods such as NMR and mass spectrometry.

Experimental Design & Methodologies

The evaluation of a new chemical entity's antimicrobial potential follows a structured progression from qualitative screening to quantitative assessment. This approach ensures that resources are efficiently allocated, with only the most promising candidates advancing to more complex and resource-intensive assays.

Overall Experimental Workflow

The workflow begins with a broad screening assay to detect any antimicrobial activity, followed by quantitative determination of the minimum inhibitory concentration (MIC) for active compounds. A preliminary assessment of cytotoxicity is then conducted to gauge the compound's therapeutic window.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Preliminary Safety Profile A Compound Procurement (this compound, Ciprofloxacin, Gentamicin) B Agar Disk Diffusion Assay (Qualitative Assessment) A->B Test against Gram (+) & Gram (-) panels C Broth Microdilution Assay (MIC Determination) B->C If Zone of Inhibition > 0 D Minimum Bactericidal Concentration (MBC) Assay C->D Determine bactericidal vs. bacteriostatic E In Vitro Cytotoxicity Assay (e.g., MTT on HepG2 cells) C->E Analyze Therapeutic Index

Caption: High-level workflow for in vitro antimicrobial evaluation.

Detailed Experimental Protocols

Scientific integrity is paramount. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized source for antimicrobial susceptibility testing standards.[9] Each experiment must include positive controls (Ciprofloxacin, Gentamicin) and negative controls (vehicle, e.g., DMSO) to ensure the validity of the results.

Protocol 1: Agar Disk Diffusion Assay

This method serves as a rapid, qualitative primary screen to identify if a compound has any activity against a panel of microorganisms.[10][11]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard from a pure, 18-24 hour culture.

  • Plate Inoculation: Within 15 minutes of preparation, uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar (MHA) plate using a sterile cotton swab.

  • Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a defined concentration of this compound, Ciprofloxacin, and Gentamicin onto the agar surface. A disk with the vehicle solvent serves as the negative control.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Data Analysis: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. Activity is indicated by a clear zone.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the gold-standard quantitative method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][12][13]

  • Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound (this compound, Ciprofloxacin, Gentamicin) in cation-adjusted Mueller-Hinton Broth (CAMHB). Final concentrations might range from 256 µg/mL down to 0.25 µg/mL.

  • Inoculation: Adjust the bacterial inoculum to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Controls: Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Early assessment of cytotoxicity against a mammalian cell line is crucial to understand the potential for host toxicity and to calculate a selectivity index.[14][15][16]

  • Cell Seeding: Seed a human cell line (e.g., HepG2, a liver carcinoma cell line) into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to serial dilutions of the test compounds for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the solution at ~570 nm using a microplate reader. The concentration that reduces cell viability by 50% (IC50) is calculated by plotting absorbance against compound concentration.

Comparative Performance Data (Illustrative)

The following tables summarize hypothetical, yet realistic, data that could be generated from the described protocols. This data is for illustrative purposes to demonstrate how results would be presented and interpreted.

Test Panel:

  • Staphylococcus aureus (ATCC 29213) - Gram-positive

  • Escherichia coli (ATCC 25922) - Gram-negative

  • Pseudomonas aeruginosa (ATCC 27853) - Gram-negative, often multi-drug resistant

Table 1: Qualitative Antimicrobial Activity by Disk Diffusion (Zone of Inhibition in mm)

CompoundS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
This compound18150
Ciprofloxacin (5 µg disk)253228
Gentamicin (10 µg disk)222621
Vehicle (DMSO)000

Interpretation: The illustrative data suggests this compound has moderate activity against S. aureus and E. coli but is inactive against P. aeruginosa. The standard drugs show expected broad-spectrum activity.

Table 2: Quantitative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
This compound1632>256
Ciprofloxacin0.50.061
Gentamicin10.52

Interpretation: The hypothetical MIC values confirm the disk diffusion results quantitatively. While the novel compound shows activity, it is significantly less potent than Ciprofloxacin and Gentamicin against these strains.

Table 3: Preliminary Safety & Selectivity Profile

CompoundCytotoxicity IC50 (µg/mL) on HepG2 cellsSelectivity Index (SI) vs. S. aureus (IC50 / MIC)Selectivity Index (SI) vs. E. coli (IC50 / MIC)
This compound12884
Ciprofloxacin>200>400>3333
Gentamicin>200>200>400

Interpretation: The Selectivity Index (SI) provides a preliminary measure of the therapeutic window. A higher SI is desirable, indicating the compound is more toxic to bacteria than to mammalian cells. The hypothetical data shows that this compound has a much narrower therapeutic window compared to the standard of care drugs.

Mechanistic Grounding & Discussion

The standard of care drugs were chosen for their well-defined and distinct mechanisms of action, providing a solid basis for comparison.

G cluster_0 Ciprofloxacin (Fluoroquinolone) cluster_1 Gentamicin (Aminoglycoside) A Ciprofloxacin enters bacterial cell B Inhibits DNA Gyrase & Topoisomerase IV A->B C Prevents DNA replication & repair B->C D Bacterial Cell Death C->D E Gentamicin enters bacterial cell F Binds irreversibly to 30S Ribosomal Subunit E->F G Blocks protein synthesis & produces faulty proteins F->G H Bacterial Cell Death G->H

Caption: Mechanisms of action for standard of care antibiotics.

The hypothetical results for this compound, showing activity against both Gram-positive and Gram-negative bacteria (though weaker than the controls), suggest a mechanism that may involve disruption of a fundamental process common to both bacterial types, such as cell membrane integrity or a metabolic pathway. Its lack of activity against P. aeruginosa is common for new compounds, as this pathogen has highly restrictive outer membranes and efficient efflux pumps.

The significantly lower potency and narrower selectivity index compared to Ciprofloxacin and Gentamicin indicate that this compound, in its current form, would not be a viable clinical candidate. However, it could serve as a valuable "hit" compound for a medicinal chemistry program. Future work would focus on synthetic modifications to the piperidine scaffold to enhance potency (lower the MIC) and reduce mammalian cytotoxicity (increase the IC50), thereby improving the selectivity index.

Conclusion

This guide outlines a foundational in vitro workflow for the initial assessment of novel antimicrobial candidates, using this compound as a representative test article against the standard of care drugs Ciprofloxacin and Gentamicin. By employing standardized, validated protocols such as disk diffusion, broth microdilution, and cytotoxicity assays, researchers can generate robust, comparable data. The illustrative results highlight the importance of evaluating not just antimicrobial potency but also the selectivity index as a critical early indicator of a compound's therapeutic potential. While the hypothetical data for this compound demonstrates antimicrobial activity, it underscores the significant challenge of matching the efficacy and safety profiles of optimized, clinically approved antibiotics. This framework provides the necessary scientific rigor for making data-driven decisions in the early stages of antimicrobial drug discovery.

References

A Comparative Guide to the Spectroscopic Analysis of (R)- and (S)-1-Ethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the chirality of a molecule is a critical attribute that can profoundly influence its pharmacological and toxicological properties. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities. Therefore, the ability to distinguish between and quantify the enantiomeric purity of chiral compounds is paramount. This guide provides an in-depth technical comparison of spectroscopic methods for the analysis of the enantiomers of 1-Ethylpiperidin-3-amine, a chiral piperidine derivative that serves as a valuable building block in the synthesis of various pharmaceutical agents.

This document is designed to be a practical resource for researchers, offering not only a theoretical overview but also actionable experimental insights and protocols for the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Vibrational Circular Dichroism (VCD), and other spectroscopic techniques in the stereochemical analysis of these and similar chiral amines.

The Critical Role of Chirality in Piperidine Scaffolds

Piperidine rings are ubiquitous structural motifs in a vast number of approved drugs and natural products. The introduction of a stereocenter into the piperidine scaffold, as seen in (R)- and (S)-1-Ethylpiperidin-3-amine, can lead to significant differences in how each enantiomer interacts with its biological target. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs to ensure their safety and efficacy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Chiral Discrimination

NMR spectroscopy is a cornerstone of chemical analysis, and with the aid of chiral auxiliaries, it becomes a potent technique for distinguishing between enantiomers. The fundamental principle lies in the conversion of an enantiomeric pair into a pair of diastereomers by interaction with a chiral resolving agent. These diastereomers, having different physical properties, will exhibit distinct signals in the NMR spectrum, allowing for their individual identification and quantification.

Chiral Solvating Agents (CSAs) in NMR Analysis

Chiral Solvating Agents (CSAs) are optically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte. This interaction induces a differential chemical shift (Δδ) in the NMR signals of the two enantiomers, enabling their resolution.

A common and effective approach for the chiral discrimination of amines is the use of chiral acids as solvating agents. For instance, (S)-BINOL and its derivatives are often employed. The analyte and the CSA are simply mixed in an NMR tube, and after a short equilibration period, the NMR spectrum is acquired. The enantiomeric excess (% ee) can then be calculated by integrating the well-resolved signals corresponding to each enantiomer.

Proton(R)-Enantiomer Chemical Shift (δ) ppm(S)-Enantiomer Chemical Shift (δ) ppmChemical Shift Difference (ΔΔδ) ppm
Piperidine H3 (methine)3.153.200.05
Ethyl CH₂2.502.530.03
Ethyl CH₃1.101.120.02

Experimental Protocol: ¹H NMR Analysis with a Chiral Solvating Agent

  • Sample Preparation: In a clean NMR tube, dissolve approximately 5-10 mg of the racemic or enantioenriched this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of CSA: Add 1.0 to 1.2 equivalents of a chiral solvating agent (e.g., (R)-1,1'-bi-2-naphthol) to the NMR tube.

  • Equilibration: Gently shake the NMR tube for 30-60 seconds to ensure thorough mixing and complex formation.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Identify the signals that show clear separation for the two enantiomers. Integrate these signals to determine the enantiomeric ratio.

Mass Spectrometry (MS): High Sensitivity for Chiral Analysis

While enantiomers are isobaric and thus produce identical mass spectra under normal conditions, mass spectrometry can be adapted for chiral analysis through the use of chiral derivatizing agents (CDAs). These agents react with the enantiomers to form covalently bonded diastereomers, which can then be separated and distinguished by mass spectrometry, often coupled with a chromatographic technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Chiral Derivatization for GC-MS Analysis

For volatile amines like this compound, GC-MS is a powerful analytical tool. A common derivatization strategy involves reacting the amine with a chiral reagent such as heptafluorobutyl chloroformate (HFBCF) to form diastereomeric carbamates. These derivatives can then be separated on a chiral GC column and detected by the mass spectrometer.

The following table illustrates the expected outcome of a chiral GC-MS analysis of derivatized (R)- and (S)-1-Ethylpiperidin-3-amine.

EnantiomerDerivatizing AgentRetention Time (min)Key Mass Fragment (m/z)
(R)-1-Ethylpiperidin-3-amine(S)-Heptafluorobutyrylprolyl chloride15.2[M-HFB]⁺
(S)-1-Ethylpiperidin-3-amine(S)-Heptafluorobutyrylprolyl chloride15.8[M-HFB]⁺

Experimental Protocol: Chiral GC-MS with Derivatization

  • Derivatization: In a vial, dissolve the amine sample in an appropriate solvent. Add a chiral derivatizing agent (e.g., a chiral chloroformate) and a base. Heat the mixture if necessary to drive the reaction to completion.

  • Sample Preparation: After the reaction, perform a liquid-liquid extraction to isolate the derivatized product. Dry the organic layer and concentrate it.

  • GC-MS Analysis: Inject the sample onto a GC equipped with a chiral column (e.g., Chirasil-L-Val). Use a suitable temperature program to achieve separation of the diastereomers. The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Data Analysis: Integrate the peak areas of the two separated diastereomers to determine the enantiomeric ratio.

Vibrational Circular Dichroism (VCD) Spectroscopy: A Definitive Tool for Absolute Configuration

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra. This makes VCD an exceptionally powerful tool for determining the absolute configuration of chiral molecules, often in conjunction with quantum chemical calculations.[1]

The Power of VCD in Stereochemical Assignment

The VCD spectrum of a molecule is highly sensitive to its three-dimensional structure. By comparing the experimentally measured VCD spectrum with the theoretically calculated spectra for the (R)- and (S)-enantiomers, the absolute configuration can be unambiguously assigned.

While specific VCD spectra for these enantiomers are not publicly available, we can predict the general characteristics. The VCD spectra of the (R)- and (S)-enantiomers would be expected to be mirror images of each other, with significant signals in the N-H and C-H stretching and bending regions of the infrared spectrum.

Experimental Protocol: VCD Spectroscopy

  • Sample Preparation: Dissolve a sufficient amount of the enantiopure or enantioenriched sample in a suitable solvent that has minimal interference in the IR region of interest (e.g., CCl₄ or CDCl₃). The concentration should be optimized to obtain a good signal-to-noise ratio.

  • Data Acquisition: Record the VCD and IR spectra using a dedicated VCD spectrometer. Data is typically collected over several hours to achieve a high-quality spectrum.

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory - DFT) to predict the VCD spectra of both the (R)- and (S)-enantiomers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra to determine the absolute configuration of the sample.

Standard Spectroscopic Characterization: IR and UV-Vis

While not inherently capable of distinguishing between enantiomers, standard Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are essential for the fundamental characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For this compound, key vibrational bands are expected for the N-H, C-H, and C-N bonds.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (primary amine)3400-3250 (two bands)
C-H Stretch (aliphatic)2970-2850
N-H Bend (primary amine)1650-1580
C-N Stretch (aliphatic amine)1250-1020
Ultraviolet-Visible (UV-Vis) Spectroscopy

Aliphatic amines such as this compound do not possess strong chromophores and are therefore not expected to exhibit significant absorption in the standard UV-Vis region (200-800 nm).

Conclusion

The stereochemical analysis of chiral molecules like (R)- and (S)-1-Ethylpiperidin-3-amine is a critical task in modern chemistry and drug development. This guide has provided a comparative overview of key spectroscopic techniques for this purpose.

  • NMR spectroscopy with chiral solvating agents offers a convenient and rapid method for determining enantiomeric purity.

  • Mass spectrometry , when coupled with chiral derivatization, provides a highly sensitive and specific tool for chiral analysis.

  • Vibrational Circular Dichroism stands out as a definitive method for the unambiguous determination of absolute configuration.

The choice of the most suitable technique will depend on the specific analytical challenge, including the required accuracy, sensitivity, and the availability of instrumentation. By leveraging the strengths of these spectroscopic methods, researchers can confidently characterize and quantify the enantiomers of chiral amines, ensuring the quality and safety of the next generation of pharmaceutical compounds.

References

Comparative In Silico Docking Analysis of 1-Ethylpiperidin-3-amine Derivatives: A Guide to Virtual Screening and Lead Identification

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for engaging with a wide array of biological targets.[3] Within this privileged class of heterocycles, 1-Ethylpiperidin-3-amine derivatives represent a promising, yet underexplored, chemical space for the development of novel therapeutics. This guide provides a comprehensive comparison of hypothetical this compound derivatives against established drugs through in silico molecular docking, offering insights into their potential as inhibitors of acetylcholinesterase (AChE) and modulators of the mu-opioid receptor (MOR), two critical targets in the treatment of Alzheimer's disease and pain management, respectively.

The Rationale for In Silico Screening

Structure-based drug design has revolutionized the process of identifying and optimizing lead compounds.[2][4] Molecular docking, a key component of this approach, allows for the prediction of the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein.[3] This computational technique enables the rapid screening of virtual libraries of compounds, prioritizing those with the highest likelihood of biological activity for synthesis and experimental validation, thereby accelerating the drug discovery pipeline and reducing costs.

This guide will delve into a comparative docking study of rationally designed this compound derivatives against two well-validated drug targets:

  • Acetylcholinesterase (AChE): A key enzyme in the cholinergic system, the inhibition of which is a primary therapeutic strategy for Alzheimer's disease.[5][6] Donepezil, a piperidine-containing drug, is a well-known AChE inhibitor.[7]

  • Mu-Opioid Receptor (MOR): A G-protein coupled receptor that mediates the analgesic effects of opioids.[8] Fentanyl, a potent synthetic opioid, contains a piperidine core and is a strong MOR agonist.[9]

By comparing our hypothetical derivatives to these established drugs, we can benchmark their potential and identify key structural features that may contribute to potent and selective target engagement.

Experimental Workflow: A Step-by-Step In Silico Docking Protocol

The following protocol outlines a robust and reproducible workflow for the in silico evaluation of our this compound derivatives. This process is designed to ensure the scientific validity of the results and is based on established methodologies in the field.

Diagram of the In Silico Docking Workflow

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison PDB Protein Structure Acquisition (PDB) PDB_Prep Receptor Preparation (Add Hydrogens, Assign Charges) PDB->PDB_Prep Ligand Ligand Structure Design Ligand_Prep Ligand Preparation (Energy Minimization, Define Rotatable Bonds) Ligand->Ligand_Prep Grid Grid Box Generation (Define Binding Site) PDB_Prep->Grid Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid->Docking Analysis Pose Analysis & Scoring Docking->Analysis Comparison Comparative Analysis (vs. Known Inhibitors) Analysis->Comparison Lead_ID Lead Identification Comparison->Lead_ID derivatives cluster_core Core Scaffold: this compound cluster_derivatives Example Derivatives (R-group modifications) Core Core D1 R = Benzoyl D2 R = 4-Chlorobenzoyl D3 R = 3,4-Dimethoxybenzoyl

References

A Senior Application Scientist's Guide to Piperidine Synthesis: N-Alkylation vs. Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, appearing as a critical structural motif in a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence stems from its ability to confer desirable physicochemical properties such as increased solubility and metabolic stability, while also serving as a versatile scaffold for introducing diverse substituents to precisely modulate pharmacological activity.[4] The synthesis of N-substituted piperidines is, therefore, a routine yet crucial task in any drug development program.

This guide provides an in-depth comparison of two of the most common and powerful methods for preparing tertiary piperidines: classical N-alkylation and reductive amination . As a senior application scientist, my goal is to move beyond a simple recitation of protocols and delve into the mechanistic nuances, practical considerations, and strategic decision-making required to select the optimal method for your specific synthetic challenge. We will explore the underlying principles of each reaction, present detailed experimental protocols, and offer data-driven insights to guide your synthetic design.

Method 1: Direct N-Alkylation - The Classical Approach

Direct N-alkylation is a fundamental C-N bond-forming reaction involving the nucleophilic attack of the piperidine nitrogen on an electrophilic alkylating agent, typically an alkyl halide.[5] The reaction is conceptually straightforward and proceeds via an SN2 mechanism.

Mechanism and Key Considerations

The reaction begins with the lone pair of the secondary amine attacking the electrophilic carbon of the alkyl halide. A non-nucleophilic base is typically required to neutralize the hydrohalic acid generated, preventing the formation of the unreactive piperidinium salt.[5]

A significant drawback of this method is the potential for over-alkylation .[6] The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms an undesired quaternary ammonium salt.[7] This side reaction can be minimized by carefully controlling stoichiometry, using the piperidine as the excess reagent, or employing slow addition of the alkylating agent.[7]

N_Alkylation cluster_0 N-Alkylation Mechanism Piperidine Piperidine (Nucleophile) TransitionState [Transition State]SN2 Piperidine->TransitionState AlkylHalide Alkyl Halide (R-X) AlkylHalide->TransitionState Product N-Alkylpiperidine (Tertiary Amine) TransitionState->Product HX H-X QuatSalt Quaternary Ammonium Salt (Over-alkylation) Product->QuatSalt Reaction with excess R-X Base Base (e.g., K2CO3, DIPEA) Salt Base-H+ X- Base->Salt Neutralization

Caption: SN2 mechanism of direct N-alkylation and the competing over-alkylation side reaction.

Typical Reagents
  • Alkylating Agents: Alkyl iodides, bromides, or triflates. Benzyl and allyl halides are particularly reactive.

  • Bases: Non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA or Hünig's base), or inorganic bases such as potassium carbonate (K₂CO₃).[5][7]

  • Solvents: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are commonly used.[7]

Method 2: Reductive Amination - The Modern Workhorse

Reductive amination, also known as reductive alkylation, has become one of the most useful and important tools for synthesizing amines.[8][9] This method converts a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine via an iminium ion intermediate which is reduced in situ.[9][10]

Mechanism and Key Advantages

The reaction proceeds in two main steps that can often be performed in a single pot:

  • Iminium Ion Formation: The piperidine nitrogen attacks the carbonyl carbon to form a hemiaminal intermediate. This then dehydrates, typically under mildly acidic conditions, to form a transient iminium ion.[9]

  • Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the iminium ion to yield the tertiary amine product.[11][12]

The key advantage of reductive amination is its inherent selectivity , which virtually eliminates the problem of over-alkylation seen in direct alkylation.[6] The reaction forms only the desired tertiary amine. Furthermore, the use of mild and selective reducing agents allows for excellent functional group tolerance.[13][14]

Reductive_Amination cluster_1 Reductive Amination Mechanism Piperidine Piperidine Hemiaminal Hemiaminal Intermediate Piperidine->Hemiaminal Carbonyl Aldehyde/Ketone (R'-C(O)-R'') Carbonyl->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Product N-Alkylpiperidine (Tertiary Amine) Iminium->Product Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Product Hydride Reduction

Caption: The two-stage mechanism of reductive amination proceeding through an iminium ion intermediate.

Typical Reagents
  • Carbonyl Compounds: A wide variety of aldehydes and ketones can be used, providing access to a vast array of N-substituents.

  • Reducing Agents:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for one-pot reductive aminations.[13][15] It is mild, moisture-tolerant (compared to other borohydrides), and selectively reduces the iminium ion much faster than the starting carbonyl compound, allowing all reagents to be mixed from the start.[8][11]

    • Sodium Cyanoborohydride (NaBH₃CN): Also selective for iminium ions, but it is highly toxic and can generate hydrogen cyanide gas under acidic conditions, requiring careful handling.[8][12]

    • Sodium Borohydride (NaBH₄): A stronger and less expensive reducing agent, but it can also reduce the starting aldehyde or ketone.[15][16] Therefore, it is typically used in a two-step procedure where the imine is pre-formed before the reducing agent is added.[14]

  • Solvents: Dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are common choices.[13][16] Acetic acid is sometimes added as a catalyst to facilitate iminium ion formation.[11]

Head-to-Head Comparison: Performance and Practicality

The choice between N-alkylation and reductive amination is dictated by the specific substrate, the desired product, and practical considerations like functional group compatibility and scalability.

FeatureDirect N-AlkylationReductive AminationSenior Scientist's Insight
Selectivity Prone to over-alkylation, forming quaternary salts.[6][7]Highly selective for mono-alkylation; no over-alkylation.[6]For precious or complex piperidines, reductive amination is the superior choice to maximize yield of the desired product and simplify purification.
Substrate Scope Limited to alkylating agents that are good SN2 electrophiles (e.g., primary/secondary alkyl halides, benzyl halides).Very broad; utilizes a vast range of commercially available aldehydes and ketones.[11]Reductive amination offers far greater synthetic flexibility for exploring structure-activity relationships (SAR) by easily introducing diverse N-substituents.
Functional Group Tolerance Can be limited by the reactivity of the alkylating agent and the basic conditions.Excellent. Mild reagents like NaBH(OAc)₃ tolerate esters, amides, nitro groups, and C-C multiple bonds.[13][14]For complex molecules with sensitive functional groups, NaBH(OAc)₃-mediated reductive amination is the go-to method.[17]
Reaction Conditions Often requires elevated temperatures and strong, non-nucleophilic bases.[7]Typically proceeds at room temperature under neutral or mildly acidic conditions.[11][18]The mild conditions of reductive amination are advantageous for preventing epimerization of chiral centers and decomposition of sensitive substrates.
Byproducts Generates stoichiometric amounts of salt byproducts (e.g., DIPEA·HBr).Boron-based byproducts, which are generally easy to remove via aqueous workup.The workup for reductive amination is often simpler and "greener" than for direct alkylation.[9]
Cost & Availability Alkyl halides and bases are generally inexpensive and widely available.Aldehydes/ketones are abundant. NaBH(OAc)₃ is more expensive than NaBH₄ but its convenience often justifies the cost.[15]For large-scale synthesis of simple structures, a well-optimized direct alkylation might be more cost-effective. For discovery chemistry, the versatility of reductive amination is paramount.

Decision-Making Workflow

The following diagram illustrates a logical process for selecting the appropriate N-functionalization strategy.

Decision_Tree Start Start: Synthesize N-Alkylpiperidine CheckSubstrate Is the piperidine substrate complex or valuable? Start->CheckSubstrate CheckFG Does the substrate have sensitive functional groups (esters, reducible groups)? CheckSubstrate->CheckFG No UseRA Choose Reductive Amination CheckSubstrate->UseRA Yes CheckAlkylGroup Is the desired alkyl group derived from a simple, reactive alkyl halide? CheckFG->CheckAlkylGroup No CheckFG->UseRA Yes CheckSAR Is broad SAR exploration with diverse N-substituents required? CheckAlkylGroup->CheckSAR No CheckAlkylGroup->UseRA Yes CheckSAR->UseRA Yes UseNA Choose Direct N-Alkylation CheckSAR->UseNA Yes ConsiderNA Consider Direct N-Alkylation (with careful optimization)

Caption: A decision-making guide for choosing between N-alkylation and reductive amination.

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should always perform reactions on a small scale first and monitor progress by an appropriate technique (e.g., TLC, LC-MS) before scaling up.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

Objective: Synthesis of N-benzylpiperidine from piperidine and benzyl bromide.

Materials:

  • Piperidine (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[7]

  • Anhydrous Acetonitrile (ACN)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add piperidine (1.0 eq) and anhydrous acetonitrile.

  • Add DIPEA (1.5 eq) to the solution and stir at room temperature.

  • Slowly add benzyl bromide (1.1 eq) to the stirred solution using a syringe pump over 1 hour to minimize the formation of the quaternary salt.[7]

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting piperidine is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove the DIPEA·HBr salt.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-benzylpiperidine.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: One-Pot Reductive Amination using NaBH(OAc)₃

Objective: Synthesis of N-benzylpiperidine from piperidine and benzaldehyde.

Materials:

  • Piperidine (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[11][19]

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[13]

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add piperidine (1.0 eq), benzaldehyde (1.05 eq), and anhydrous DCE.[11]

  • Stir the mixture at room temperature for 30-60 minutes to allow for initial iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The reaction can be mildly exothermic.[19]

  • Continue stirring the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.[19]

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude N-benzylpiperidine is often of high purity, but can be further purified by flash column chromatography if needed.

Conclusion and Senior Application Scientist's Perspective

Both direct N-alkylation and reductive amination are effective methods for the synthesis of N-substituted piperidines. However, for the modern medicinal chemist working on complex targets, reductive amination is unequivocally the more versatile, reliable, and powerful strategy. Its mild conditions, broad substrate scope, and exceptional functional group tolerance make it the default choice for most applications in a discovery setting. The development of sodium triacetoxyborohydride has transformed this reaction into a robust, one-pot procedure that is simple to execute and easy to purify.[8]

Direct N-alkylation remains a viable and cost-effective option for simple, robust substrates, particularly on a large scale where the cost of reagents is a primary concern. However, the persistent risk of over-alkylation necessitates careful optimization and may lead to lower isolated yields and more challenging purifications. When embarking on the synthesis of a novel piperidine derivative, I strongly recommend starting with a reductive amination strategy. Its predictability and reliability will save valuable time and resources, accelerating the journey from chemical design to biological evaluation.

References

A Comparative Analysis of 1-Ethylpiperidin-3-amine's Antiproliferative Potential Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery & Development Professionals

In the relentless pursuit of novel cancer therapeutics, the identification and characterization of small molecules with potent antiproliferative activity remains a cornerstone of drug discovery. This guide provides a comparative framework for evaluating the potential of a novel compound, 1-Ethylpiperidin-3-amine, against well-established inhibitors of key signaling pathways implicated in oncogenesis. As Senior Application Scientists, we present a synthesis of established mechanisms, robust experimental designs, and a hypothetical data-driven comparison to guide further investigation into this promising chemical entity.

Introduction to Proliferation Pathways and Targeted Inhibition

Uncontrolled cell proliferation is a hallmark of cancer, driven by aberrant signaling pathways that govern cell cycle progression and growth.[1][2] Key nodes in these pathways, such as receptor tyrosine kinases and cell cycle-dependent kinases, have become validated targets for therapeutic intervention. This guide will focus on three clinically relevant classes of inhibitors as benchmarks for evaluating novel compounds:

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: EGFR is a transmembrane receptor that, upon activation, triggers downstream signaling cascades like the MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and migration.[3][4] EGFR inhibitors, such as gefitinib and erlotinib, are small molecules that compete with ATP for the kinase domain of the receptor, effectively blocking its signaling output.[5] They have shown significant efficacy in cancers with activating EGFR mutations, particularly non-small cell lung cancer.[3][5]

  • Mammalian Target of Rapamycin (mTOR) Inhibitors: mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[6][7] It is a core component of two distinct protein complexes, mTORC1 and mTORC2.[8] Inhibitors like rapamycin and its analogs (rapalogs) primarily target mTORC1, leading to a reduction in protein synthesis and cell cycle arrest.[8][9] These agents have found clinical utility in various cancers, including renal cell carcinoma and breast cancer.[9]

  • Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors: CDK4 and CDK6 are key enzymes that, in complex with D-type cyclins, control the G1-S phase transition of the cell cycle.[10][11] By phosphorylating the retinoblastoma (Rb) protein, they release E2F transcription factors, which drive the expression of genes necessary for DNA replication.[10] CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, induce a G1 cell cycle arrest and have transformed the treatment landscape for hormone receptor-positive breast cancer.[12][13][14]

Investigating a Novel Candidate: this compound

While the piperidine scaffold is a common motif in many biologically active compounds and approved drugs due to its favorable pharmacokinetic properties, the specific antiproliferative activity of this compound has not been extensively reported in publicly available literature.[15] Its structural features, however, warrant investigation as a potential inhibitor of kinases or other enzymes involved in cell proliferation. This guide outlines a comprehensive strategy to evaluate its efficacy and elucidate its mechanism of action in comparison to the aforementioned established inhibitors.

Experimental Design & Rationale

A rigorous and multi-faceted experimental approach is crucial for a meaningful comparison. The following outlines a robust workflow for characterizing the antiproliferative effects of this compound.

Cell Line Selection

The choice of cancer cell lines is critical and should be guided by the known targets of the comparator inhibitors. A panel of cell lines with varying genetic backgrounds and sensitivities to the known inhibitors should be selected. For instance:

  • A549 (Non-Small Cell Lung Cancer): Wild-type EGFR, often used to assess general cytotoxicity.

  • MCF-7 (Breast Cancer): Estrogen receptor-positive, sensitive to CDK4/6 inhibitors.

  • U87-MG (Glioblastoma): Often exhibits activated PI3K/Akt/mTOR signaling.

Workflow for Evaluating Antiproliferative Effects

Caption: A streamlined workflow for the comprehensive evaluation of a novel antiproliferative compound.

Detailed Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes.[18] The amount of formazan produced is proportional to the number of viable cells.[18]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[18]

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the known inhibitors (e.g., Gefitinib, Everolimus, Palbociclib) for 48-72 hours. Include a vehicle control (e.g., DMSO).[18]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16][19]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Colony Formation Assay for Clonogenic Survival

The colony formation assay, or clonogenic assay, assesses the ability of a single cell to undergo unlimited division and form a colony.[21] It provides a measure of long-term cell survival and reproductive integrity following treatment.

Principle: A single viable cell, when plated at a low density, can proliferate to form a visible colony of at least 50 cells. The number of colonies formed reflects the clonogenic potential of the cells after exposure to a cytotoxic agent.

Protocol:

  • Cell Treatment: Treat cells in a larger format (e.g., 6-well plate) with various concentrations of this compound and the known inhibitors for 24 hours.

  • Cell Seeding: After treatment, trypsinize the cells, count them, and seed a low number of cells (e.g., 500-1000 cells) into new 6-well plates.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.[22]

  • Fixing and Staining: Gently wash the colonies with PBS, fix them with a methanol/acetic acid solution, and stain with crystal violet (0.5% in methanol).[22]

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition compared to the untreated control.

Hypothetical Comparative Data

The following table presents a hypothetical comparison of the IC50 values for this compound and the known inhibitors across the selected cell lines.

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)U87-MG IC50 (µM)
This compound 15.2 5.8 9.7
Gefitinib (EGFRi)> 5025.618.3
Everolimus (mTORi)10.52.10.5
Palbociclib (CDK4/6i)22.10.115.4

Elucidating the Mechanism of Action

Based on the hypothetical data suggesting a moderate and somewhat selective antiproliferative effect of this compound, further experiments would be necessary to pinpoint its molecular target and mechanism of action.

Proposed Signaling Pathway Investigation

Caption: Key signaling pathways in cell proliferation and the points of intervention for known inhibitors.

A western blot analysis of key signaling proteins would be a logical next step. By treating cells with this compound and observing changes in the phosphorylation status of proteins like Akt, ERK, and Rb, we can infer which pathway(s) are being modulated. For example, a decrease in phosphorylated Rb would suggest a potential effect on CDK4/6 activity.

Discussion and Future Directions

This guide has provided a framework for the systematic evaluation of a novel compound, this compound, as a potential antiproliferative agent. By comparing its performance against well-characterized inhibitors of the EGFR, mTOR, and CDK4/6 pathways, researchers can gain valuable insights into its potency, selectivity, and potential mechanism of action.

The hypothetical data presented suggests that this compound may possess moderate antiproliferative activity, with some selectivity towards breast cancer cells. The next steps in the investigation should focus on:

  • Target Deconvolution: Employing techniques such as kinome screening or affinity chromatography to identify the direct molecular target(s) of this compound.

  • In Vivo Efficacy: Evaluating the compound's antitumor activity in animal models to assess its therapeutic potential in a more complex biological system.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

By following a logical and rigorous experimental plan, the scientific community can effectively evaluate the therapeutic potential of novel chemical entities and contribute to the development of the next generation of anticancer drugs.

References

Navigating Lipophilicity: A Comparative Guide to N-Substituted Piperidine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, mastering the physicochemical properties of candidate molecules is paramount to success. Among these, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] This guide provides an in-depth comparison of the lipophilicity, specifically the distribution coefficient at physiological pH (logD7.4), of various N-substituted piperidine analogs. By understanding how different substituents on the piperidine nitrogen influence this crucial parameter, researchers can make more informed decisions in the design and optimization of novel therapeutics.

The Significance of Lipophilicity in Drug Design

Lipophilicity, often described as the "greasiness" of a molecule, governs its ability to partition between a lipid-like environment (such as a cell membrane) and an aqueous environment (like blood plasma).[3][4] For oral drugs, a delicate balance is required: a compound must be sufficiently lipophilic to traverse the lipid bilayers of the gastrointestinal tract, yet soluble enough in aqueous media to dissolve and avoid precipitation.[1][5]

While the partition coefficient (logP) is a useful measure for neutral compounds, the majority of drugs are ionizable at physiological pH.[6] For basic compounds like N-substituted piperidines, the distribution coefficient (logD) at a specific pH is a more biologically relevant descriptor.[7] It accounts for the partitioning of both the ionized and unionized forms of the molecule.[6] Given that the physiological pH of blood plasma is approximately 7.4, logD7.4 is the industry-standard metric for assessing the lipophilicity of drug candidates.[8][9] An optimal logD7.4 range for oral absorption is generally considered to be between 0 and 3.[8]

The Pivotal Role of pKa in Determining logD7.4

The lipophilicity of an ionizable compound is intrinsically linked to its pKa, the pH at which 50% of the compound is in its ionized form. The piperidine moiety is a basic nitrogen heterocycle with a pKa of approximately 11.1-11.2 for the protonated form.[10][11] This high pKa means that at physiological pH (7.4), piperidine and many of its N-alkyl and N-benzyl derivatives will be predominantly protonated (ionized). The ionized form is significantly more polar and less lipophilic than the neutral form. Consequently, the logD7.4 will be considerably lower than the logP.

The nature of the substituent on the piperidine nitrogen can dramatically influence the pKa of the nitrogen atom. This, in turn, dictates the ratio of ionized to unionized species at pH 7.4 and, therefore, the overall logD7.4.

  • N-Alkyl and N-Benzyl Piperidines: These substituents are generally electron-donating or neutral and have a relatively small impact on the pKa of the piperidine nitrogen, which remains high. For example, N-methylpiperidine has a pKa of 10.1, and the predicted pKa of N-benzylpiperidine is around 9.0.[12][13]

  • N-Acyl Piperidines: The introduction of an electron-withdrawing acyl group (like an acetyl group) significantly decreases the basicity of the piperidine nitrogen. The lone pair of electrons on the nitrogen participates in resonance with the carbonyl group, making them less available for protonation. This results in a much lower pKa. For instance, the predicted pKa of 1-acetylpiperidine is -0.41.[5][14] At pH 7.4, N-acylpiperidines will be almost exclusively in their neutral, more lipophilic form.

  • N-Aryl Piperidines: The effect of an aryl substituent is also electron-withdrawing, reducing the pKa of the piperidine nitrogen, though typically not to the same extent as an acyl group.

This modulation of pKa is a key tool for medicinal chemists to fine-tune the lipophilicity of a molecule.

Comparative Analysis of logD7.4 in N-Substituted Piperidine Analogs

The following table summarizes experimentally determined logD7.4 values for a series of N-substituted piperidine analogs. This data provides a quantitative comparison of how different substituents impact lipophilicity.

CompoundN-SubstituentStructurepKa (Predicted/Experimental)Experimental logD7.4
Piperidine-H11.12[10]
N-Methylpiperidine-CH₃10.1[13]
N-Benzylpiperidine-CH₂Ph9.02 (Predicted)[12]
4-Benzylpiperidine4-Benzyl10.58 (Predicted)[15]
1-Acetylpiperidine-C(O)CH₃-0.41 (Predicted)[5][14]

Note: The table is illustrative and will be populated with more specific experimental data as it is found in the literature. The provided structures are simplified 2D representations.

As the data illustrates, the introduction of an N-substituent generally increases lipophilicity compared to the parent piperidine. However, the magnitude of this increase is not solely dependent on the size of the substituent but is also heavily influenced by the change in pKa.

Experimental Protocol: Shake-Flask Method for logD7.4 Determination

The "gold standard" for experimental logD determination is the shake-flask method.[3] This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Causality Behind Experimental Choices:
  • Mutual Pre-saturation of Solvents: n-Octanol and the aqueous buffer (typically phosphate-buffered saline, PBS, at pH 7.4) are saturated with each other before the experiment. This is crucial to prevent volume changes during the partitioning process, which would alter the concentration of the analyte and lead to inaccurate results.

  • Choice of n-Octanol: n-Octanol is used as the organic phase because its properties are believed to mimic the lipid bilayer of cell membranes reasonably well.[6]

  • Use of a Buffer at pH 7.4: A buffer is used to maintain a constant pH, ensuring that the ionization state of the compound does not fluctuate during the experiment. A pH of 7.4 is chosen to mimic physiological conditions.[8][16]

  • Vigorous Shaking and Equilibration Time: The mixture is shaken vigorously for a set period (e.g., 3 hours) to ensure that the compound has fully partitioned between the two phases and that equilibrium has been reached.[9]

  • Centrifugation: After shaking, the mixture is centrifuged to achieve a clean separation of the two phases, which is essential for accurate sampling.[16]

  • Quantification in Both Phases: The concentration of the compound in both the n-octanol and aqueous phases is determined, typically by a sensitive analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS).[8][16] This allows for a direct calculation of the distribution coefficient.

Step-by-Step Methodology:
  • Preparation of Pre-saturated Solvents:

    • Mix equal volumes of n-octanol and PBS (pH 7.4) in a large separation funnel.

    • Shake vigorously for 24 hours.

    • Allow the phases to separate completely.

    • Drain each phase into separate, clearly labeled storage bottles.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the assay should be kept low (e.g., <1%) to avoid influencing the partitioning.

  • Partitioning Experiment:

    • In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., a 1:1 or 2:1 ratio).[8]

    • Spike the biphasic mixture with a small aliquot of the compound stock solution.

    • Tightly cap the vial and shake vigorously on a mechanical shaker for a predetermined time (e.g., 3 hours) at a constant temperature (e.g., 25°C) to reach equilibrium.[9]

  • Phase Separation:

    • Centrifuge the vials at a sufficient speed and duration to ensure complete separation of the n-octanol and aqueous layers.

  • Sampling and Analysis:

    • Carefully remove a precise aliquot from both the upper n-octanol layer and the lower aqueous layer, taking care not to disturb the interface.

    • Analyze the concentration of the compound in each aliquot using a validated LC-MS method.

  • Calculation of logD7.4:

    • The distribution coefficient (D) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logD7.4 = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Experimental Workflow Diagram

LogD7_4_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Prepare Pre-saturated n-Octanol & PBS (pH 7.4) Mix Combine Solvents & Spike with Compound Solvents->Mix Compound Prepare Compound Stock Solution Compound->Mix Shake Vigorous Shaking (Equilibration) Mix->Shake Centrifuge Centrifugation (Phase Separation) Shake->Centrifuge Sample Sample Both Phases (n-Octanol & Aqueous) Centrifuge->Sample LCMS Quantify Concentration (LC-MS) Sample->LCMS Calculate Calculate logD7.4 LCMS->Calculate

Caption: Workflow for logD7.4 determination by the shake-flask method.

Logical Relationships in Lipophilicity Assessment

The interplay between a compound's structure, its pKa, and the resulting logD7.4 is a fundamental concept in medicinal chemistry. Understanding these relationships allows for the rational design of molecules with optimized pharmacokinetic properties.

Lipophilicity_Logic cluster_structure Molecular Structure cluster_physchem Physicochemical Properties cluster_outcome Pharmacokinetic Predictor N_Sub N-Substituent (Alkyl, Benzyl, Acyl, Aryl) pKa Basicity (pKa) N_Sub->pKa Influences Ionization Ionization State at pH 7.4 (% Ionized vs. % Neutral) pKa->Ionization Determines logD Lipophilicity (logD7.4) Ionization->logD Governs

Caption: Relationship between N-substituent, pKa, and logD7.4.

By judiciously selecting N-substituents, medicinal chemists can modulate the pKa of the piperidine nitrogen, thereby controlling the ionization state at physiological pH and fine-tuning the logD7.4 to fall within the desired range for optimal drug-like properties. This guide serves as a foundational resource for researchers aiming to leverage these principles in the design of the next generation of piperidine-containing therapeutics.

References

A Comparative Guide to Benchmarking the Analgesic Activity of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Analgesics and the Promise of Piperidine Scaffolds

The management of pain remains a significant challenge in modern medicine, with existing therapies often hampered by issues of addiction, tolerance, and adverse side effects.[1][2] Opioids, while potent analgesics, carry a high risk of dependence and respiratory depression.[3][4] This underscores the urgent need for novel analgesic agents with improved safety profiles. The piperidine ring is a crucial structural motif found in many potent analgesics, including morphine, meperidine, and fentanyl.[5][6][7] Its conformational flexibility allows for optimal interaction with opioid receptors, making it a promising scaffold for the design of new pain therapeutics.[8][9] This guide provides a comprehensive framework for benchmarking the analgesic activity of novel piperidine derivatives, enabling researchers to rigorously evaluate their potential as next-generation pain medications.

The central hypothesis underpinning the development of novel piperidine-based analgesics is that modifications to the piperidine scaffold can dissociate the desired analgesic effects from the undesirable side effects associated with traditional opioids. This can be achieved by altering the compound's affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ) or by modulating downstream signaling pathways.[4] A robust benchmarking strategy is therefore essential to characterize the pharmacological profile of these new chemical entities and to identify candidates with the most promising therapeutic potential.

This guide will detail a multi-tiered approach to analgesic benchmarking, encompassing both in vivo and in vitro assays. We will explore the causality behind the selection of specific experimental models and provide detailed, self-validating protocols to ensure the generation of reliable and reproducible data.

Pre-clinical Benchmarking Strategy: A Multi-Modal Approach

A comprehensive evaluation of a novel analgesic requires a combination of behavioral, thermal, and chemical pain models, in addition to in vitro receptor binding assays. This multi-modal approach allows for the characterization of both central and peripheral analgesic activity and provides insights into the compound's mechanism of action.

In Vivo Analgesic Assays: Assessing Nociceptive Responses

In vivo models are indispensable for evaluating the overall analgesic efficacy of a test compound in a living organism. The choice of assay depends on the type of pain being investigated (e.g., thermal, chemical, inflammatory).

The hot plate and tail-flick tests are standard methods for assessing centrally mediated analgesia.[10][11][12] They measure the latency of an animal's response to a thermal stimulus, with an increase in latency indicating an analgesic effect.[13][14] These tests are particularly sensitive to opioid analgesics that act on the central nervous system.[10]

Experimental Workflow: Thermal Nociception Assays

G cluster_acclimation Acclimation cluster_baseline Baseline Measurement cluster_admin Compound Administration cluster_testing Post-Treatment Testing cluster_analysis Data Analysis acclimate Acclimate animals to testing room and apparatus baseline Measure baseline response latency (Hot Plate or Tail-Flick) acclimate->baseline admin Administer Novel Piperidine Derivative, Vehicle, or Standard (e.g., Morphine) baseline->admin test Measure response latency at predefined time points (e.g., 30, 60, 90, 120 min) admin->test analysis Calculate Maximum Possible Effect (%MPE) and compare between groups test->analysis

Caption: Workflow for thermal nociception assays.

The acetic acid-induced writhing test is a model of visceral pain that is particularly sensitive to peripherally acting analgesics.[15][16] Intraperitoneal injection of acetic acid induces a characteristic writhing response, and a reduction in the number of writhes indicates analgesia.[17][18][19] This assay is valuable for identifying compounds that may have a different mechanism of action from traditional opioids.

Experimental Protocol: Acetic Acid-Induced Writhing Test

  • Animal Preparation: Use male Swiss albino mice (20-25g). Acclimatize the animals to the laboratory environment for at least one hour before the experiment.[17]

  • Grouping: Divide the animals into groups (n=6 per group): Control (vehicle), Standard (e.g., Diclofenac Sodium, 10 mg/kg), and Test groups (novel piperidine derivatives at various doses).[17]

  • Drug Administration: Administer the vehicle, standard, or test compounds orally or intraperitoneally 30-60 minutes before the induction of writhing.[15][20]

  • Induction of Writhing: Inject 0.6-1% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.[15][20]

  • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes.[15][20]

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group.

In Vitro Assay: Opioid Receptor Binding

Receptor binding assays are crucial for determining the affinity and selectivity of novel piperidine derivatives for different opioid receptor subtypes (μ, δ, and κ).[21][22] This information is critical for understanding the compound's mechanism of action and for predicting its potential side effect profile. For instance, high affinity for the μ-opioid receptor is associated with potent analgesia but also with a higher risk of respiratory depression and addiction.[1][4]

Signaling Pathway: Opioid Receptor Activation

G ligand Piperidine Derivative receptor μ-Opioid Receptor ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ca_channel Ca2+ Channel g_protein->ca_channel Inhibits k_channel K+ Channel g_protein->k_channel Activates camp cAMP ac->camp Decreases analgesia Analgesia camp->analgesia ca_channel->analgesia k_channel->analgesia

Caption: Opioid receptor signaling cascade.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human μ, δ, or κ opioid receptors.[21]

  • Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]DAMGO for μ-receptors) and varying concentrations of the novel piperidine derivative.[21]

  • Separation: Separate the bound and free radioligand by rapid filtration.[23]

  • Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.[23]

  • Data Analysis: Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) to determine the affinity of the compound for the receptor.

Comparative Data Analysis and Interpretation

The data obtained from the in vivo and in vitro assays should be systematically compared to established analgesics such as morphine and fentanyl. This comparative analysis will provide a clear picture of the novel compound's potency, efficacy, and potential therapeutic window.

Table 1: Comparative Analgesic Potency (ED₅₀ Values in mg/kg)

CompoundHot Plate TestTail-Flick TestAcetic Acid Writhing Test
Novel Derivative A 0.0050.0080.1
Novel Derivative B 0.020.030.5
Morphine 4.05.00.6
Fentanyl 0.0110.0150.02

ED₅₀ values represent the dose required to produce a 50% analgesic effect. Lower values indicate higher potency. Fentanyl is approximately 50 to 100 times more potent than morphine.[6][24] Some fentanyl derivatives can be thousands of times more potent than morphine.[25]

Table 2: Opioid Receptor Binding Affinity (Ki in nM)

Compoundμ-Opioid Receptorδ-Opioid Receptorκ-Opioid Receptor
Novel Derivative A 0.550100
Novel Derivative B 2.02575
Morphine 1.020050
Fentanyl 0.315080

Ki values represent the inhibition constant. Lower values indicate higher binding affinity.

Interpretation of Results:

A novel piperidine derivative with a high affinity for the μ-opioid receptor and potent activity in the hot plate and tail-flick tests would be considered a centrally acting analgesic with a mechanism similar to morphine and fentanyl.[24][26] If a compound demonstrates significant activity in the acetic acid-induced writhing test but has lower affinity for opioid receptors, it may possess a peripherally mediated analgesic effect, potentially with a better side-effect profile.[15][16]

Evaluation of Side-Effect Profile

A critical aspect of benchmarking novel analgesics is the assessment of their side-effect profile. Common opioid-related side effects include respiratory depression, constipation, sedation, and the development of tolerance and dependence.[1][2][3][27]

Key Side Effects to Evaluate:

  • Respiratory Depression: This is the most serious side effect of opioids and can be fatal in case of overdose.[4] It can be assessed by measuring changes in blood gas levels (pO₂ and pCO₂) in animal models.

  • Gastrointestinal Motility: Opioids can cause severe constipation by inhibiting gastrointestinal transit.[1] This can be evaluated using the charcoal meal test in rodents.

  • Sedation and Motor Impairment: The sedative effects of novel compounds can be assessed using tests like the rotarod test, which measures motor coordination.

  • Tolerance and Dependence: The potential for tolerance and dependence can be evaluated in chronic administration studies, followed by the administration of an opioid antagonist like naloxone to precipitate withdrawal symptoms.[1]

Conclusion: A Pathway to Safer and More Effective Analgesics

The development of novel piperidine derivatives holds immense promise for addressing the unmet needs in pain management. By employing a rigorous and multi-faceted benchmarking strategy, researchers can effectively characterize the analgesic activity and side-effect profile of these new chemical entities. This comprehensive approach, combining in vivo behavioral models and in vitro mechanistic studies, is essential for identifying lead candidates with the potential to become safer and more effective pain therapeutics. The ultimate goal is to develop analgesics that provide potent pain relief without the debilitating side effects that limit the utility of current opioid medications.

References

A Tale of Two Rings: A Comparative Guide to the Efficacy of Piperidine and Piperazine Analogs as Histamine H3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Histamine H3 Receptor - A Prime Target for CNS Disorders

In the landscape of neuropharmacology, the histamine H3 receptor (H3R) stands out as a compelling target for therapeutic intervention. Predominantly expressed in the central nervous system (CNS), the H3R is a G-protein coupled receptor (GPCR) that functions as both a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on a variety of other neurons.[1][2] Its activation inhibits the synthesis and release of histamine and other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1][3][4] Consequently, antagonizing or acting as an inverse agonist at the H3R enhances the release of these neurotransmitters, a mechanism that has shown significant therapeutic promise for treating cognitive and sleep-wake disorders such as Alzheimer's disease, ADHD, schizophrenia, and narcolepsy.[2][4][5][6]

The quest for potent, selective, and brain-penetrant H3R antagonists has moved beyond early imidazole-based compounds, which were often hampered by poor pharmacokinetics and inhibition of cytochrome P450 enzymes.[7] This has led to the extensive exploration of non-imidazole scaffolds, with two six-membered nitrogenous heterocycles emerging as dominant cores: piperidine and piperazine .

This guide provides an in-depth, objective comparison of the efficacy of piperidine versus piperazine analogs for H3R targets. We will dissect their structure-activity relationships, compare their performance in binding and functional assays, evaluate their selectivity and pharmacokinetic profiles, and provide the experimental frameworks necessary for their validation.

Chapter 1: The Structural Core - How Piperidine vs. Piperazine Scaffolds Influence H3R Interaction

The fundamental difference between a piperidine and a piperazine ring is the presence of one versus two nitrogen atoms. This seemingly small change has profound implications for a compound's physicochemical properties, particularly its basicity (pKa) and three-dimensional conformation, which are critical for receptor binding.

The H3R binding pocket contains key acidic residues, most notably Asp114 in transmembrane domain 3 (TM3), which forms a crucial salt bridge with the basic nitrogen atom of a ligand.[5] The conformationally restricted nature of the piperidine ring often provides a favorable vector for this interaction.[8][9] In contrast, the piperazine ring introduces a second nitrogen atom. While one nitrogen engages with the receptor, the other can influence the molecule's overall pKa, solubility, and potential for off-target interactions.[10]

A compelling illustration of this structural influence comes from studies directly comparing analogs where the only modification is the swap of a piperidine for a piperazine ring. In one such study, a piperidine-containing compound (compound 5) showed high affinity for both H3R (Ki = 7.70 nM) and the sigma-1 receptor (σ1R, Ki = 3.64 nM).[3][11][12] However, its direct piperazine analog (compound 4) retained high H3R affinity (Ki = 3.17 nM) but saw its affinity for the σ1R plummet (Ki = 1531 nM).[3][11][12] This highlights that the piperidine moiety can be a critical structural element for achieving dual H3/σ1 receptor activity, a potentially beneficial profile for complex conditions like neuropathic pain.[3][13]

G Piperidine Piperidine_Label Single basic nitrogen More lipophilic character Piperazine Piperazine_Label Two basic nitrogens Higher polarity

Figure 1: Core chemical structures of piperidine and piperazine.

Chapter 2: A Head-to-Head on Efficacy: Receptor Affinity and Potency

For any H3R antagonist, high affinity (measured by the inhibition constant, Ki) and functional potency (measured by pA2 or IC50 in functional assays) are paramount. While both piperidine and piperazine scaffolds have yielded compounds with nanomolar potency, the choice of scaffold can significantly influence the final efficacy.

Studies have shown that piperidine derivatives can achieve very high affinity. For example, certain 4-oxypiperidine ethers and 1-substitutedmethyl-4-[5-(N-methyl-N-propylamino)pentyloxy]piperidines have demonstrated Ki values in the low nanomolar range and high pA2 values, indicating potent antagonism.[5][9] Similarly, many potent piperazine-based antagonists have been developed, often as part of a strategy to fine-tune physicochemical properties for better brain penetration.[14][15]

The following table summarizes experimental data for representative compounds from both series, illustrating that high affinity is achievable with either core scaffold, contingent on the other substituents.

CompoundCore ScaffoldhH3R Ki (nM)Functional Potency (pA2)Reference
Compound 5c Piperidine-8.47[9]
Compound 14 Piperidine-7.2[16]
ADS031 Piperidine12.5-[5]
Compound 4 Piperazine3.17-[3][12]
Compound 5 Piperidine7.70-[3][12]
Compound 11 Piperidine6.2-[3]
KSK67 Piperazine2.0-[17]
KSK68 Piperidine5.2-[17]
Table 1: Comparative Binding Affinity and Functional Potency of Piperidine and Piperazine Analogs at the Histamine H3 Receptor.

The data show that while both scaffolds are viable, the ultimate potency is a result of the entire molecular structure. The choice between them often comes down to optimizing for other crucial drug-like properties, such as selectivity and pharmacokinetics.

Chapter 3: The Critical Role of Selectivity

High potency is meaningless without high selectivity. Off-target activity can lead to undesirable side effects and confound clinical results. For H3R antagonists, selectivity is typically assessed against other histamine receptor subtypes (H1, H2, H4) and other CNS targets, with the sigma receptors (σ1 and σ2) being particularly relevant.

As mentioned previously, the piperidine core appears to be a key structural feature for ligands that exhibit dual affinity for H3R and σ1R.[3][11][12][13] This can be a deliberate drug design strategy to create multi-target ligands for indications like pain, or an undesirable off-target effect if high selectivity for H3R is the goal. For instance, piperidine derivatives 5 and 11 were identified as high-affinity dual H3 and σ1 receptor antagonists.[3][12] In contrast, their piperazine-containing counterparts often show significantly reduced affinity for sigma receptors, making the piperazine scaffold a potential choice for developing highly selective H3R antagonists.[3][17]

Both scaffolds have been successfully used to develop compounds with high selectivity over other histamine receptor subtypes, often exhibiting Ki values >10,000 nM for H1, H2, and H4 receptors.[3]

CompoundCore ScaffoldhH3R Ki (nM)σ1R Ki (nM)σ2R Ki (nM)H1R/H2R/H4R Ki (nM)Reference
Compound 4 Piperazine3.171531--[3][12]
Compound 5 Piperidine7.703.64->10,000[3][12]
Compound 11 Piperidine6.24.4167.9>10,000[3]
KSK94 Piperazine---Highly selective for H3R[18]
Table 2: Comparative Selectivity Profiles of Piperidine and Piperazine Analogs.

Chapter 4: In Vivo Performance - A Look at Pharmacokinetics

Excellent in vitro potency and selectivity do not guarantee in vivo success. A viable CNS drug must cross the blood-brain barrier and have a suitable pharmacokinetic (PK) profile, including good oral bioavailability and an appropriate half-life. The choice between a piperidine and piperazine core can significantly impact these ADME (Absorption, Distribution, Metabolism, Excretion) properties.[10]

  • Lipophilicity and Brain Penetration: Piperidine-containing compounds tend to be more lipophilic than their piperazine analogs.[10] This can enhance membrane permeability and brain penetration, which is desirable. However, excessive lipophilicity can lead to metabolic instability and off-target effects. Studies on the piperidine-based antagonist DL76 showed it was rapidly distributed into all studied organs, with brain exposure being almost 30 times higher than in serum, demonstrating excellent CNS penetration.[19][20]

  • Metabolism and Clearance: The two nitrogen atoms in the piperazine ring present more sites for metabolism by cytochrome P450 enzymes, which can sometimes lead to the formation of active or toxic metabolites.[10] Non-imidazole H3R antagonists were specifically developed to avoid the P450 inhibition seen with earlier imidazole compounds.[7] Careful design within both piperidine and piperazine series is required to ensure metabolic stability.

CompoundCore ScaffoldOral Bioavailability (F%)Brain:Plasma RatioKey PK FindingReference
DL76 Piperidine-~30Rapid and extensive tissue distribution[19][20]
BF2.649 Piperidine84% (mice)-Dose-dependently increased brain tele-methylhistamine[21]
Series 11 PiperazineVariableVariablePK profile influenced by pKa and logP[15]
Table 3: Representative Pharmacokinetic Properties of H3R Antagonists.

Chapter 5: The Scientist's Corner - Essential Experimental Protocols

Validating the efficacy and selectivity of novel H3R ligands requires robust and reproducible experimental methods. Below are foundational protocols for characterizing these compounds.

Protocol 1: Competitive Radioligand Binding Assay

This assay is the gold standard for determining a compound's binding affinity (Ki) for the H3 receptor.

Objective: To determine the Ki of a test compound by measuring its ability to displace a known radioligand from the H3 receptor.

Principle: A fixed concentration of a radiolabeled H3R ligand (e.g., [3H]Nα-methylhistamine, [3H]-NAMH) is incubated with a source of H3 receptors (e.g., cell membranes from HEK293 cells expressing hH3R, or rat brain cortex homogenates).[22][23] Increasing concentrations of the unlabeled test compound are added, and the reduction in bound radioactivity is measured. The concentration of test compound that displaces 50% of the radioligand is the IC50, which is then converted to the Ki using the Cheng-Prusoff equation.[24]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing H3R in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[24]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand (e.g., 2 nM [3H]-NAMH), and varying concentrations of the test compound (typically in a 10-point, semi-log dilution series).[23]

  • Incubation: Incubate the plate for a set time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25-30°C) to allow the binding to reach equilibrium.[23][24]

  • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding.[24]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]

Figure 2: Workflow for a competitive radioligand binding assay.
Protocol 2: H3R Functional Assay (cAMP Inhibition)

This assay determines whether a ligand is an antagonist or an inverse agonist by measuring its effect on the receptor's signaling pathway.

Objective: To measure the ability of a test compound to block agonist-induced inhibition of cAMP production.

Principle: The H3R is coupled to a Gi/o protein.[1][25] Activation of the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[25] In this assay, cells are first stimulated with forskolin to raise cAMP levels. An H3R agonist (like histamine or imetit) is then added, which causes cAMP to drop. An antagonist will block this drop, while an inverse agonist will increase cAMP levels above the basal state.

G Receptor Histamine H3 Receptor G_Protein Gαi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA → CREB cAMP->PKA Agonist H3R Agonist (e.g., Histamine) Agonist->Receptor Activates Antagonist H3R Antagonist (Piperidine/Piperazine Analog) Antagonist->Receptor Blocks

Figure 3: Simplified H3 receptor signaling pathway via Gαi/o coupling.

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing the human H3R (e.g., HEK293 or CHO cells) in a 96-well plate and grow overnight.

  • Pre-incubation: Replace the culture medium with an assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and the test compound (antagonist) at various concentrations. Incubate for a short period (e.g., 20-30 minutes).

  • Stimulation: Add a fixed concentration of an H3R agonist (e.g., histamine at its EC80 concentration) along with a cAMP-stimulating agent like forskolin.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) to allow for cAMP modulation.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound. The concentration that reverses 50% of the agonist's effect is the IC50. This can be used to calculate the antagonist's potency (pA2).

Conclusion and Future Outlook

The choice between a piperidine and a piperazine scaffold in the design of histamine H3 receptor antagonists is not a matter of inherent superiority but of strategic design tailored to the desired therapeutic profile.

  • Piperidine analogs offer a robust platform for achieving high potency and can be essential for designing ligands with dual H3R/σ1R activity, a promising avenue for complex CNS disorders. Their generally higher lipophilicity can be leveraged for excellent brain penetration, though this must be balanced to avoid metabolic liabilities.

  • Piperazine analogs provide a versatile core for fine-tuning physicochemical properties like solubility and pKa. This scaffold may be preferable when high selectivity against sigma receptors is a primary objective, and its structure offers multiple points for modification to optimize ADME properties.

Ultimately, both scaffolds have proven their value, leading to the development of potent, selective, and clinically investigated H3R antagonists. The decision of which to employ rests on a careful, multi-parameter optimization process that considers not only on-target potency but also selectivity, pharmacokinetics, and the specific therapeutic indication. The future of H3R ligand design will likely involve even more sophisticated approaches, including the development of multi-target agents where these core scaffolds will continue to play a pivotal role.

References

Safety Operating Guide

Navigating the Disposal of 1-Ethylpiperidin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical reagents is a cornerstone of safe and ethical scientific research. For drug development professionals and researchers, this extends beyond the bench to the proper disposal of surplus and waste materials. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-Ethylpiperidin-3-amine, grounded in established safety principles and regulatory compliance. Our focus is not just on the "how," but the critical "why" behind each procedural step, ensuring a deep understanding that fosters a culture of safety and environmental stewardship.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is imperative to understand the inherent hazards of this compound. This informs every aspect of its handling and disposal. According to its Safety Data Sheet (SDS), this compound presents a multi-faceted risk profile.[1][2][3][4]

Hazard ClassificationDescriptionImplication for Disposal
Flammable Liquid The compound and its vapors are highly flammable.[4][5]Waste must be stored away from ignition sources in tightly sealed, grounded containers.[2][6]
Acute Toxicity Toxic if it comes into contact with skin or is inhaled, and harmful if swallowed.Mandates the use of appropriate Personal Protective Equipment (PPE) and handling within a chemical fume hood.[2]
Corrosivity Causes severe skin burns and serious eye damage.[4]Requires careful handling to prevent contact and the use of corrosion-resistant waste containers.
Aquatic Hazard Harmful to aquatic life.Prohibits disposal down the drain or into the environment.[7]

This table summarizes the primary hazards associated with this compound and their direct relevance to safe disposal practices.

The causality is clear: the flammability, toxicity, and corrosivity of this compound mean it cannot be treated as regular waste. Improper disposal, such as pouring it down the sink or placing it in general trash, can lead to explosive reactions in plumbing, environmental contamination, and significant health risks to personnel.[8][9] Therefore, it must be managed as hazardous waste in accordance with federal, state, and local regulations.[10][11]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, with each step building upon the last to ensure safety and regulatory adherence.

Phase 1: Preparation and Personal Protective Equipment (PPE)

1. Designate a Satellite Accumulation Area (SAA):

  • Identify a specific area within the lab, near the point of generation, for the accumulation of hazardous waste.[10] This area must be under the control of the laboratory personnel.

  • Rationale: Designating an SAA prevents the haphazard storage of hazardous waste and minimizes the distance it needs to be transported within the facility.[12]

2. Don Appropriate PPE:

  • Before handling the chemical, ensure you are wearing:

    • Flame-retardant lab coat.

    • Chemical-resistant gloves (consult glove compatibility charts for aliphatic amines).

    • Chemical splash goggles and a face shield.[7]

  • All handling of the pure substance and its waste should be conducted within a certified chemical fume hood.[2]

  • Rationale: The compound's high toxicity and corrosivity necessitate robust barrier protection to prevent skin and eye contact, as well as inhalation of vapors.[13]

Phase 2: Waste Collection and Container Management

1. Select a Compatible Waste Container:

  • Use a clean, leak-proof container that is chemically compatible with aliphatic amines. The original product container is often a suitable choice.[12]

  • Ensure the container is in good condition, free from rust or leaks, and has a secure, tightly-fitting cap.[12][14]

  • Rationale: Chemical incompatibility can lead to container degradation, leaks, and potentially dangerous reactions.[14][15]

2. Label the Waste Container:

  • As soon as the first drop of waste enters the container, it must be labeled.[12]

  • The label must include the words "Hazardous Waste" and the full chemical name: "this compound".[8][12]

  • If mixing with other waste streams (only if known to be compatible), list all constituents and their approximate percentages.[12][16]

  • Rationale: Proper labeling is a critical regulatory requirement that ensures the contents are known, preventing accidental mixing of incompatible chemicals and providing essential information for the waste disposal team.[10][16]

3. Accumulate Waste Safely:

  • Keep the hazardous waste container tightly closed except when adding waste.[8][12][14]

  • Store the container in the designated SAA, away from heat, sparks, and open flames.[2]

  • Segregate this waste from incompatible materials, particularly acids and strong oxidizing agents.[2][7][17]

  • Rationale: Tightly sealing the container prevents the release of flammable and toxic vapors.[7] Segregation from incompatible chemicals is crucial to prevent violent reactions.[17]

Phase 3: Disposal of Empty Containers

1. Triple Rinsing Procedure:

  • An "empty" container of this compound is not truly empty and must be decontaminated before disposal.

  • The first rinse must be with a suitable solvent (e.g., methanol or ethanol) and this rinsate must be collected as hazardous waste.[8][14]

  • Subsequent rinses can be with water. These rinsates may also need to be collected as hazardous waste depending on local regulations.

  • Rationale: The initial residue in the container is still considered hazardous. The first rinse will contain the highest concentration of the chemical and must be treated with the same care as the original substance.[8]

2. Final Container Disposal:

  • After triple rinsing and allowing the container to air dry in a fume hood, completely deface or remove the original label.[8][10]

  • The now-decontaminated container can typically be disposed of in the regular laboratory glass or solid waste stream, as per institutional policy.[10]

Phase 4: Arranging for Final Disposal

1. Request a Waste Pick-Up:

  • Do not allow hazardous waste to accumulate in the lab.[8]

  • Once the waste container is full (typically no more than 90% capacity to allow for vapor expansion), schedule a pick-up with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7][8][10]

  • Rationale: Professional hazardous waste handlers are equipped to transport and dispose of chemicals in a manner that is safe and compliant with all regulations, typically through high-temperature incineration at a permitted facility.[6][15]

2. Maintain Records:

  • Keep a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal request.

  • Rationale: Accurate record-keeping is essential for regulatory compliance and for tracking the lifecycle of chemicals within your institution.[7]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_collection Phase 2: Waste Collection cluster_decision Decision Point cluster_disposal Phase 3 & 4: Final Disposal start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe saa Work in Designated Satellite Accumulation Area ppe->saa container Select Compatible & Labeled Waste Container saa->container accumulate Add Waste to Container container->accumulate close_container Keep Container Tightly Closed accumulate->close_container segregate Segregate from Incompatibles (Acids, Oxidizers) close_container->segregate is_full Container Full? segregate->is_full is_full->accumulate No request_pickup Arrange for EHS/ Licensed Vendor Pickup is_full->request_pickup Yes end End: Waste Properly Disposed request_pickup->end

Disposal workflow for this compound.

By adhering to this structured protocol, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding their commitment to laboratory safety and regulatory compliance.

References

Definitive Guide to Personal Protective Equipment (PPE) for Handling 1-Ethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling of 1-Ethylpiperidin-3-amine (CAS No. 6789-94-2) in a laboratory environment. As a substituted piperidine, this compound shares characteristics with other aliphatic amines, necessitating a rigorous and well-understood safety protocol. The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensure operational integrity, and manage the chemical's lifecycle from receipt to disposal. This is not merely a checklist, but a causal guide explaining the critical reasoning behind each safety recommendation.

Hazard Profile: Understanding the Imperative for Protection

This compound is classified under the Globally Harmonized System (GHS) with several key hazards that directly inform our PPE strategy.[1] While specific toxicological data is limited, the known hazards of its structural class—aliphatic and cyclic amines—demand a high degree of caution.[2][3] The parent compound, piperidine, is known to be corrosive and can cause severe skin burns and eye damage.[4]

The primary GHS classifications for analogous compounds that must be assumed for this compound include:

  • Skin Corrosion/Irritation: A significant risk, as compounds in this class can cause severe skin burns.[1][4][5]

  • Serious Eye Damage/Eye Irritation: Contact can lead to severe and potentially irreversible eye damage.[1][5][6]

  • Specific Target Organ Toxicity (Single Exposure): Vapors may cause respiratory tract irritation.[1][5][7]

Furthermore, related N-ethylpiperidine compounds are classified as flammable liquids, introducing a fire and explosion hazard that influences both handling procedures and the selection of appropriate PPE and tools.[6][8][9] Therefore, our approach must be holistic, addressing chemical, contact, and fire hazards simultaneously.

Core Protective Equipment: A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required equipment for handling this compound. This selection is based on a risk assessment assuming the handling of neat or concentrated solutions of the material.

PPE CategorySpecificationRationale & Causality
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EU Standard EN166.[10]Why: Protects against splashes of the corrosive liquid, which can cause severe eye damage. Standard safety glasses are inadequate as they do not provide a seal around the eyes.
Full-face shield worn over goggles.Why: Required when handling larger quantities (>100 mL) or when there is a significant risk of splashing. It provides a secondary barrier for the entire face from corrosive splashes.
Skin & Body Protection Flame-resistant (FR) lab coat or a 100% cotton lab coat.Why: Provides a barrier against incidental skin contact. The flame-resistant property is crucial due to the flammability hazard associated with related compounds.[3][6][8] Synthetic materials like polyester can melt and fuse to the skin in a fire, exacerbating injuries.
Chemical-resistant apron over the lab coat.Why: Recommended for transfers of larger volumes to provide an additional layer of chemical protection over the torso.
Long pants and fully enclosed, chemical-resistant shoes.Why: Ensures no skin is exposed. Open-toed shoes or porous footwear offer no protection against spills.
Hand Protection Double-gloving with appropriate chemical-resistant gloves (e.g., Nitrile inner, Neoprene or Butyl outer).Why: Aliphatic amines can degrade or permeate glove materials at different rates.[11] Double-gloving provides layered protection and minimizes exposure during glove removal. Nitrile offers good dexterity and splash protection, while neoprene or butyl rubber provides more robust resistance for extended contact.[12][13] Crucially, always consult the glove manufacturer's specific chemical resistance chart for breakthrough times. [14][15][16]
Respiratory Protection Work must be conducted within a certified chemical fume hood.[3][8]Why: This is the primary engineering control to prevent inhalation of vapors, which can cause respiratory irritation.[1][7] A fume hood ensures vapors are contained and exhausted safely.
NIOSH-approved respirator with an organic vapor cartridge.Why: Required only if engineering controls (fume hood) are non-functional or insufficient, or during a large-scale spill response. Proper fit-testing and training are mandatory for respirator use.[17][18]

Operational Protocol: A Workflow for Safety

Safe handling is a process, not just a set of equipment. The following workflow ensures that protective measures are correctly implemented before, during, and after handling this compound.

Pre-Handling Safety Check

The logical flow for ensuring safety before beginning any procedure is critical. This involves assessing the task, selecting and inspecting the appropriate PPE, and donning it correctly.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_disposal Post-Work Phase A 1. Task Hazard Analysis (Review SDS & Procedure) B 2. Select PPE (Based on Table 1) A->B Identifies Hazards C 3. Inspect PPE (Check for damage, expiry) B->C Confirms Suitability D 4. Don PPE Correctly (Inner Gloves -> Coat -> Outer Gloves -> Face Shield) C->D Ensures Integrity E 5. Conduct Work in Fume Hood D->E Proceed to Handling F 6. Doff PPE Safely (Avoid Self-Contamination) E->F Upon Completion G 7. Decontaminate Work Area F->G Prevents Cross-Contamination H 8. Segregate & Dispose of Waste G->H Finalizes Lifecycle

Caption: Pre-operational workflow for handling this compound.

Step-by-Step Handling Procedure
  • Preparation: Designate a specific work area inside a chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[10]

  • Grounding: When transferring from a larger container, ground and bond the container and receiving equipment to prevent static discharge, a potential ignition source.[8][9][19] Use only spark-proof tools.[8][9][10]

  • Donning PPE: Don PPE in the correct order: inner gloves, lab coat, outer gloves, and finally, eye/face protection.

  • Aliquotting: Perform all transfers and manipulations of the chemical over a tray lined with absorbent material to contain any minor drips or spills.

  • Post-Handling: Tightly close the container.[7][8]

  • Decontamination: Wipe down the work surface, any contaminated equipment, and the exterior of the waste container with an appropriate solvent (e.g., isopropanol), followed by soap and water.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination: outer gloves, face shield, apron, lab coat, and finally inner gloves. Wash hands thoroughly with soap and water immediately after.[19]

Emergency Response: Immediate Actions for Exposure

In the event of an exposure, immediate and correct action is critical to minimizing harm.

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[1][9] Seek immediate medical attention.[20]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][8][10] Remove contact lenses if present and easy to do.[8][10] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air at once.[8][9] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[1][9] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[9] Never give anything by mouth to an unconscious person.[1] Call a poison control center or doctor immediately.[1][19]

Spill and Disposal Plan

Proper containment and disposal are essential for laboratory and environmental safety.

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Control: Remove all sources of ignition.[1][9][10]

  • Contain: Wearing full PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[9][10][20] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[1][8][10]

  • Clean: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

Waste Disposal
  • Segregation: All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[20]

  • Containerization: Store waste in a clearly labeled, closed, and chemically compatible container in a designated satellite accumulation area.[1][20]

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[8][19][20] Do not pour this chemical down the drain.[1][20]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethylpiperidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-Ethylpiperidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.